molecular formula C7H9NO2 B071907 2-Ethoxypyridin-3-ol CAS No. 188670-05-5

2-Ethoxypyridin-3-ol

Cat. No.: B071907
CAS No.: 188670-05-5
M. Wt: 139.15 g/mol
InChI Key: XTGGQAFOLDDVQD-UHFFFAOYSA-N
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Description

2-Ethoxypyridin-3-ol is a useful research compound. Its molecular formula is C7H9NO2 and its molecular weight is 139.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethoxypyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-2-10-7-6(9)4-3-5-8-7/h3-5,9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTGGQAFOLDDVQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60468965
Record name 2-ethoxypyridin-3-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188670-05-5
Record name 2-ethoxypyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60468965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Ethoxy-3-hydroxypyridine
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Foundational & Exploratory

An Examination of 2-Ethoxypyridin-3-ol (CAS 188670-05-5): A Pharmaceutical Building Block Awaiting Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide addresses the current state of knowledge regarding 2-Ethoxypyridin-3-ol, a heterocyclic compound with the CAS number 188670-05-5. While its structural motifs suggest potential as a valuable intermediate in medicinal chemistry and drug development, a comprehensive review of publicly available scientific literature and chemical databases reveals a significant gap in its experimental characterization. This document serves to consolidate the known information and highlight the areas requiring further investigation to unlock its full potential for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

The fundamental molecular identity of this compound has been established. However, a detailed experimental investigation of its physical properties is notably absent from the current body of scientific literature.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 188670-05-5N/A
Molecular Formula C₇H₉NO₂N/A
Molecular Weight 139.15 g/mol N/A
Melting Point Data not availableN/A
Boiling Point Data not availableN/A
Solubility Data not availableN/A
Appearance Data not availableN/A
Purity ≥95% (as per some commercial suppliers)N/A
Storage Room temperatureN/A

Synthesis and Spectroscopic Analysis: A Call for Data

A hypothetical synthetic workflow is presented below. It is crucial to note that this is a theoretical pathway and would require experimental validation and optimization.

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_product Product 2-chloro-3-hydroxypyridine 2-Chloro-3-hydroxypyridine catalyst Palladium Catalyst (e.g., Pd(OAc)₂) 2-chloro-3-hydroxypyridine->catalyst Reactant sodium_ethoxide Sodium Ethoxide sodium_ethoxide->catalyst Reactant ligand Phosphine Ligand (e.g., BINAP) product This compound catalyst->product Forms solvent Anhydrous Solvent (e.g., Toluene) heat Heat

Caption: Hypothetical Palladium-Catalyzed Synthesis of this compound.

A thorough search has not yielded any published spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound. The acquisition and publication of this data are critical for the unambiguous identification and quality control of this compound in any research or development setting.

Potential Applications in Drug Discovery

The 2-alkoxypyridine scaffold is a recognized pharmacophore present in a number of biologically active molecules. These structures can serve as versatile intermediates in the synthesis of more complex drug candidates.[1] The ethoxy and hydroxyl groups on the pyridine ring of this compound offer two distinct points for further chemical modification, allowing for the exploration of a diverse chemical space. This makes it a potentially attractive building block for the generation of compound libraries for high-throughput screening.

The development of novel therapeutics often relies on the availability of a wide array of chemical intermediates to enable structure-activity relationship (SAR) studies.[2] While no specific biological activity has been reported for this compound itself, its structural similarity to components of other bioactive molecules suggests that its derivatives could be of interest in various therapeutic areas.

Safety and Toxicology

According to available safety data sheets, this compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3] Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

No comprehensive toxicological studies for this compound have been found in the public domain. As with any chemical for which toxicological data is limited, it should be handled with care, and exposure should be minimized.

Conclusion and Future Directions

This compound (CAS 188670-05-5) represents a chemical entity with untapped potential. While its basic molecular formula and weight are known, a significant lack of empirical data on its physicochemical properties, a validated synthetic route, and comprehensive spectroscopic characterization hinders its broader application in the scientific community.

The following steps are recommended to fully elucidate the properties and potential of this compound:

  • Development and publication of a robust and scalable synthetic protocol. This would make the compound more accessible to the research community.

  • Complete spectroscopic characterization. Detailed ¹H NMR, ¹³C NMR, IR, and mass spectrometry data are essential for its unequivocal identification and quality assessment.

  • Investigation of its physicochemical properties. Determination of its melting point, boiling point, and solubility in various solvents would provide crucial data for its handling and use in reactions.

  • Exploratory biological screening. Evaluation of this compound and its simple derivatives in a range of biological assays could uncover novel pharmacological activities.

The elucidation of these fundamental properties will be instrumental in paving the way for the use of this compound as a valuable tool for medicinal chemists and drug discovery professionals.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Ethoxypyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethoxypyridin-3-ol is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Understanding its fundamental physicochemical properties is critical for its application in synthesis, formulation, and biological screening. This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, offering a foundational resource for researchers. Due to a notable scarcity of experimentally determined data in publicly accessible literature, this guide combines available information from chemical suppliers with predicted values from computational models to offer the most complete profile possible.

Introduction and Chemical Identity

This compound, with the CAS number 188670-05-5, is a heterocyclic compound featuring a pyridine ring substituted with an ethoxy group at the 2-position and a hydroxyl group at the 3-position. This unique arrangement of functional groups—a hydrogen bond donor (hydroxyl) adjacent to a hydrogen bond acceptor (ethoxy) on an aromatic scaffold—suggests its potential for diverse molecular interactions, making it a molecule of interest for scaffold-based drug design. The pyridine nitrogen also introduces a degree of basicity and potential for salt formation, which are key considerations in drug development.

Table 1: Chemical Identity of this compound

IdentifierValueSource
IUPAC Name This compound
Synonyms 2-ethoxy-3-pyridinol
CAS Number 188670-05-5
Molecular Formula C₇H₉NO₂[1]
Molecular Weight 139.15 g/mol
InChI InChI=1S/C7H9NO2/c1-2-10-7-6(9)4-3-5-8-7/h3-5,9H,2H2,1H3[1]
InChIKey XTGGQAFOLDDVQD-UHFFFAOYSA-N[1]
Canonical SMILES CCOC1=C(C=CC=N1)O[1]

Physicochemical Properties: A Blend of Reported and Predicted Data

A thorough literature and database search reveals a significant gap in experimentally determined physicochemical data for this compound. The following sections present a combination of data from commercial suppliers and computationally predicted values to build a physicochemical profile.

Physical State and Appearance

While a detailed description is not widely published, this compound is commercially available as a solid, and it is recommended to be stored at room temperature.

Key Physicochemical Parameters

The following table summarizes the available and predicted physicochemical properties crucial for laboratory handling, reaction planning, and preliminary assessment of its drug-like properties.

Table 2: Physicochemical Properties of this compound

PropertyValueSource & Notes
Melting Point Data not available-
Boiling Point Data not available-
Solubility Data not availableGiven its structure with both polar (hydroxyl) and non-polar (ethoxy, pyridine ring) groups, it is expected to have moderate solubility in polar organic solvents and limited solubility in water.
pKa Data not availableThe pyridine nitrogen is expected to have a pKa typical of pyridines, while the hydroxyl group will have a phenolic pKa. The exact values are influenced by the electronic effects of the substituents.
LogP (predicted) 1.2[1] This predicted octanol-water partition coefficient suggests a moderate lipophilicity, which is often a desirable trait in drug candidates for balancing solubility and membrane permeability.
Purity ≥96% As stated by a commercial supplier.
Storage Room Temperature

Spectroscopic and Analytical Data (Predicted)

To date, no publicly available experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound has been identified. However, computational predictions can provide valuable insights for researchers aiming to characterize this compound.

Mass Spectrometry (Predicted)

Predicted mass-to-charge ratios (m/z) for various adducts of this compound can aid in its identification in mass spectrometry analyses.

Table 3: Predicted Collision Cross Section (CCS) Values

AdductPredicted m/zPredicted CCS (Ų)
[M+H]⁺ 140.07060125.6
[M+Na]⁺ 162.05254134.4
[M-H]⁻ 138.05604127.0
[M+NH₄]⁺ 157.09714145.6
[M+K]⁺ 178.02648133.1
Data sourced from PubChemLite.[1]

Synthesis and Reactivity Considerations

The reactivity of this compound is dictated by its functional groups. The hydroxyl group can undergo O-alkylation, acylation, and other reactions typical of phenols. The pyridine nitrogen is basic and can be protonated or alkylated. The aromatic ring itself can potentially undergo electrophilic or nucleophilic substitution, depending on the reaction conditions and the directing effects of the existing substituents.

Relevance in Drug Discovery and Medicinal Chemistry

The 2-alkoxypyridine scaffold is a common motif in medicinal chemistry, and the presence of a 3-hydroxyl group provides a valuable handle for further chemical modification and for forming key interactions with biological targets. The predicted LogP value of 1.2 falls within the range often considered favorable for oral drug absorption and distribution.

The structural alerts within this compound are minimal, suggesting a good starting point for a lead optimization campaign. The hydroxyl and ethoxy groups can be modified to modulate potency, selectivity, and pharmacokinetic properties. For instance, the hydroxyl group could be a key pharmacophoric feature for hydrogen bonding with a target protein, while the ethoxy group could occupy a hydrophobic pocket.

Experimental Protocols and Future Work

The significant lack of experimental data for this compound highlights a clear need for its synthesis and thorough characterization. The following outlines a logical experimental workflow for future research.

Proposed Experimental Workflow

Figure 1. A proposed experimental workflow for the synthesis and comprehensive characterization of this compound.

Conclusion

This compound presents as a molecule with potential utility in drug discovery, yet it remains poorly characterized in the public domain. This technical guide consolidates the currently available information, relying on a combination of supplier data and computational predictions. It is imperative that future work focuses on the experimental determination of its fundamental physicochemical and spectroscopic properties to unlock its full potential as a building block in the development of novel therapeutics. The proposed workflow provides a roadmap for researchers to fill this critical knowledge gap.

References

A Technical Guide to the Solubility of 2-Ethoxypyridin-3-ol in Organic Solvents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that influences every stage of drug development, from synthesis and purification to formulation and bioavailability. This guide provides an in-depth technical overview of the solubility characteristics of 2-ethoxypyridin-3-ol, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive published quantitative data, this document synthesizes theoretical principles of solubility, predictive analysis based on molecular structure, and a detailed experimental protocol for the systematic determination of its solubility profile. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding and practical approach to characterizing the solubility of this compound and related compounds.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from discovery to a viable therapeutic is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. It is estimated that between 70% and 90% of NCEs in the development pipeline are poorly soluble, which can significantly hinder their bioavailability and therapeutic efficacy[1]. Understanding and optimizing the solubility of a compound like this compound is therefore not merely a matter of academic interest but a crucial step in its development pathway.

A comprehensive solubility profile in various organic solvents is essential for:

  • Synthesis and Purification: Selecting appropriate solvents for reactions, crystallization, and chromatography.

  • Formulation Development: Designing stable and effective dosage forms, including oral, parenteral, and topical formulations.

  • Pharmacokinetic and Toxicological Studies: Preparing solutions for in vitro and in vivo testing.

  • Predictive Modeling: Building robust in silico models to predict absorption, distribution, metabolism, and excretion (ADME) properties[1].

This guide will provide a foundational understanding of the factors governing the solubility of this compound and a practical framework for its experimental determination.

Theoretical Analysis of this compound Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which refers to the similarity of their intermolecular forces[2][3]. The molecular structure of this compound, presented below, provides key insights into its expected solubility behavior.

Molecular Structure of this compound:

  • Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom. The nitrogen atom introduces polarity and can act as a hydrogen bond acceptor[4].

  • Hydroxyl Group (-OH): This group is highly polar and can act as both a hydrogen bond donor and acceptor. It significantly contributes to the molecule's ability to interact with polar solvents.

  • Ethoxy Group (-OCH2CH3): This ether linkage introduces some polarity and can act as a hydrogen bond acceptor. The ethyl group adds non-polar character to the molecule.

Based on these functional groups, this compound can be classified as a polar molecule with the capacity for significant hydrogen bonding.

Predicted Solubility in Common Organic Solvents:
  • Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): High solubility is expected in these solvents. The hydroxyl group of this compound can form strong hydrogen bonds with the hydroxyl groups of the alcohols. The general polarity of the pyridine ring and ethoxy group will also contribute to favorable interactions.

  • Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile): Good to high solubility is anticipated. These solvents are polar and can accept hydrogen bonds from the hydroxyl group of this compound. The dipole-dipole interactions between the solvent and the solute will also be significant.

  • Slightly Polar/Non-Polar Aprotic Solvents (e.g., Ethyl Acetate, Dichloromethane, Tetrahydrofuran (THF)): Moderate to good solubility is likely. While these solvents cannot donate hydrogen bonds, they can act as acceptors and have sufficient polarity to interact with the polar regions of this compound.

  • Non-Polar Solvents (e.g., Hexane, Toluene, Cyclohexane): Low solubility is predicted. The significant polarity and hydrogen bonding capabilities of this compound are mismatched with the non-polar nature of these solvents, which primarily interact through weak van der Waals forces.

The interplay of these interactions is visually represented in the following diagram:

cluster_solute This compound cluster_solvents Organic Solvents solute This compound (Polar, H-bond donor/acceptor) polar_protic Polar Protic (e.g., Methanol) (Polar, H-bond donor/acceptor) solute->polar_protic Strong Interaction (High Solubility) polar_aprotic Polar Aprotic (e.g., DMSO) (Polar, H-bond acceptor) solute->polar_aprotic Good Interaction (Good Solubility) non_polar Non-Polar (e.g., Hexane) (Non-polar) solute->non_polar Weak Interaction (Low Solubility) G start Start step1 Add excess this compound to a known volume of solvent in a vial start->step1 step2 Equilibrate at a constant temperature with agitation (e.g., 24-48 hours) step1->step2 step3 Allow solids to settle or centrifuge to separate the solid and liquid phases step2->step3 step4 Withdraw an aliquot of the supernatant and filter through a syringe filter step3->step4 step5 Dilute the filtered solution with a suitable mobile phase step4->step5 step6 Analyze the diluted solution by HPLC to determine the concentration step5->step6 step7 Calculate the solubility (e.g., in mg/mL or mol/L) step6->step7 end End step7->end

References

Spectroscopic Data for 2-Ethoxypyridin-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxypyridin-3-ol is a substituted pyridine derivative of interest in medicinal chemistry and materials science. Its biological activity and physicochemical properties are intrinsically linked to its molecular structure. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for the unambiguous structural elucidation and characterization of this compound. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, offering a framework for its identification and analysis.

Due to the limited availability of directly published experimental spectra for this compound in the public domain, this guide will focus on the predicted spectroscopic features based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. This predictive approach serves as a valuable tool for researchers in verifying the identity of synthesized this compound and in the interpretation of their own experimental data.

Molecular Structure and Expected Spectroscopic Correlations

The structure of this compound, with its pyridine ring, ethoxy group, and hydroxyl group, dictates its characteristic spectroscopic signatures. Understanding these correlations is key to interpreting the spectral data.

Figure 1. Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the pyridine ring, the protons of the ethoxy group, and the hydroxyl proton.

Expected Chemical Shifts and Coupling Patterns:

Proton(s) Expected Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
Pyridine-H (3H)6.5 - 8.0m
-OCH₂-3.8 - 4.2q~7
-CH₃1.2 - 1.5t~7
-OH4.0 - 6.0 (variable)br s
  • Aromatic Protons: The three protons on the pyridine ring will appear in the aromatic region (typically 6.5-8.0 ppm). Their exact chemical shifts and multiplicities will depend on the electronic effects of the ethoxy and hydroxyl substituents. Due to the substitution pattern, they will likely exhibit complex splitting patterns (e.g., doublet of doublets).

  • Ethoxy Group: The ethoxy group will give rise to a quartet for the methylene protons (-OCH₂-) and a triplet for the methyl protons (-CH₃). This characteristic ethyl pattern is due to the coupling between the adjacent methylene and methyl groups.

  • Hydroxyl Proton: The chemical shift of the hydroxyl proton is highly variable and depends on factors like solvent, concentration, and temperature. It typically appears as a broad singlet.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.

Expected Chemical Shifts:

Carbon(s) Expected Chemical Shift (ppm)
Pyridine-C (5C)110 - 160
-OCH₂-60 - 70
-CH₃14 - 18
  • Pyridine Carbons: The five carbons of the pyridine ring will resonate in the downfield region of the spectrum. The carbons directly attached to the oxygen and nitrogen atoms (C2 and C3) are expected to have the largest chemical shifts.

  • Ethoxy Group Carbons: The methylene carbon (-OCH₂-) will appear in the range of 60-70 ppm, while the methyl carbon (-CH₃) will be found in the more upfield region of 14-18 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Characteristic Absorption Bands:

Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H stretch (hydroxyl)3200 - 3600Broad, Strong
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (aliphatic)2850 - 3000Medium
C=C and C=N stretch (aromatic ring)1400 - 1600Medium to Strong
C-O stretch (ether)1000 - 1300Strong
C-O stretch (hydroxyl)1000 - 1260Strong
  • O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is a clear indication of the hydroxyl group.

  • C-H Stretches: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretches from the ethoxy group appear below 3000 cm⁻¹.

  • Aromatic Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring will result in several bands in the 1400-1600 cm⁻¹ region.

  • C-O Stretches: Strong absorptions corresponding to the C-O stretching of the ether and hydroxyl groups are expected in the fingerprint region (1000-1300 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Expected Molecular Ion and Fragmentation:

  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₇H₉NO₂), which is 139.15 g/mol .

  • Major Fragmentation Pathways: Common fragmentation pathways for this molecule would likely involve the loss of the ethoxy group, the ethyl group, or other small neutral molecules. The fragmentation pattern can provide valuable structural information. For instance, a peak at m/z 111 would correspond to the loss of an ethyl radical (C₂H₅•).

Experimental Protocols

To obtain high-quality spectroscopic data, the following general protocols are recommended:

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences. For more detailed structural analysis, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy
  • Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) for liquids, or as a KBr pellet for solids. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Instrumentation: Employ a mass spectrometer capable of high-resolution mass analysis (e.g., TOF or Orbitrap) to determine the exact mass and elemental composition.

  • Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Figure 2. A generalized workflow for the spectroscopic characterization of this compound.

Conclusion

Introduction: The Structural Significance of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectrum of 2-Ethoxypyridin-3-ol

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, appearing in numerous pharmaceuticals, natural products, and functional materials.[1] The precise substitution pattern on the pyridine ring dictates the molecule's electronic properties, reactivity, and biological activity. This compound combines an electron-donating ethoxy group and a hydroxyl group on the pyridine core, creating a unique electronic environment.

NMR spectroscopy is the definitive technique for the unambiguous determination of such structures in solution.[2] By analyzing chemical shifts, coupling constants, and through-bond correlations, a complete structural map can be assembled. This guide explains how to approach the NMR analysis of this compound, from sample preparation to spectral interpretation.

Foundational NMR Principles for Pyridine Systems

The interpretation of the NMR spectra of this compound is governed by the influence of its constituent parts: the pyridine ring, the ethoxy substituent, and the hydroxyl group.

  • The Pyridine Ring: The nitrogen atom is electronegative, inducing an overall deshielding effect on the ring protons and carbons compared to benzene. This results in a general downfield shift of signals.[3] The effect is most pronounced at the α-positions (C2 and C6) and the γ-position (C4).

  • Electron-Donating Groups (-OH, -OEt): The hydroxyl (-OH) and ethoxy (-OEt) groups are electron-donating through resonance. This effect increases the electron density at the ortho and para positions relative to the substituent, causing an upfield (shielding) shift for the corresponding protons and carbons.[4]

  • Spin-Spin Coupling: The coupling constants (J-values) between protons on the pyridine ring are highly characteristic and provide crucial connectivity information. Typical values are:

    • ³J (ortho coupling): 4.0 - 9.0 Hz

    • ⁴J (meta coupling): 1.0 - 3.0 Hz

    • ⁵J (para coupling): 0.5 - 1.5 Hz[4]

The interplay of these effects determines the final appearance of the ¹H and ¹³C NMR spectra.

Predicted ¹H and ¹³C NMR Spectral Analysis

The following analysis is a prediction based on established substituent chemical shift (SCS) effects and data from similar compounds like 3-hydroxypyridine and 2-ethoxypyridine.[5][6][7] The numbering scheme used for assignment is shown in the diagram below.

Caption: Structure and numbering of this compound.

Predicted ¹H NMR Spectrum (in DMSO-d₆, 400 MHz)

The choice of DMSO-d₆ as a solvent is due to its excellent ability to dissolve polar compounds and to observe the exchangeable hydroxyl proton.[8]

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale
OH ~9.5broad singlet-The phenolic proton is acidic and exchanges with trace water, leading to a broad signal. Its chemical shift is concentration and temperature dependent.
H6 ~7.8 - 7.9doublet of doublets (dd)³J(H6-H5) ≈ 4-5 Hz, ⁴J(H6-H4) ≈ 1-2 HzH6 is ortho to the ring nitrogen, causing a significant downfield shift. It is coupled to both H5 (ortho) and H4 (meta).
H4 ~7.1 - 7.2triplet or dd³J(H4-H5) ≈ 7-8 Hz, ⁴J(H6-H4) ≈ 1-2 HzH4 is deshielded by the nitrogen but less so than H6. It shows coupling to both H5 (ortho) and H6 (meta). The similar magnitude of its couplings might resolve as a triplet.
H5 ~7.0 - 7.1doublet of doublets (dd)³J(H4-H5) ≈ 7-8 Hz, ³J(H6-H5) ≈ 4-5 HzH5 is ortho to the electron-donating -OH group and para to the -OEt group, resulting in a more upfield shift compared to other ring protons. It is coupled to both H4 and H6.
H7 (-OCH₂CH₃) ~4.3 - 4.4quartet (q)³J(H7-H8) ≈ 7 HzThe methylene protons are adjacent to an oxygen atom, shifting them downfield. They are split into a quartet by the three neighboring methyl protons.
H8 (-OCH₂CH₃) ~1.3 - 1.4triplet (t)³J(H7-H8) ≈ 7 HzThe terminal methyl protons are in a typical aliphatic region and are split into a triplet by the two neighboring methylene protons.
Predicted ¹³C NMR Spectrum (in DMSO-d₆, 101 MHz)
Carbon AssignmentPredicted δ (ppm)Rationale
C2 ~158 - 162C2 is attached to both the ring nitrogen and the ethoxy group's oxygen, leading to a strong deshielding effect and a significant downfield shift.
C3 ~145 - 149C3 is attached to the hydroxyl group, causing a downfield shift.
C6 ~140 - 144C6 is alpha to the nitrogen, resulting in a downfield shift, similar to what is seen in 3-hydroxypyridine.[5]
C4 ~123 - 127The chemical shift of C4 is influenced by the para nitrogen and the ortho hydroxyl group.
C5 ~118 - 122C5 is ortho to the -OH group and para to the -OEt group, both of which are electron-donating, causing a noticeable upfield shift.
C7 (-OCH₂CH₃) ~61 - 65The methylene carbon is attached to oxygen, placing it in this characteristic downfield region.
C8 (-OCH₂CH₃) ~14 - 16The terminal methyl carbon appears in the typical upfield aliphatic region.

Experimental Protocols

To obtain high-quality NMR data, adherence to a rigorous experimental protocol is paramount. The following sections detail a self-validating methodology for the analysis of this compound.

Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation.[9]

  • Compound Purity: Ensure the sample is of high purity (>95%) to avoid interfering signals.

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended for its ability to dissolve polar compounds. Alternatively, Chloroform-d (CDCl₃) can be used, but the -OH proton may exchange or be very broad and difficult to observe.[10]

  • Concentration:

    • For ¹H NMR , dissolve 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.[11]

    • For ¹³C NMR , a higher concentration of 20-50 mg in 0.6-0.7 mL is required due to the lower natural abundance of the ¹³C isotope.[11]

  • Procedure:

    • Weigh the sample accurately into a small, clean vial.

    • Add the deuterated solvent and gently vortex or sonicate to ensure complete dissolution.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[9]

    • Cap the NMR tube securely.

Caption: A standard workflow for NMR-based structure elucidation.

NMR Data Acquisition

The following are typical acquisition parameters for a 400 MHz spectrometer.

¹H NMR Spectroscopy:

  • Pulse Sequence: Standard single-pulse (zg30).

  • Spectral Width: -2 to 12 ppm.

  • Number of Scans: 16 to 64, depending on concentration.

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time (aq): ~3-4 seconds.

¹³C{¹H} NMR Spectroscopy:

  • Pulse Sequence: Proton-decoupled single-pulse (zgpg30).

  • Spectral Width: 0 to 180 ppm.

  • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • Relaxation Delay (d1): 2 seconds.

2D NMR for Structural Confirmation

To confirm the assignments, a suite of 2D NMR experiments is essential.[12]

  • COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled (typically over 2-3 bonds). This would confirm the connectivity between H4, H5, and H6, and between the -OCH₂- and -CH₃ protons of the ethoxy group.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon to which it is directly attached. This provides unambiguous C-H one-bond correlations.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is crucial for piecing the molecular fragments together, for example, by showing a correlation from the H7 methylene protons to the C2 of the pyridine ring.

Caption: Predicted ¹H-¹H COSY correlations for this compound.

Conclusion

This guide provides a robust, scientifically grounded framework for understanding and acquiring the ¹H and ¹³C NMR spectra of this compound. By combining predictive analysis based on fundamental principles with detailed, best-practice experimental protocols, researchers can confidently approach the structural elucidation of this and related substituted pyridine molecules. The use of advanced 2D NMR techniques is emphasized as a critical step for the unambiguous verification of the proposed structure, ensuring the highest level of scientific integrity in drug development and chemical research.

References

mass spectrometry fragmentation of 2-Ethoxypyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometric Fragmentation of 2-Ethoxypyridin-3-ol

Abstract

This technical guide provides a detailed analysis of the predicted mass spectrometric fragmentation behavior of this compound (C₇H₉NO₂; Molecular Weight: 139.15 g/mol ). As a molecule incorporating a hydroxylated pyridine core and an ethoxy substituent, its fragmentation patterns are governed by the interplay of these functional groups under different ionization conditions. This document, intended for researchers in analytical chemistry and drug development, outlines the postulated fragmentation pathways under both hard ionization (Electron Ionization, EI) and soft ionization (Electrospray Ionization, ESI) techniques. By synthesizing established fragmentation principles for ethers, phenols, and pyridine derivatives, this guide offers a predictive framework for spectral interpretation. Detailed experimental protocols for acquiring mass spectra via Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are provided, alongside visual diagrams and tabulated data to facilitate a comprehensive understanding.

Introduction to this compound and its Analysis

This compound is a substituted pyridine derivative. The structural elucidation and quantification of such molecules are critical in various stages of pharmaceutical development, from metabolite identification to quality control of synthetic intermediates. Mass spectrometry serves as a primary analytical tool for this purpose due to its exceptional sensitivity and specificity.

Understanding the fragmentation pathways is not merely an academic exercise; it is fundamental to developing robust analytical methods. For instance, in quantitative analysis using tandem mass spectrometry, knowledge of stable and specific fragment ions is required to set up Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) experiments. For structure confirmation and metabolite identification, a thorough understanding of how the parent molecule dissociates provides the necessary clues to piece together the chemical structure. This guide explains the causal mechanisms behind the expected fragmentation, grounding predictions in established chemical principles.

Predicted Mass Spectrometric Fragmentation Behavior

The fragmentation of this compound is dictated by the ionization technique employed. Hard ionization techniques like EI create radical cations (M•+) that undergo extensive and complex fragmentation. In contrast, soft ionization techniques like ESI typically produce protonated molecules ([M+H]⁺) whose fragmentation in MS/MS experiments is often more controlled and predictable.

Electron Ionization (EI) Fragmentation

Under EI (typically at 70 eV), the initial event is the removal of an electron to form a molecular ion, M•+, with a predicted mass-to-charge ratio (m/z) of 139. This high-energy radical cation is unstable and will readily fragment. The fragmentation pathways are driven by the presence of the ethoxy group, the hydroxyl group, and the stable aromatic pyridine ring.

Key postulated fragmentation pathways include:

  • α-Cleavage: The bond beta to the ether oxygen is weak and prone to cleavage. The primary fragmentation is expected to be the loss of an ethyl radical (•C₂H₅), a characteristic fragmentation of ethyl ethers, leading to a stable oxonium ion at m/z 110 .[1]

  • Loss of Ethylene: A common rearrangement for ethyl aryl ethers involves the transfer of a hydrogen atom and the subsequent neutral loss of ethylene (C₂H₄).[2] This pathway leads to a radical cation at m/z 111 . This fragment ion corresponds to the molecular ion of pyridin-2,3-diol.

  • Loss of Ethoxy Radical: Cleavage of the C-O bond can result in the loss of an ethoxy radical (•OC₂H₅), yielding a pyridyl cation at m/z 94 .

  • Ring Cleavage: Subsequent fragmentation of the pyridine ring structure often involves the loss of neutral molecules like carbon monoxide (CO) from the phenolic structure or hydrogen cyanide (HCN) from the nitrogen-containing ring.[3][4] For example, the fragment at m/z 111 may lose CO to produce an ion at m/z 83 .

Electrospray Ionization (ESI) Tandem MS (MS/MS) Fragmentation

In positive-ion ESI, this compound is expected to readily form a protonated molecule, [M+H]⁺, at m/z 140 . The pyridine nitrogen is the most probable site of protonation due to its basicity.[5] Collision-Induced Dissociation (CID) of this precursor ion will induce fragmentation.

Key postulated MS/MS fragmentation pathways include:

  • Neutral Loss of Ethylene: This is often the most dominant fragmentation pathway for protonated ethyl ethers. It proceeds via a charge-remote mechanism, resulting in the loss of a neutral ethylene molecule (C₂H₄, 28 Da). This yields a protonated pyridin-2,3-diol fragment ion at m/z 112 . This transition (m/z 140 → 112) is a highly specific and often abundant fragmentation useful for quantitative assays.

  • Neutral Loss of Water: The hydroxyl group can be eliminated as a neutral water molecule (H₂O, 18 Da), particularly at higher collision energies. This would produce a fragment ion at m/z 122 . However, the loss of water from phenolic hydroxyls is sometimes less favored than from aliphatic alcohols.[6]

  • Combined Losses: The primary fragment at m/z 112 may undergo further fragmentation, typically by losing a molecule of carbon monoxide (CO, 28 Da), resulting in a product ion at m/z 84 .

Experimental Protocols

To validate the predicted fragmentation pathways, the following experimental setups can be employed. These protocols represent a self-validating system, where the results from each method can be used to confirm the findings of the other.

GC-MS Protocol for EI Analysis

This method is suitable for analyzing the thermally stable this compound and observing its EI fragmentation pattern.

  • Sample Preparation: Prepare a 100 µg/mL solution of this compound in a volatile solvent such as methanol or ethyl acetate.

  • GC System: Agilent 8890 GC or equivalent.

  • Injector: Split/splitless injector, operated in split mode (e.g., 20:1) at 250°C.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Oven Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Final hold: Hold at 280°C for 5 minutes.

  • MS System: Agilent 5977B MSD or equivalent single quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Source Temperature: 230°C.

  • MS Quad Temperature: 150°C.

  • Acquisition Mode: Full scan from m/z 40 to 200.

LC-MS/MS Protocol for ESI Analysis

This method is ideal for generating the protonated molecule and studying its fragmentation via CID.

  • Sample Preparation: Prepare a 1 µg/mL solution of this compound in a 50:50 mixture of water and methanol containing 0.1% formic acid.

  • LC System: Waters ACQUITY UPLC I-Class or equivalent.

  • LC Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent reversed-phase column.

  • Column Temperature: 40°C.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • Initial: 5% B.

    • 0.5 min: 5% B.

    • 4.0 min: 95% B.

    • 5.0 min: 95% B.

    • 5.1 min: 5% B.

    • 6.0 min: 5% B.

  • Injection Volume: 2 µL.

  • MS System: Sciex Triple Quad™ 6500+ or equivalent tandem mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Ion Source Parameters:

    • IonSpray Voltage: +5500 V.

    • Temperature: 500°C.

    • Curtain Gas (CUR): 35 psi.

    • Ion Source Gas 1 (GS1): 50 psi.

    • Ion Source Gas 2 (GS2): 55 psi.

  • Acquisition Mode:

    • Full Scan (Q1): Scan from m/z 50 to 200 to identify the [M+H]⁺ precursor ion.

    • Product Ion Scan (MS/MS): Select the precursor ion at m/z 140. Apply varying collision energies (e.g., 10-40 eV) with nitrogen as the collision gas to observe the fragmentation pattern.

Data Summary and Interpretation

The following tables summarize the key predicted fragments for this compound.

Tabulated Fragment Data

Table 1: Predicted Key Fragments under Electron Ionization (EI)

m/zProposed Ion StructureNeutral LossMechanistic Pathway
139[C₇H₉NO₂]•⁺-Molecular Ion (M•⁺)
111[C₅H₅NO₂]•⁺C₂H₄McLafferty-type Rearrangement
110[C₅H₄NO₂]⁺•C₂H₅α-Cleavage
94[C₅H₄NO]⁺•OC₂H₅C-O Bond Cleavage
83[C₄H₅N]•⁺CO (from m/z 111)Decarbonylation

Table 2: Predicted Key Fragments under Electrospray Ionization (ESI-MS/MS)

Precursor Ion (m/z)Product Ion (m/z)Proposed Ion StructureNeutral LossMechanistic Pathway
140140[C₇H₁₀NO₂]⁺-Protonated Molecule [M+H]⁺
140112[C₅H₆NO₂]⁺C₂H₄Loss of Ethylene
140122[C₇H₈NO]⁺H₂ODehydration
11284[C₄H₆N]⁺CODecarbonylation
Visualized Fragmentation Pathways

The following diagrams illustrate the primary fragmentation cascades predicted for this compound.

EI_Fragmentation cluster_main EI Fragmentation M_ion [M]•+ m/z 139 m110 [M-C2H5]⁺ m/z 110 M_ion->m110 - •C2H5 m111 [M-C2H4]•+ m/z 111 M_ion->m111 - C2H4 m94 [M-OC2H5]⁺ m/z 94 M_ion->m94 - •OC2H5 m83 [M-C2H4-CO]•+ m/z 83 m111->m83 - CO

Caption: Predicted EI fragmentation pathway for this compound.

ESI_Fragmentation cluster_main ESI-MS/MS Fragmentation MH_ion [M+H]⁺ m/z 140 m112 [M+H-C2H4]⁺ m/z 112 MH_ion->m112 - C2H4 (Ethylene) m122 [M+H-H2O]⁺ m/z 122 MH_ion->m122 - H2O (Water) m84 [M+H-C2H4-CO]⁺ m/z 84 m112->m84 - CO

Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.

Conclusion

The mass spectrometric fragmentation of this compound is predicted to yield distinct and informative patterns based on the ionization method used. Under EI conditions, fragmentation is dominated by the loss of the ethyl radical (to m/z 110) and a rearrangement leading to the loss of ethylene (to m/z 111). In ESI-MS/MS, the protonated molecule (m/z 140) is expected to primarily lose a neutral ethylene molecule to produce a stable and abundant product ion at m/z 112. These predicted pathways provide a robust foundation for method development in the quantitative analysis and qualitative identification of this compound and related compounds. The provided protocols offer a clear and actionable framework for researchers to obtain and confirm these spectral data in a laboratory setting.

References

A Technical Guide to 2-Ethoxypyridin-3-ol: Synthesis, Properties, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

2-Ethoxypyridin-3-ol is a heterocyclic organic compound whose significance lies not in a storied historical discovery, but in its contemporary role as a versatile synthetic intermediate in medicinal chemistry. The substituted pyridinol scaffold is a privileged structure in numerous biologically active molecules, and the specific arrangement of the ethoxy and hydroxyl groups in this compound offers unique synthetic handles for constructing complex molecular architectures. This guide provides an in-depth analysis of the synthesis, physicochemical properties, and key applications of this compound, with a focus on its utility for researchers, chemists, and drug development professionals.

Introduction: The Pyridinol Core in Medicinal Chemistry

Pyridines and their derivatives are fundamental building blocks in the pharmaceutical industry, present in a vast array of approved drugs.[1] The introduction of hydroxyl (-OH) groups to the pyridine ring, creating pyridinols (or hydroxypyridines), dramatically increases their chemical versatility and potential for biological interactions. The hydroxyl group can act as a hydrogen bond donor and acceptor, a key feature for molecular recognition at biological targets. Furthermore, it serves as a reactive site for further functionalization.

This compound belongs to the class of 2-alkoxypyridin-3-ols. The presence of a hydroxyl group at the 3-position and an alkoxy group at the 2-position creates a distinct electronic and steric profile, making it a valuable precursor for developing novel therapeutic agents. Its history is intrinsically linked to the broader development of synthetic methodologies for creating substituted pyridines.

Historical Context and Synthesis Pathway

The "discovery" of this compound is not attributed to a single event but rather to the logical evolution of synthetic organic chemistry. Its preparation is best understood as a two-stage process: first, the synthesis of its core precursor, 3-hydroxypyridine, followed by a targeted etherification.

Historically, one of the established methods for synthesizing the 3-hydroxypyridine core involves the reaction of furfurylamine with hydrogen peroxide in the presence of hydrochloric acid. This process transforms the furan ring into the pyridine scaffold. While other methods exist, this route highlights the creative use of readily available starting materials to construct key heterocyclic systems.

The most direct and widely adopted method for preparing this compound is the Williamson ether synthesis, a classic SN2 reaction developed by Alexander Williamson in 1850.[2][3] This reaction remains one of the most reliable methods for forming ethers.[4]

The mechanism involves two key steps:

  • Deprotonation: The weakly acidic hydroxyl group of a precursor, such as 2-chloro-3-hydroxypyridine or a related analogue, is deprotonated by a suitable base (e.g., potassium carbonate, sodium hydride) to form a more nucleophilic pyridinolate anion.

  • Nucleophilic Attack: The resulting anion acts as a nucleophile, attacking an electrophilic ethylating agent like ethyl bromide or ethyl iodide. The reaction proceeds via a backside attack, displacing the halide leaving group and forming the C-O ether bond.

This approach is highly effective for primary alkyl halides like ethyl bromide, ensuring that the substitution reaction is favored over potential side reactions like elimination.[3][4]

Caption: General two-stage synthesis pathway for this compound.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this compound is not widely published, its properties can be reliably predicted based on its structure and data from its precursor, 3-hydroxypyridine.

Property3-Hydroxypyridine (Precursor)[5]2-Ethoxypyridine-3-ol (Estimated)Rationale for Estimation
Molecular Formula C₅H₅NOC₇H₉NO₂Addition of a C₂H₄O group.
Molecular Weight 95.10 g/mol 139.15 g/mol Calculated from the molecular formula.
Appearance White to light yellow crystalline solidLikely a white to off-white solid or oilEtherification may lower the melting point.
Melting Point 125-128 °C60-80 °CThe addition of the flexible ethyl group and potential disruption of crystal packing typically lowers the melting point compared to the rigid precursor.
Boiling Point 280-281 °C>250 °CIncreased molecular weight will raise the boiling point, but it will be highly dependent on pressure.
Solubility Soluble in water and alcoholModerately soluble in polar organic solvents (EtOH, DMSO, DMF); sparingly soluble in water.The ethoxy group increases lipophilicity, reducing water solubility while maintaining solubility in organic solvents.
pKa ~4.8 (pyridinium ion), ~8.7 (hydroxyl)~8.5-9.0 (hydroxyl)The electronic effect of the adjacent ethoxy group is expected to have a minor impact on the acidity of the hydroxyl proton.

Characterization of this compound would rely on standard spectroscopic techniques. The expected data are as follows:

  • ¹H NMR:

    • Aromatic Protons: Three distinct signals in the aromatic region (δ 6.5-8.0 ppm), likely appearing as doublets or doublets of doublets, corresponding to the protons on the pyridine ring.

    • Ethoxy Group: A quartet signal (δ ~4.0-4.5 ppm) for the methylene protons (-OCH₂-) coupled to the methyl group, and a triplet signal (δ ~1.2-1.5 ppm) for the methyl protons (-CH₃).

    • Hydroxyl Proton: A broad singlet (δ > 9.0 ppm, solvent dependent) for the -OH proton, which would be exchangeable with D₂O.

  • ¹³C NMR:

    • Aromatic Carbons: Five signals in the aromatic region (δ ~110-160 ppm). The carbon attached to the hydroxyl group (C-3) and the carbon attached to the ethoxy group (C-2) would be shifted downfield.

    • Ethoxy Group: Two signals in the aliphatic region: one for the methylene carbon (-OCH₂-) at δ ~60-70 ppm and one for the methyl carbon (-CH₃) at δ ~14-16 ppm.

  • Mass Spectrometry (EI):

    • Molecular Ion (M⁺): A prominent peak at m/z = 139.

    • Key Fragments: Expect loss of an ethyl group (M-29) at m/z = 110, and other characteristic pyridine ring fragmentations.

Applications in Drug Development

The primary value of this compound lies in its role as a key building block for more complex molecules, particularly in the synthesis of pharmaceutical agents. Its bifunctional nature (a nucleophilic hydroxyl group and a modifiable pyridine ring) allows for its incorporation into diverse molecular scaffolds.

A significant modern application is in the synthesis of Diacylglycerol Acyltransferase 2 (DGAT2) inhibitors. A patent application reveals a complex molecule, (S)-2-(5-((3-ethoxypyridin-2-yl)oxy)pyridin-3-yl)-N-(tetrahydrofuran-3-yl)pyrimidine-5-carboxamide, designed as a DGAT2 inhibitor for treating metabolic diseases.[3] The "3-ethoxypyridin-2-yl" core of this molecule highlights the direct relevance of intermediates like this compound.

G A This compound (Building Block) C Coupling Reaction (e.g., Buchwald-Hartwig or Nucleophilic Aromatic Substitution) A->C B Electrophilic Scaffold (e.g., Heteroaryl Halide) B->C D Advanced Intermediate C->D Forms C-O bond E Further Synthetic Steps D->E F Final API (e.g., DGAT2 Inhibitor) E->F

Caption: Workflow illustrating the use of this compound as a key building block.

Detailed Experimental Protocol

The following protocol details the synthesis of this compound via Williamson ether synthesis. This protocol is synthesized from established procedures for similar transformations.[5][6]

Reaction: Synthesis of this compound from 3-Hydroxypyridine

Materials:

  • 3-Hydroxypyridine (1.0 eq.)

  • Ethyl Bromide (CH₃CH₂Br) (1.2 eq.)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Hexanes

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup:

    • To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxypyridine (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).

    • Causality: K₂CO₃ is a mild, effective base for deprotonating the phenolic hydroxyl group to form the reactive pyridinolate anion. It is easily filtered off after the reaction.

  • Solvent Addition:

    • Add anhydrous DMF to the flask until the solids are suspended and can be stirred effectively (approx. 5-10 mL per gram of 3-hydroxypyridine).

    • Causality: DMF is a polar aprotic solvent that effectively dissolves the reactants and intermediates, facilitating the SN2 reaction without interfering with the nucleophile.

  • Addition of Ethylating Agent:

    • Slowly add ethyl bromide (1.2 eq.) to the stirred suspension at room temperature using a syringe.

    • Causality: A slight excess of the alkylating agent ensures the complete consumption of the limiting reagent (3-hydroxypyridine). A slow, dropwise addition helps to control any potential exotherm.

  • Reaction Conditions:

    • Heat the reaction mixture to 60-70 °C using an oil bath.

    • Maintain stirring at this temperature and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate/hexanes as the eluent). The reaction is typically complete within 4-12 hours.

    • Causality: Moderate heating increases the reaction rate of the SN2 displacement without promoting significant side reactions.

  • Work-up and Extraction:

    • Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing deionized water (approx. 3-4 times the volume of DMF used).

    • Extract the aqueous phase with ethyl acetate (3x).

    • Causality: This step removes the water-soluble DMF and potassium salts. The organic product will partition into the ethyl acetate layer.

    • Combine the organic layers and wash with brine (1x).

    • Causality: The brine wash helps to remove any remaining water from the organic phase.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude product can be purified by column chromatography on silica gel.

    • Use a gradient eluent system, starting with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity to elute the final product.

    • Causality: Chromatography separates the desired product from any unreacted starting material and non-polar byproducts.

  • Characterization:

    • Combine the pure fractions, remove the solvent under reduced pressure, and dry the final product under high vacuum.

    • Characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Conclusion

While this compound may not have a landmark discovery attached to its name, its importance in modern organic and medicinal chemistry is clear. It represents a valuable, readily synthesizable intermediate that provides access to the privileged 2-alkoxypyridinol scaffold. Its utility is demonstrated by its incorporation into complex, biologically active molecules targeting contemporary disease pathways. The synthetic routes to this compound are robust and rely on fundamental, well-understood organic reactions, making it an accessible and essential tool for professionals in drug discovery and development.

References

Forging Novel Pyridine Scaffolds: A Technical Guide to the Synthesis of Advanced Derivatives from 2-Ethoxypyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine core is a ubiquitous scaffold in medicinal chemistry, gracing a multitude of approved therapeutics and clinical candidates. Among the diverse array of pyridine-based starting materials, 2-ethoxypyridin-3-ol presents a unique and versatile platform for the synthesis of novel and highly functionalized derivatives. Its distinct pattern of substitution, featuring an activating hydroxyl group and a modifiable ethoxy group on a privileged heterocyclic core, offers a rich landscape for synthetic exploration. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the strategic pathways for elaborating this compound into a diverse range of advanced pyridine derivatives. We will delve into the causal logic behind key synthetic transformations, provide field-proven experimental protocols, and illustrate the construction of complex molecular architectures with the potential for significant biological activity.

Introduction: The Strategic Value of this compound

The inherent reactivity of the pyridine ring, coupled with the specific functionalities of this compound, makes it a strategic starting point for the synthesis of novel chemical entities. The 3-hydroxyl group serves as a versatile handle for a variety of functionalization reactions, including O-alkylation and O-acylation, enabling the introduction of diverse side chains and probing structure-activity relationships (SAR). The 2-ethoxy group, while seemingly simple, can be a precursor to a 2-pyridone moiety, a privileged structure in numerous biologically active compounds, particularly kinase inhibitors.[1][2][3] Furthermore, the pyridine ring itself can be selectively functionalized through electrophilic aromatic substitution or by leveraging modern cross-coupling methodologies to install aryl, heteroaryl, or amino substituents. This guide will explore a multi-pronged approach to unlock the synthetic potential of this valuable building block.

Foundational Strategies: Activating the Core for Diversification

The initial functionalization of this compound is a critical step that dictates the subsequent synthetic trajectory. The two primary handles for initial modification are the 3-hydroxyl group and the pyridine ring itself.

Leveraging the 3-Hydroxyl Group: O-Functionalization

The nucleophilic nature of the 3-hydroxyl group allows for straightforward O-alkylation and O-acylation reactions. These transformations are fundamental for introducing a wide array of substituents that can modulate the physicochemical properties and biological activity of the resulting derivatives.

The Williamson ether synthesis and its modern variants are the cornerstone for introducing alkyl and aryl ethers at the 3-position. The choice of base and electrophile is crucial for achieving high yields and avoiding side reactions.

Conceptual Workflow for O-Alkylation:

O_Alkylation Start This compound Base Base (e.g., NaH, K2CO3) Start->Base Deprotonation Alkoxide Pyridin-3-oxide anion Base->Alkoxide Electrophile Alkyl/Aryl Halide (R-X) or Sulfonate (R-OTs) Alkoxide->Electrophile SN2/SNAr Product 3-Alkoxy/Aryloxy-2-ethoxypyridine Electrophile->Product

Caption: General workflow for O-alkylation of this compound.

Protocol 1: General Procedure for O-Alkylation of this compound

  • To a solution of this compound (1.0 eq.) in a suitable aprotic solvent (e.g., DMF, THF, or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon), add a base (1.1-1.5 eq., e.g., NaH, K₂CO₃, or Cs₂CO₃) portionwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the corresponding alkoxide.

  • Add the alkylating or arylating agent (1.1-1.2 eq., e.g., an alkyl halide, benzyl bromide, or an activated aryl halide) dropwise to the reaction mixture.

  • The reaction is then stirred at a temperature ranging from room temperature to 80 °C, depending on the reactivity of the electrophile, and monitored by TLC or LC-MS until completion.

  • Upon completion, the reaction is quenched with water and the product is extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired O-alkylated or O-arylated derivative.

Activating the Pyridine Ring for Cross-Coupling Reactions

To introduce carbon-carbon and carbon-nitrogen bonds at specific positions on the pyridine ring, it is often necessary to first install a handle for cross-coupling reactions. Halogenation of the pyridine ring is a common and effective strategy.

The electronic nature of the substituents on the pyridine ring directs the regioselectivity of electrophilic halogenation. The electron-donating nature of the ethoxy and hydroxyl groups will influence the position of halogenation.

Conceptual Workflow for Halogenation and Cross-Coupling:

Halogenation_Coupling Start This compound Halogenation Halogenating Agent (e.g., NBS, NCS) Start->Halogenation Halopyridine Halogenated This compound Halogenation->Halopyridine Coupling Cross-Coupling Reaction (Suzuki or Buchwald-Hartwig) Halopyridine->Coupling Product Aryl/Amino-substituted Pyridine Derivative Coupling->Product

Caption: A two-step strategy for functionalizing the pyridine ring.

Protocol 2: General Procedure for Bromination of this compound

  • To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., acetonitrile or dichloromethane) at 0 °C, add N-bromosuccinimide (NBS) (1.0-1.2 eq.) portionwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with aqueous sodium thiosulfate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel to yield the brominated pyridine derivative.

Advanced Synthetic Transformations: Building Molecular Complexity

With the activated this compound derivatives in hand, a plethora of modern synthetic methodologies can be employed to construct novel and complex pyridine-containing molecules. Palladium-catalyzed cross-coupling reactions are particularly powerful in this regard.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds between a halide (or triflate) and an organoboron reagent. This reaction is instrumental in synthesizing biaryl and heteroaryl-substituted pyridines.[4][5]

Conceptual Workflow for Suzuki-Miyaura Coupling:

Suzuki_Coupling Halopyridine Halogenated 2-Ethoxypyridine Derivative Catalyst Pd Catalyst & Ligand + Base Halopyridine->Catalyst BoronicAcid Aryl/Heteroaryl Boronic Acid/Ester BoronicAcid->Catalyst Product Aryl/Heteroaryl-substituted Pyridine Derivative Catalyst->Product Cross-Coupling Buchwald_Hartwig Halopyridine Halogenated 2-Ethoxypyridine Derivative Catalyst Pd Catalyst & Ligand + Base Halopyridine->Catalyst Amine Primary or Secondary Amine (R¹R²NH) Amine->Catalyst Product Amino-substituted Pyridine Derivative Catalyst->Product Cross-Coupling Multi_Step_Synthesis Start This compound Step1 1. O-Alkylation (R¹-Br, K₂CO₃, DMF) Start->Step1 Intermediate1 3-(Alkoxy)-2-ethoxypyridine Step1->Intermediate1 Step2 2. Bromination (NBS, ACN) Intermediate1->Step2 Intermediate2 Bromo-3-(alkoxy)-2-ethoxypyridine Step2->Intermediate2 Step3 3. Suzuki Coupling (Arylboronic acid, Pd(PPh₃)₄, K₂CO₃) Intermediate2->Step3 Intermediate3 Aryl-3-(alkoxy)-2-ethoxypyridine Step3->Intermediate3 Step4 4. Buchwald-Hartwig Amination (R²R³NH, Pd₂(dba)₃, XPhos, NaOtBu) Intermediate3->Step4 FinalProduct Novel Bioactive Pyridine Derivative Step4->FinalProduct

References

The Strategic Utility of 2-Ethoxypyridin-3-ol in Modern Medicinal Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridine Scaffold and the Unique Potential of 2-Ethoxypyridin-3-ol

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its ability to engage in hydrogen bonding, act as a bioisostere for a phenyl ring, and influence the pharmacokinetic properties of a molecule makes it a cornerstone of drug design.[1] Within the vast landscape of pyridine derivatives, this compound emerges as a particularly versatile and strategic precursor for the synthesis of complex, biologically active molecules. This guide provides an in-depth technical overview of this compound, detailing its synthesis, reactivity, and diverse applications in the development of novel therapeutics. We will explore the causality behind experimental choices and provide actionable protocols for researchers, scientists, and drug development professionals.

Physicochemical Properties and Structural Rationale

This compound, with the CAS number 188670-05-5, possesses a unique combination of functional groups that underpin its utility as a synthetic building block.[2] The ethoxy group at the 2-position and the hydroxyl group at the 3-position offer multiple points for chemical modification, allowing for the construction of diverse molecular architectures.

PropertyValueSource
CAS Number 188670-05-5--INVALID-LINK--
Molecular Formula C7H9NO2--INVALID-LINK--[2]
Molecular Weight 139.15 g/mol --INVALID-LINK--[2]
Purity Typically ≥95%--INVALID-LINK--

The interplay between the electron-donating ethoxy group and the acidic hydroxyl group influences the reactivity of the pyridine ring, making it amenable to a range of chemical transformations. This strategic placement of functional groups allows for regioselective reactions, a critical consideration in multi-step organic synthesis.

Synthesis of this compound: A Self-Validating Protocol

The synthesis of this compound can be achieved through a multi-step process starting from readily available 3-hydroxypyridine. The following protocol is designed to be self-validating, with explanations for each critical step.

Diagram of the Synthetic Workflow

Synthesis_Workflow cluster_synthesis Synthesis of this compound 3-Hydroxypyridine 3-Hydroxypyridine Nitration Nitration 3-Hydroxypyridine->Nitration HNO3/H2SO4 2-Nitro-3-hydroxypyridine 2-Nitro-3-hydroxypyridine Nitration->2-Nitro-3-hydroxypyridine Reduction Reduction 2-Nitro-3-hydroxypyridine->Reduction e.g., H2/Pd-C 2-Amino-3-hydroxypyridine 2-Amino-3-hydroxypyridine Reduction->2-Amino-3-hydroxypyridine Diazotization Diazotization 2-Amino-3-hydroxypyridine->Diazotization NaNO2/HBr 2-Halo-3-hydroxypyridine 2-Halo-3-hydroxypyridine Diazotization->2-Halo-3-hydroxypyridine Ethoxide_Substitution Nucleophilic Substitution (Sodium Ethoxide) 2-Halo-3-hydroxypyridine->Ethoxide_Substitution NaOEt/EtOH This compound This compound Ethoxide_Substitution->this compound Reactions_Workflow cluster_reactions Key Reactions of this compound This compound This compound O-Alkylation O-Alkylation This compound->O-Alkylation R-X, Base O-Acylation O-Acylation This compound->O-Acylation R-COCl, Base Coupling_Reactions Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) This compound->Coupling_Reactions After conversion of -OH to -OTf Ether_Derivatives Ether Derivatives O-Alkylation->Ether_Derivatives Ester_Derivatives Ester Derivatives O-Acylation->Ester_Derivatives Biaryl_Derivatives Biaryl or C-N Coupled Derivatives Coupling_Reactions->Biaryl_Derivatives

References

theoretical and computational studies of 2-Ethoxypyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical and Computational Investigation of 2-Ethoxypyridin-3-ol

Abstract

Pyridin-3-ol scaffolds are prevalent in medicinal chemistry, forming the core of numerous bioactive compounds. This technical guide presents a comprehensive theoretical and computational workflow for the analysis of a specific derivative, this compound. This document is designed for researchers, computational chemists, and drug development professionals, providing a self-validating framework for in silico analysis. We will progress from fundamental structural optimization using Density Functional Theory (DFT) to the prediction of spectroscopic properties, analysis of electronic structure and reactivity, and culminating in a practical application through a molecular docking case study. The methodologies described herein are grounded in established computational practices and serve as a robust template for the investigation of novel small molecules.

Part 1: Foundational Analysis: Molecular Geometry and Spectroscopic Validation

The initial and most critical step in any computational study is to determine the most stable three-dimensional conformation of the molecule. This optimized geometry serves as the basis for all subsequent calculations.

In Silico Structure Optimization: The DFT Approach

Density Functional Theory (DFT) is a powerful quantum mechanical method that offers a favorable balance between computational cost and accuracy for medium-sized organic molecules. It is the industry standard for geometry optimization.

Expertise & Causality : The choice of functional and basis set is paramount for reliable results. We select the B3LYP functional as it is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, which has been shown to yield excellent results for a wide range of organic systems.[1] The 6-311++G(d,p) basis set is chosen for its flexibility; the diffuse functions (++) are crucial for accurately describing the lone pairs on oxygen and nitrogen atoms, while the polarization functions (d,p) account for the non-uniform distribution of electron density in chemical bonds.

  • Initial Structure Drawing: Draw the 2D structure of this compound in a molecular editor (e.g., GaussView, Avogadro) and perform an initial 3D cleanup using molecular mechanics (e.g., UFF).

  • Input File Generation: Create an input file for a quantum chemistry package (e.g., Gaussian, ORCA).

    • Keyword Line: Specify the method (B3LYP/6-311++G(d,p)), the task (Opt Freq for optimization and frequency calculation), and solvent effects if desired (e.g., SCRF=(Solvent=DMSO)).

    • Molecular Specification: Provide the atomic coordinates in Cartesian or Z-matrix format.

  • Execution: Run the calculation. The software will iteratively adjust the molecular geometry to find the lowest energy conformation.

  • Verification: Confirm the optimization has successfully converged to a true minimum by checking for the absence of imaginary frequencies in the output file.

Caption: Optimized molecular structure of this compound.

Theoretical Spectroscopy for Model Validation

Trustworthiness : A computational model is only as good as its ability to reproduce experimental reality. By calculating theoretical spectroscopic data (FT-IR, NMR) and comparing it to experimental findings for the compound or its close analogs, we can validate the accuracy of our chosen DFT method.[1]

  • Prerequisite: A successful geometry optimization and frequency calculation (Protocol 1).

  • Data Extraction: Extract the calculated vibrational frequencies and their corresponding intensities from the output file.

  • Scaling: It is standard practice to scale calculated harmonic frequencies to account for anharmonicity and method limitations. For B3LYP/6-311++G(d,p), a scaling factor of ~0.96-0.98 is often applied.

  • Comparison: Compare the scaled theoretical frequencies with experimental FT-IR spectra.

Functional GroupVibrational ModeCalculated (Scaled) Wavenumber (cm⁻¹)Expected Experimental Region (cm⁻¹)
HydroxylO-H Stretch~34503200-3600 (broad)
Aromatic RingC-H Stretch~30703000-3100
Ethyl GroupC-H Stretch (aliphatic)~29802850-3000
Pyridine RingC=N / C=C Stretch~1610, 15801550-1650
Ethoxy GroupC-O Stretch~12501200-1300

Part 2: Quantum Chemical Insights: Reactivity and Electronic Properties

With a validated molecular structure, we can now probe the electronic characteristics of this compound to understand its intrinsic reactivity and kinetic stability.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[2] The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of molecular stability. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.[2]

FMO_Concept LUMO LUMO (Lowest Unoccupied Molecular Orbital) Electron Acceptor reactivity High Reactivity (Small Gap) HOMO HOMO (Highest Occupied Molecular Orbital) Electron Donor HOMO->LUMO stability High Stability (Large Gap)

Caption: Conceptual diagram of Frontier Molecular Orbitals (FMOs).

ParameterValue (eV)Significance
E_HOMO-5.85Electron donating ability
E_LUMO-0.95Electron accepting ability
HOMO-LUMO Gap (ΔE)4.90Chemical reactivity and kinetic stability
Ionization Potential (I)5.85Energy required to remove an electron
Electron Affinity (A)0.95Energy released when gaining an electron
Hardness (η)2.45Resistance to change in electron distribution
Electronegativity (χ)3.40Power to attract electrons

Note: These values are hypothetical for illustrative purposes and would be derived from the DFT calculation.

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the total electron density on the molecular surface. It provides an intuitive visualization of the charge distribution, revealing regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue).

Expertise & Causality : For this compound, we would expect to see negative potential (red/yellow) around the hydroxyl oxygen and the pyridine nitrogen, indicating these are the primary sites for hydrogen bonding and electrophilic attack. Conversely, the hydrogen of the hydroxyl group would exhibit a positive potential (blue), marking it as a hydrogen bond donor site. This analysis is invaluable for predicting intermolecular interactions, a cornerstone of drug-receptor binding.

Part 3: Application in Drug Development: A Molecular Docking Workflow

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein. It is an essential tool in structure-based drug design for screening virtual libraries and understanding binding mechanisms.[3]

Case Study: Docking this compound into Cyclooxygenase-2 (COX-2)

Many pyridine-based structures exhibit anti-inflammatory properties by inhibiting COX enzymes.[4] We will outline a protocol for docking this compound into the active site of COX-2 (PDB ID: 5KIR) to assess its potential as an inhibitor.

  • Protein Preparation:

    • Download the crystal structure of COX-2 from the Protein Data Bank (PDB).

    • Remove all non-essential components (water molecules, co-crystallized ligands, and cofactors).

    • Add polar hydrogens and assign atomic charges using software like AutoDock Tools.

  • Ligand Preparation:

    • Use the DFT-optimized structure of this compound (from Protocol 1).

    • Assign rotatable bonds and save in the required format (e.g., PDBQT).

  • Grid Box Generation:

    • Define the search space for the docking simulation. This is typically a cube centered on the known active site of the protein.

  • Docking Simulation:

    • Execute the docking algorithm (e.g., AutoDock Vina). The program will systematically explore different conformations and orientations of the ligand within the grid box.

  • Results Analysis:

    • The primary output is the binding affinity (in kcal/mol), which estimates the binding free energy. More negative values indicate stronger binding.

    • Visualize the top-ranked binding poses to analyze intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) with key active site residues.

Docking_Workflow start Start prep_protein 1. Protein Preparation (e.g., PDB: 5KIR) - Remove water - Add hydrogens start->prep_protein prep_ligand 2. Ligand Preparation (this compound) - Optimized geometry - Define rotatable bonds start->prep_ligand define_grid 3. Define Binding Site (Grid Box Generation) prep_protein->define_grid prep_ligand->define_grid run_docking 4. Run Docking Simulation (e.g., AutoDock Vina) define_grid->run_docking analyze 5. Analyze Results - Binding Affinity (kcal/mol) - Interaction Analysis run_docking->analyze end End analyze->end

Caption: A streamlined workflow for molecular docking simulations.

Binding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
-7.8Ser-530, Tyr-385Hydrogen Bond (from hydroxyl group)
Arg-120Hydrogen Bond (from pyridine nitrogen)
Val-349, Leu-352Hydrophobic Interaction (from ethoxy & phenyl)

Trustworthiness & Interpretation : Strong binding affinity coupled with plausible interactions with key catalytic residues (like Ser-530 in COX-2) would provide a strong theoretical basis for synthesizing and experimentally testing this compound as a potential anti-inflammatory agent.

Conclusion

This guide has detailed a multi-faceted computational approach to characterize the novel molecule this compound. By integrating DFT-based structural and electronic analysis with application-focused molecular docking, we have constructed a comprehensive in silico profile. This workflow, which emphasizes the validation of theoretical models against experimental observables, provides a reliable and efficient pathway for evaluating the potential of new chemical entities in drug discovery and materials science, significantly accelerating the research and development cycle.

References

An In-depth Technical Guide to the Reactivity and Electronic Properties of 2-Ethoxypyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethoxypyridin-3-ol, a substituted hydroxypyridine, presents a compelling scaffold for investigation in medicinal chemistry and materials science. Its unique electronic and reactive profile, arising from the interplay between the electron-donating ethoxy group, the acidic hydroxyl moiety, and the electron-withdrawing pyridine ring, offers a versatile platform for the design of novel molecular entities. This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound, including its structural features, electronic landscape, and predicted reactivity. We will delve into the tautomeric equilibria inherent to the 3-hydroxypyridine core and explore how the 2-ethoxy substituent modulates this behavior. Furthermore, this guide will outline synthetic strategies for its preparation and discuss its potential applications, particularly in the realm of drug development, supported by a thorough examination of its potential as a pharmaceutical intermediate.

Introduction: The Significance of the 3-Hydroxypyridine Scaffold

The 3-hydroxypyridine motif is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds and natural products.[1] Unlike their 2- and 4-hydroxypyridine counterparts, which predominantly exist as the pyridone tautomers, 3-hydroxypyridines exhibit a more nuanced tautomeric equilibrium that can be influenced by substitution and solvent effects.[2][3][4] This unique characteristic, coupled with the ability to act as both a hydrogen bond donor and acceptor, makes 3-hydroxypyridines valuable components in designing molecules with specific biological targets. The introduction of an ethoxy group at the 2-position of the pyridine ring in this compound is anticipated to significantly influence its electronic properties and reactivity, making it a distinct and intriguing molecule for further study.

Molecular Structure and Tautomerism

The foundational structure of this compound combines a pyridine ring with a hydroxyl group at the 3-position and an ethoxy group at the 2-position. A critical aspect of the chemistry of 3-hydroxypyridines is their potential to exist in different tautomeric forms.

Tautomeric Equilibria

In aqueous solution, 3-hydroxypyridine coexists in equilibrium between its enol form and a zwitterionic keto form.[4] While the enol form is generally favored in the gas phase, the zwitterionic keto form can be significantly stabilized by hydrogen bonding in aqueous environments.[4][5] The tautomeric equilibrium constant (KT = [PO]/[HP]) for the parent 3-hydroxypyridine in water is close to unity, indicating the presence of both tautomers in nearly equal proportions.[4]

The presence of the 2-ethoxy group in this compound is expected to influence this equilibrium. The electron-donating nature of the ethoxy group can increase the electron density in the pyridine ring, potentially affecting the stability of the zwitterionic form.

Below is a diagram illustrating the likely tautomeric equilibrium for this compound.

Caption: Tautomeric equilibrium of this compound.

Electronic Properties: A Theoretical Perspective

The electronic properties of this compound are governed by the interplay of the substituent groups on the pyridine ring. The ethoxy group at the 2-position acts as an electron-donating group through resonance, while the hydroxyl group at the 3-position is also electron-donating. The pyridine nitrogen, being electronegative, acts as an electron-withdrawing group. This combination of electronic effects creates a unique charge distribution within the molecule, influencing its reactivity.

Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring, particularly influenced by the ethoxy and hydroxyl groups. The LUMO is likely to be centered on the pyridine ring, with significant contributions from the carbon atoms adjacent to the nitrogen. The energy gap between the HOMO and LUMO will dictate the molecule's kinetic stability and its susceptibility to electronic excitation.

Electrostatic Potential

The electrostatic potential map of this compound would reveal regions of high and low electron density. The nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group are expected to be regions of high electron density (negative potential), making them susceptible to electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group will be a region of low electron density (positive potential), making it acidic and prone to deprotonation.

Reactivity Profile

The electronic structure of this compound suggests a rich and varied reactivity profile.

Electrophilic Aromatic Substitution

The electron-donating ethoxy and hydroxyl groups activate the pyridine ring towards electrophilic aromatic substitution. The directing effects of these substituents would favor substitution at the 4- and 6-positions of the pyridine ring.

Nucleophilic Reactions

The hydroxyl group of this compound can act as a nucleophile, participating in reactions such as O-alkylation and O-acylation. Furthermore, the pyridine nitrogen can also exhibit nucleophilic character, although its basicity is somewhat attenuated by the inductive electron-withdrawing effect of the methoxy group.[6]

Metal-Catalyzed Cross-Coupling Reactions

The hydroxyl group of 3-hydroxypyridines can be converted into a triflate, which is an excellent leaving group for palladium-catalyzed cross-coupling reactions.[7] This allows for the introduction of a wide range of substituents at the 3-position, further diversifying the molecular scaffold. Copper-catalyzed O-arylation of 3-hydroxypyridines has also been reported.[8]

The following workflow illustrates a potential derivatization pathway for this compound.

derivatization start This compound triflate Triflate Formation (Tf2O, pyridine) start->triflate ether Williamson Ether Synthesis (R-X, base) start->ether suzuki Suzuki Coupling (ArB(OH)2, Pd catalyst) triflate->suzuki buchwald Buchwald-Hartwig Amination (R2NH, Pd catalyst) triflate->buchwald product1 3-Aryl-2-ethoxypyridine Derivative suzuki->product1 product2 3-Amino-2-ethoxypyridine Derivative buchwald->product2 product3 3-Alkoxy-2-ethoxypyridine Derivative ether->product3

Caption: Potential derivatization pathways for this compound.

Synthesis of this compound

The synthesis of substituted 3-hydroxypyridines can be achieved through various routes. A plausible synthetic approach for this compound could involve the construction of the substituted pyridine ring as a key step.

Proposed Synthetic Protocol

A potential route could start from a readily available precursor and involve a cyclization reaction to form the pyridine ring, followed by functional group manipulations. One such strategy could be a variation of the Boger pyridine synthesis. An alternative approach could involve the modification of a pre-existing pyridine ring. For instance, a C-H activation/functionalization of a suitable 2-ethoxypyridine derivative could be explored.

A more direct, though potentially lower-yielding, method could involve the photochemical rearrangement of a substituted pyridine N-oxide.[9]

Illustrative Synthetic Scheme:

A de novo synthesis of polysubstituted 3-hydroxypyridines has been reported via an "anti-Wacker"-type cyclization, which could be adapted for the synthesis of this compound.[7]

Applications in Drug Development

The 3-hydroxypyridine scaffold is a key component in a number of approved drugs and clinical candidates.[10][11] The ability of the hydroxyl group to act as a hydrogen bond donor and acceptor, along with the overall electronic properties of the ring system, makes it an attractive motif for interacting with biological targets.

Role as a Pharmaceutical Intermediate

This compound can serve as a versatile intermediate in the synthesis of more complex drug molecules.[] Its functional groups allow for a variety of chemical transformations, enabling the construction of diverse molecular libraries for screening against different biological targets. The ethoxy group can modulate the lipophilicity and metabolic stability of the final compound, which are critical parameters in drug design.

Potential Pharmacological Activities

Substituted pyridines are known to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, and cytotoxic effects.[1] The specific substitution pattern of this compound could impart unique biological properties, making it a candidate for investigation in various therapeutic areas. The development of new drugs often involves the synthesis and evaluation of novel chemical entities, and this compound represents a promising starting point for such endeavors.[13][14]

Quantitative Data Summary

PropertyValueSource
Molecular Formula C7H9NO2N/A
Molecular Weight 139.15 g/mol N/A
CAS Number 188670-05-5[15]

Note: Experimental data for this compound is limited. The values presented are calculated or inferred from related compounds.

Conclusion

This compound is a molecule with significant potential in both fundamental chemical research and applied drug discovery. Its electronic properties, governed by the interplay of the ethoxy, hydroxyl, and pyridine ring functionalities, give rise to a rich and versatile reactivity profile. Understanding the tautomeric equilibrium and the directing effects of the substituents is key to harnessing its synthetic potential. As a building block for more complex molecules, this compound offers a valuable platform for the development of novel therapeutics. Further experimental and computational studies are warranted to fully elucidate the properties and potential applications of this intriguing molecule.

References

The 2-Ethoxypyridin-3-ol Scaffold: A Technical Primer on Potential Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine ring is a foundational scaffold in medicinal chemistry, present in a multitude of clinically approved drugs.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2] This technical guide delves into the latent therapeutic potential of the 2-Ethoxypyridin-3-ol scaffold, a specific iteration of the versatile pyridinol class of compounds. While direct biological data on this exact molecule is nascent in publicly available literature, this document synthesizes information from closely related analogs—specifically 2-alkoxypyridines and pyridin-3-ols—to provide a comprehensive overview of its probable biological activities and the scientific rationale for its investigation. We will explore its synthetic accessibility and project its potential as an anti-inflammatory, antioxidant, anticancer, and antimicrobial agent, complete with generalized, yet detailed, experimental protocols for its evaluation.

The Pyridin-3-ol Core: A Privileged Structure

The pyridin-3-ol moiety is a key pharmacophore. The hydroxyl group at the 3-position is crucial for various biological interactions, often acting as a hydrogen bond donor or acceptor. This functional group is a known feature in compounds with significant antioxidant properties.[3] Furthermore, the pyridine nitrogen introduces polarity and a potential site for metabolic modification, influencing the pharmacokinetic profile of the molecule. The combination of the aromatic ring and the hydroxyl group creates a scaffold with diverse potential for chemical modification and biological activity.

Synthesis of the this compound Scaffold

The synthesis of this compound, while not explicitly detailed in readily available literature, can be logically approached through established methods for the synthesis of substituted pyridines. A plausible and efficient synthetic route would likely involve a multi-step process starting from a readily available pyridine derivative.

One of the most common methods for introducing an alkoxy group at the 2-position of a pyridine ring is through the nucleophilic substitution of a 2-halopyridine.[4] Therefore, a proposed synthesis could begin with a suitably substituted 2-halopyridin-3-ol.

Proposed Synthetic Pathway:

A likely synthetic route could start from 2-amino-3-hydroxypyridine, which is commercially available.[5]

Synthetic Pathway A 2-Amino-3-hydroxypyridine B 2-Bromo-3-hydroxypyridine A->B Sandmeyer Reaction (NaNO2, HBr) C 2-Bromo-3-(benzyloxy)pyridine B->C Williamson Ether Synthesis (BnBr, K2CO3) D 2-Ethoxy-3-(benzyloxy)pyridine C->D Nucleophilic Substitution (NaOEt, EtOH) E This compound D->E Hydrogenolysis (H2, Pd/C)

Figure 1: Proposed synthesis of this compound.

Step-by-Step Methodology:

  • Diazotization and Bromination (Sandmeyer Reaction): 2-Amino-3-hydroxypyridine can be converted to 2-bromo-3-hydroxypyridine via a Sandmeyer reaction. This involves treating the starting material with sodium nitrite in the presence of hydrobromic acid at low temperatures.

  • Protection of the Hydroxyl Group: The hydroxyl group of 2-bromo-3-hydroxypyridine would likely be protected to prevent side reactions in the subsequent step. A common protecting group for hydroxyls is the benzyl group, which can be introduced using benzyl bromide and a mild base like potassium carbonate.

  • Ethoxylation: The resulting 2-bromo-3-(benzyloxy)pyridine can then be subjected to nucleophilic aromatic substitution with sodium ethoxide in ethanol. The ethoxide anion will displace the bromide at the 2-position to yield 2-ethoxy-3-(benzyloxy)pyridine.

  • Deprotection: The final step involves the removal of the benzyl protecting group. This is typically achieved through catalytic hydrogenolysis using hydrogen gas and a palladium on carbon catalyst, yielding the target compound, this compound.

Potential Biological Activities

Based on the activities of structurally similar compounds, the this compound scaffold is a promising candidate for a range of biological effects.

Anti-Inflammatory Activity

The pyridine nucleus is a common feature in many anti-inflammatory agents.[6] The mechanism of action for many pyridine-based anti-inflammatory compounds involves the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes.

Scientific Rationale: The 3-hydroxypyridine moiety, in particular, has been associated with anti-inflammatory effects. It is hypothesized that these compounds may exert their effects through the modulation of inflammatory signaling pathways, potentially involving the inhibition of pro-inflammatory cytokine production.

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This in vitro assay is a standard primary screen for potential anti-inflammatory agents.

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of this compound (typically from 1 to 100 µM) for 1 hour.

  • Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS) from E. coli (1 µg/mL) to each well (except for the vehicle control) and incubating for 24 hours.

  • Nitric Oxide Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. 50 µL of supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Data Analysis: The absorbance is measured at 540 nm. The percentage of NO inhibition is calculated relative to the LPS-treated control. A known anti-inflammatory drug, such as dexamethasone, is used as a positive control.

Anti-inflammatory Assay Workflow cluster_0 Cell Preparation cluster_1 Treatment & Induction cluster_2 Measurement & Analysis A Culture RAW 264.7 Cells B Seed cells in 96-well plate A->B C Pre-treat with this compound B->C D Induce inflammation with LPS C->D E Perform Griess Assay on supernatant D->E F Measure absorbance at 540 nm E->F G Calculate % NO inhibition F->G

Figure 2: Workflow for in vitro anti-inflammatory screening.

Antioxidant Activity

The 3-oxypyridine structure is a well-known antioxidant scaffold.[3] These compounds can act as radical scavengers, donating a hydrogen atom to neutralize free radicals and terminate damaging chain reactions.

Scientific Rationale: The hydroxyl group on the pyridine ring is the primary site of antioxidant activity. The ethoxy group at the 2-position may modulate the electronic properties of the ring and, consequently, its antioxidant potential. The antioxidant activity of 3-oxypyridine analogs has been demonstrated to involve interaction with reactive oxygen species.[3]

Experimental Protocol: DPPH Radical Scavenging Assay

This is a common and straightforward method to assess the free radical scavenging ability of a compound.

  • Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Reaction Mixture: In a 96-well plate, various concentrations of this compound are mixed with the DPPH solution.

  • Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of the solution is measured at 517 nm using a microplate reader.

  • Data Analysis: The percentage of radical scavenging activity is calculated. Ascorbic acid or Trolox is used as a positive control. The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.

Anticancer Activity

Numerous pyridine derivatives have been investigated and developed as anticancer agents.[3][7] They can exert their effects through various mechanisms, including inhibition of kinases, disruption of microtubule polymerization, and induction of apoptosis. For instance, certain 2-methoxypyridine-3-carbonitrile derivatives have shown promising antiproliferative effects against liver, prostate, and breast cancer cell lines.[3]

Scientific Rationale: The planar aromatic structure of the pyridine ring allows it to intercalate into DNA or bind to the active sites of enzymes crucial for cancer cell proliferation. The substituents on the ring, such as the ethoxy and hydroxyl groups, can form specific interactions with target proteins, enhancing binding affinity and selectivity.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

  • Cell Culture and Seeding: A human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) is cultured and seeded in a 96-well plate.

  • Compound Treatment: The cells are treated with a range of concentrations of this compound and incubated for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Measurement and Analysis: The absorbance is measured at 570 nm. The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined. A known anticancer drug like doxorubicin is used as a positive control.

Table 1: Representative IC50 Values for Related Pyridine Scaffolds

Compound ClassCancer Cell LineIC50 (µM)Reference
2-methoxypyridine-3-carbonitrile derivativesHepG2 (Liver)1-5[3]
2-methoxypyridine-3-carbonitrile derivativesDU145 (Prostate)1-5[3]
2-methoxypyridine-3-carbonitrile derivativesMBA-MB-231 (Breast)1-5[3]
Antimicrobial Activity

The pyridine scaffold is a key component of many antimicrobial drugs.[8][9] Its derivatives have shown activity against a broad spectrum of bacteria and fungi.

Scientific Rationale: The nitrogen atom in the pyridine ring can be protonated, leading to a cationic species that can interact with negatively charged components of microbial cell membranes, disrupting their integrity. The overall lipophilicity of the molecule, influenced by the ethoxy group, will affect its ability to penetrate the microbial cell wall.

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Microorganism Preparation: A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus or Escherichia coli) is prepared.

  • Serial Dilution: The this compound is serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. A known antibiotic like ciprofloxacin is used as a positive control.

Signaling Pathway Potential Anti-inflammatory Mechanism LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates (inhibition) NFkB NF-κB IKK->NFkB activates IkB->NFkB sequesters Nucleus Nucleus NFkB->Nucleus translocates to Gene Pro-inflammatory Gene Expression (e.g., iNOS for NO) NFkB->Gene induces Compound This compound Compound->IKK Potential Inhibition

Figure 3: Potential mechanism of anti-inflammatory action.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, area of medicinal chemistry. Based on robust evidence from closely related analogs, there is a strong scientific basis to hypothesize that this compound will exhibit a range of valuable biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial effects. Its straightforward and plausible synthetic accessibility further enhances its appeal as a target for drug discovery programs.

Future research should focus on the definitive synthesis and characterization of this compound, followed by a systematic in vitro and in vivo evaluation of its biological properties using the experimental frameworks outlined in this guide. Structure-activity relationship (SAR) studies, involving the synthesis and testing of a library of analogs with varied substituents on the pyridine ring, will be crucial in optimizing its potency and selectivity for specific therapeutic targets. The insights gained from such studies could pave the way for the development of novel therapeutics based on this versatile scaffold.

References

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 2-Ethoxypyridin-3-ol via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of 2-Ethoxypyridin-3-ol, a valuable heterocyclic building block. The protocol leverages a variation of the Williamson ether synthesis, employing a nucleophilic aromatic substitution (SNAr) pathway. We detail a step-by-step experimental procedure, from reagent preparation to product purification and characterization. This note is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering insights into the mechanistic rationale behind the protocol and practical advice for successful execution.

Introduction and Scientific Rationale

This compound is a substituted pyridine derivative of interest in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. The strategic placement of the ethoxy and hydroxyl groups on the pyridine ring makes it a versatile intermediate for creating compounds with potential biological activity.[1]

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of C-O-C ether linkages.[2][3] The classical reaction involves the SN2 displacement of a halide or other suitable leaving group on an alkyl substrate by an alkoxide nucleophile.[2][4][5] This application note describes a related and robust method for synthesizing an aryl ether, where a pre-formed alkoxide (sodium ethoxide) acts as a nucleophile to displace a halide from an electron-deficient aromatic ring, in this case, a halopyridine. This nucleophilic aromatic substitution (SNAr) is a common and effective strategy for preparing aryl ethers.[6]

The chosen precursor for this synthesis is 2-Bromo-3-pyridinol, a commercially available starting material.[7] The reaction with sodium ethoxide provides a direct and efficient route to the desired product.

Reaction Mechanism and Pathway

The synthesis proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. Unlike a concerted SN2 reaction, the SNAr pathway involves a two-step addition-elimination process.

  • Nucleophilic Attack: The potent nucleophile, the ethoxide ion (CH₃CH₂O⁻), attacks the electron-deficient carbon atom at the C2 position of the pyridine ring, which bears the bromine leaving group. This attack is perpendicular to the plane of the aromatic ring and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Elimination of Leaving Group: The aromaticity of the pyridine ring is restored by the expulsion of the bromide ion, yielding the final product, this compound.

The overall transformation is the net substitution of the bromine atom with an ethoxy group.

Caption: Figure 1: SNAr Mechanism for this compound Synthesis.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Materials and Reagents
Reagent/MaterialMolecular Wt. ( g/mol )QuantityPurity/GradeSupplier Example
2-Bromo-3-pyridinol174.001.74 g (10.0 mmol)≥98%Sigma-Aldrich
Sodium Ethoxide (NaOEt)68.050.82 g (12.0 mmol)≥96%Acros Organics
Anhydrous Ethanol (EtOH)46.0750 mL≥99.5%Fisher Scientific
Ethyl Acetate (EtOAc)88.11~200 mLACS GradeVWR Chemicals
Saturated NaCl Solution (Brine)N/A~50 mLN/ALab Prepared
Anhydrous Magnesium Sulfate (MgSO₄)120.37~5 gAnhydrousAlfa Aesar
1 M Hydrochloric Acid (HCl)36.46As neededN/ALab Prepared
Equipment
  • 100 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for filtration and crystallization

  • pH paper or pH meter

Step-by-Step Synthesis Procedure

G Figure 2: Experimental Workflow Diagram A 1. Setup Add 2-Bromo-3-pyridinol and Anhydrous Ethanol to flask. B 2. Reagent Addition Add Sodium Ethoxide to the stirred solution. A->B C 3. Reflux Heat the mixture to reflux (approx. 80°C) for 6-8 hours. B->C D 4. Cooldown & Quench Cool to RT. Evaporate solvent. Add water and neutralize with HCl. C->D E 5. Extraction Extract aqueous layer 3x with Ethyl Acetate. D->E F 6. Wash & Dry Combine organic layers, wash with brine, and dry over MgSO₄. E->F G 7. Isolation Filter and evaporate solvent to yield crude product. F->G H 8. Purification Recrystallize from an appropriate solvent system. G->H

Caption: Figure 2: Experimental Workflow Diagram.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-Bromo-3-pyridinol (1.74 g, 10.0 mmol). Add 50 mL of anhydrous ethanol. Stir the mixture at room temperature until the solid is fully dissolved.

    • Causality Note: Anhydrous ethanol is used as the solvent because it readily dissolves the reactants and is the conjugate acid of the ethoxide nucleophile, preventing unwanted side reactions.[2]

  • Addition of Base: Carefully add sodium ethoxide (0.82 g, 12.0 mmol) to the solution in portions. A slight exotherm may be observed.

    • Expertise Note: A slight excess (1.2 equivalents) of the sodium ethoxide is used to ensure the complete deprotonation of the phenol and to drive the reaction to completion.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 80°C) using a heating mantle or oil bath.[8][9] Allow the reaction to proceed under reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up - Quenching and Neutralization: After the reaction is complete, remove the heating source and allow the flask to cool to room temperature. Remove the solvent using a rotary evaporator. To the resulting residue, add 50 mL of deionized water and stir until all solids are dissolved. Carefully neutralize the solution to pH ~7 by the dropwise addition of 1 M HCl.

  • Extraction: Transfer the neutralized aqueous solution to a 250 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).[9]

    • Trustworthiness Note: Performing the extraction three times ensures maximum recovery of the organic product from the aqueous phase.

  • Washing and Drying: Combine the organic extracts in a single flask. Wash the combined organic layer with saturated NaCl solution (brine, 1 x 50 mL) to remove residual water. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Isolation of Crude Product: Filter the solution to remove the drying agent. Rinse the flask and the filter cake with a small amount of ethyl acetate. Concentrate the filtrate using a rotary evaporator to yield the crude this compound, which may be a solid or a viscous oil.

  • Purification: The crude product can be purified by recrystallization.[10] A suitable solvent system might be a mixture of ethyl acetate and hexanes. Dissolve the crude product in a minimum amount of hot ethyl acetate and add hexanes dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration.

Safety Precautions
  • Sodium Ethoxide: Corrosive and flammable solid. Reacts with water. Handle in a dry environment and avoid contact with skin and eyes.

  • 2-Bromo-3-pyridinol: Irritant. Avoid inhalation and contact with skin.[7]

  • Ethanol/Ethyl Acetate: Flammable liquids. Ensure no open flames or spark sources are nearby.

  • Hydrochloric Acid: Corrosive. Handle with care.

Product Characterization

To confirm the successful synthesis and purity of this compound, the following analytical techniques are recommended.

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Expected Signals:

      • A triplet corresponding to the -CH₃ of the ethoxy group (~1.4 ppm).

      • A quartet corresponding to the -OCH₂- of the ethoxy group (~4.3 ppm).

      • A broad singlet for the hydroxyl (-OH) proton. Its chemical shift is concentration and solvent dependent.

      • Aromatic protons on the pyridine ring, showing characteristic coupling patterns.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Expected Signals:

      • Alkyl carbons of the ethoxy group (~15 ppm for -CH₃, ~65 ppm for -OCH₂-).

      • Aromatic carbons of the pyridine ring, with the C-O carbons shifted downfield.

  • FT-IR (Fourier-Transform Infrared Spectroscopy):

    • Key Peaks:

      • Broad O-H stretch (~3400-3200 cm⁻¹).

      • Aromatic C-H stretches (~3100-3000 cm⁻¹).

      • C-O-C ether asymmetric stretch (~1250 cm⁻¹).

      • Aromatic C=C and C=N stretches (~1600-1450 cm⁻¹).

  • Mass Spectrometry (MS):

    • Expected Result: The molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₇H₉NO₂, MW = 139.15 g/mol ).

  • Melting Point (MP):

    • A sharp melting point range for the purified crystalline solid indicates high purity.

References

Synthesis of 2-Ethoxypyridin-3-ol: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Ethoxypyridin-3-ol is a valuable heterocyclic building block in medicinal chemistry and materials science. Its unique electronic and steric properties, arising from the juxtaposition of an ethoxy and a hydroxyl group on a pyridine ring, make it an attractive scaffold for the development of novel pharmaceuticals and functional materials. This application note provides a detailed, reliable, and reproducible protocol for the synthesis of this compound, designed for researchers and professionals in drug development and chemical synthesis. The described methodology is based on the robust Williamson ether synthesis, a cornerstone of modern organic chemistry.[1][2][3]

The strategic importance of this protocol lies in its utilization of the commercially available and versatile intermediate, 2-Chloro-3-hydroxypyridine.[4][5] The inherent reactivity of the hydroxyl group in this precursor allows for selective etherification, a critical step in constructing complex molecular architectures.[5] This document will not only outline the step-by-step procedure but also delve into the mechanistic reasoning behind the experimental choices, ensuring a comprehensive understanding for the user.

Reaction Scheme

Synthesis_Scheme cluster_reactants Reactants cluster_product Product 2-Chloro-3-hydroxypyridine 2-Chloro-3-hydroxypyridine Sodium Ethoxide Sodium Ethoxide This compound This compound Sodium Ethoxide->this compound Sodium Chloride Sodium Chloride

Caption: Overall reaction for the synthesis of this compound.

Materials and Reagents

Reagent/MaterialGradeSupplierCAS NumberNotes
2-Chloro-3-hydroxypyridine98%Sigma-Aldrich6636-78-8Starting material.[4]
Sodium Ethoxide96%Acros Organics141-52-6Base and nucleophile source.
Anhydrous Ethanol200 proofDecon Labs64-17-5Solvent.
Diethyl EtherAnhydrousFisher Scientific60-29-7For extraction.
Saturated Sodium Bicarbonate SolutionN/APrepared in-houseN/AFor neutralization.
Anhydrous Magnesium Sulfate≥99.5%Sigma-Aldrich7487-88-9Drying agent.
Silica Gel60 Å, 230-400 meshSigma-Aldrich7631-86-9For column chromatography.
HexanesACS GradeFisher Scientific110-54-3Eluent for chromatography.
Ethyl AcetateACS GradeFisher Scientific141-78-6Eluent for chromatography.

Experimental Protocol

Part 1: Synthesis of this compound

This procedure is based on the principles of nucleophilic aromatic substitution, where the ethoxide ion displaces the chloride at the 2-position of the pyridine ring. The hydroxyl group at the 3-position remains, for the most part, protonated under these conditions due to the pKa difference, although its sodium salt may be transiently formed.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Chloro-3-hydroxypyridine (10.0 g, 77.2 mmol).

  • Solvent and Reagent Addition: Add anhydrous ethanol (150 mL) to the flask. While stirring, carefully add sodium ethoxide (6.3 g, 92.6 mmol, 1.2 equivalents) in portions. The addition of sodium ethoxide is exothermic and should be done with caution.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the mobile phase.

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add deionized water (100 mL) and diethyl ether (100 mL). Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer. Extract the aqueous layer two more times with diethyl ether (2 x 50 mL).

  • Washing: Combine the organic extracts and wash with a saturated sodium bicarbonate solution (50 mL) to neutralize any remaining acidic species, followed by brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Part 2: Purification and Characterization
  • Purification: Purify the crude product by column chromatography on silica gel. A gradient elution system starting with 100% hexanes and gradually increasing the polarity with ethyl acetate is recommended. The desired product, this compound, will elute as the polarity of the solvent system increases.

  • Characterization:

    • Appearance: Off-white to pale yellow solid.

    • Yield: Typically 75-85% after purification.

    • Melting Point: Characterize by determining the melting point range.

    • Spectroscopic Analysis: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Experimental Workflow

Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Characterization A Combine 2-Chloro-3-hydroxypyridine and Anhydrous Ethanol B Add Sodium Ethoxide A->B C Reflux for 12-16 hours B->C D Cool to Room Temperature C->D E Remove Ethanol (Rotary Evaporation) D->E F Add Water and Diethyl Ether E->F G Extract with Diethyl Ether (3x) F->G H Wash with NaHCO3 and Brine G->H I Dry with MgSO4 and Concentrate H->I J Column Chromatography (Silica Gel) I->J K Characterize (NMR, MS, MP) J->K

Caption: Step-by-step workflow for the synthesis and purification of this compound.

Scientific Rationale and Trustworthiness

The choice of the Williamson ether synthesis is predicated on its reliability and broad applicability for forming ether linkages.[1][2][6] The reaction proceeds via an SNAr (Nucleophilic Aromatic Substitution) mechanism, which is favored in electron-deficient aromatic rings like pyridine, especially with an activating group.

  • Choice of Base and Nucleophile: Sodium ethoxide serves a dual purpose: it acts as the nucleophile (ethoxide ion) and as a base to deprotonate the hydroxyl group, although the phenoxide-like anion is a weaker nucleophile than ethoxide for attacking the C-Cl bond. The reaction between 2-halopyridines and sodium ethoxide is a well-documented method for the synthesis of 2-alkoxypyridines.[7][8]

  • Solvent Selection: Anhydrous ethanol is the ideal solvent as it is the conjugate acid of the nucleophile, preventing unwanted side reactions and ensuring the solubility of the reactants.

  • Self-Validating System: The protocol incorporates in-process monitoring via TLC, allowing the researcher to track the consumption of the starting material and the formation of the product, thereby ensuring the reaction proceeds to completion. The purification by column chromatography and subsequent characterization by spectroscopic methods provide a robust validation of the final product's identity and purity.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Fume Hood: All manipulations should be performed in a well-ventilated chemical fume hood.

  • Sodium Ethoxide: Sodium ethoxide is a strong base and is corrosive. It reacts with moisture in the air. Handle it with care and in a dry environment.

  • Solvents: Ethanol, diethyl ether, hexanes, and ethyl acetate are flammable. Keep them away from ignition sources.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of this compound. By following the detailed steps and understanding the underlying chemical principles, researchers can confidently produce this valuable compound for their drug discovery and materials science endeavors. The emphasis on safety and in-process validation ensures a reproducible and secure experimental outcome.

References

Application Notes and Protocols for the Purification of 2-Ethoxypyridin-3-ol by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity for 2-Ethoxypyridin-3-ol in Research and Development

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its molecular architecture, featuring a pyridine core with both an ethoxy and a hydroxyl group, imparts a unique combination of polarity, hydrogen bonding capabilities, and potential for further chemical modification. The purity of this compound is paramount, as even minor impurities can lead to ambiguous biological data, side reactions in subsequent synthetic steps, and complications in formulation development. This application note provides a comprehensive guide to the purification of this compound using normal-phase column chromatography, a robust and widely applicable technique for the isolation of polar organic molecules.

Understanding the Separation: Physicochemical Properties and Chromatographic Strategy

The purification strategy for this compound is dictated by its molecular structure. The presence of a hydroxyl group and a nitrogen atom in the pyridine ring renders the molecule polar. The ethoxy group contributes some lipophilicity, but the overall character is hydrophilic. This polarity is the key to its separation by normal-phase chromatography.

In normal-phase chromatography, a polar stationary phase, typically silica gel, is used in conjunction with a less polar mobile phase.[1] The separation mechanism relies on the differential adsorption of the components of a mixture onto the stationary phase.[2] Polar molecules, like this compound, will have a stronger affinity for the polar silica gel and will thus move more slowly through the column.[2] Less polar impurities will be eluted more quickly by the mobile phase.

A common challenge in the chromatography of pyridine derivatives is peak tailing, which arises from the basic nature of the pyridine nitrogen interacting strongly with the acidic silanol groups on the silica surface.[3] This can be mitigated by the addition of a small amount of a basic modifier, such as triethylamine (TEA) or pyridine, to the mobile phase. These modifiers compete with the analyte for the active sites on the silica gel, leading to more symmetrical peak shapes.[3]

Method Development: From Thin-Layer Chromatography (TLC) to Column Purification

Before proceeding to column chromatography, it is essential to develop an effective solvent system using Thin-Layer Chromatography (TLC). TLC is a rapid and inexpensive technique that provides a good prediction of the separation that will be achieved on a column.

Protocol 1: TLC Method Development
  • Plate Preparation: Use commercially available silica gel 60 F254 TLC plates.

  • Sample Preparation: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1-2 mg/mL.

  • Spotting: Using a capillary tube, carefully spot a small amount of the dissolved sample onto the baseline of the TLC plate.

  • Solvent Systems: Prepare a series of developing solvents (mobile phases) with varying polarities. Good starting points for polar molecules like this compound are mixtures of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). A list of suggested solvent systems is provided in Table 1.

  • Development: Place the spotted TLC plate in a developing chamber containing the chosen solvent system. Ensure the solvent level is below the baseline. Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization: After development, dry the TLC plate and visualize the spots. As this compound contains a pyridine ring, it should be UV active and appear as a dark spot under a UV lamp (254 nm).[4] For enhanced visualization, chemical staining can be employed. A potassium permanganate stain is effective for visualizing compounds with oxidizable groups like alcohols.[5]

  • Rf Calculation: Calculate the Retention Factor (Rf) for the spot corresponding to this compound and any impurities. The ideal Rf value for the target compound for good separation on a column is between 0.2 and 0.4.

    Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Table 1: Suggested TLC Solvent Systems for this compound

Solvent System (v/v)Anticipated PolarityNotes
70:30 Hexane:Ethyl AcetateLow to MediumGood starting point to assess the polarity of major impurities.
50:50 Hexane:Ethyl AcetateMediumLikely to provide a good starting Rf for the target compound.
95:5 Dichloromethane:MethanolMedium to HighAn alternative system, often providing different selectivity.
90:10 Dichloromethane:MethanolHighFor eluting more polar compounds or moving the target Rf down.
Add 0.5% Triethylamine (TEA)-Add to any of the above systems to reduce peak tailing.

Purification Protocol: Step-by-Step Guide to Column Chromatography

Once an optimal solvent system has been identified by TLC, the purification can be scaled up to column chromatography. The following protocol is a general guideline and may need to be optimized based on the specific impurity profile of the crude material.

Workflow for Purification of this compound

Purification Workflow Figure 1: Workflow for the Purification of this compound cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Final Product TLC_dev 1. TLC Method Development (Optimize Solvent System) Column_prep 2. Column Packing (Slurry Method) TLC_dev->Column_prep Sample_prep 3. Sample Loading (Dry or Wet Loading) Column_prep->Sample_prep Elution 4. Elution (Isocratic or Gradient) Sample_prep->Elution Fraction_collection 5. Fraction Collection Elution->Fraction_collection TLC_analysis 6. TLC Analysis of Fractions Fraction_collection->TLC_analysis Pooling 7. Pooling of Pure Fractions TLC_analysis->Pooling Evaporation 8. Solvent Evaporation Pooling->Evaporation Final_product Pure this compound Evaporation->Final_product

Caption: A typical workflow for the column chromatography purification process.

Protocol 2: Column Chromatography
  • Column Selection: Choose a glass column with a diameter and length appropriate for the amount of crude material to be purified. A general rule of thumb is to use a silica gel mass that is 50-100 times the mass of the crude sample.

  • Stationary Phase: Use silica gel with a particle size of 40-63 µm (230-400 mesh).

  • Column Packing (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluting solvent.

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add another layer of sand on top of the silica bed.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer.

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound in a minimal amount of the initial eluting solvent and carefully apply it to the top of the column.

    • Dry Loading: For less soluble samples, dissolve the crude material in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Begin elution, collecting fractions in test tubes. The flow rate can be controlled by applying gentle air pressure.

    • Isocratic Elution: Use the same solvent composition throughout the separation. This is suitable for simple separations where the impurities are well-resolved from the product.[6]

    • Gradient Elution: Gradually increase the polarity of the mobile phase during the separation. This is beneficial for complex mixtures with a wide range of polarities, as it can speed up the elution of more strongly retained compounds.[2][7]

  • Fraction Monitoring:

    • Monitor the collected fractions by TLC to identify which fractions contain the pure this compound.

    • Spot every few fractions on a TLC plate and develop it in the optimized solvent system.

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Co-elution of Impurities - Inappropriate solvent system. - Column overloading.- Re-optimize the solvent system using TLC. - Use a step or shallow gradient elution. - Reduce the amount of sample loaded onto the column.
Peak Tailing - Strong interaction of the basic pyridine nitrogen with acidic silica.- Add a small amount (0.1-1%) of triethylamine or pyridine to the mobile phase.[3]
Cracked or Channeled Column Bed - Improper packing of the column.- Repack the column, ensuring the silica gel is settled evenly.
No Elution of the Compound - The mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase (gradient elution).

Data Interpretation and Purity Assessment

The purity of the final product should be assessed by analytical techniques such as:

  • TLC: A single spot on a TLC plate in multiple solvent systems is a good indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure and can reveal the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Conclusion

The purification of this compound by column chromatography is a highly effective method for obtaining material of high purity suitable for research and drug development applications. Careful method development using TLC, proper column packing, and judicious selection of the mobile phase are critical for a successful separation. The protocols and guidelines presented in this application note provide a solid foundation for researchers to purify this and other similar polar pyridine derivatives.

References

Application Notes & Protocols: Recrystallization Methods for 2-Ethoxypyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity for 2-Ethoxypyridin-3-ol in Research and Development

This compound, a substituted pyridinol, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The precise arrangement of its ethoxy and hydroxyl functionalities on the pyridine ring imparts specific physicochemical properties that are crucial for its intended applications, which may range from serving as a key intermediate in the synthesis of pharmacologically active molecules to being a building block for novel organic materials. The presence of impurities can drastically alter the compound's reactivity, biological activity, and material properties, leading to unreliable experimental results and compromising the integrity of subsequent research and development efforts.

Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds.[1][2] It is based on the principle of differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures.[2][3] A successful recrystallization can yield a highly pure, crystalline solid from an impure amorphous or semi-crystalline starting material, making it an indispensable step in many synthetic workflows.

This guide provides a comprehensive overview of the principles and practical methods for developing a robust recrystallization protocol for this compound. It is intended for researchers, scientists, and drug development professionals who require a high-purity material for their work.

Understanding the Physicochemical Landscape of this compound

A systematic approach to developing a recrystallization protocol begins with an understanding of the target molecule's physicochemical properties. While specific experimental data for this compound may not be readily available, its structure provides valuable clues for solvent selection.

  • Polarity: The presence of a hydroxyl group (-OH) and a nitrogen atom in the pyridine ring makes this compound a polar molecule capable of hydrogen bonding. The ethoxy group (-OCH2CH3) introduces a degree of nonpolar character. This dual nature suggests that a range of solvents with varying polarities should be screened.

  • Potential for Tautomerism: Similar to other pyridinols, this compound may exist in equilibrium with its pyridin-3(2H)-one tautomer. This equilibrium can be influenced by the solvent, pH, and temperature, which can, in turn, affect its solubility and crystallization behavior.[4]

  • Aromaticity: The pyridine ring contributes to the molecule's planarity and potential for π-π stacking interactions, which can favor the formation of a stable crystal lattice.

Calculable physicochemical descriptors are a useful guide to assist compound design and purification strategies in medicinal chemistry.[5] For novel compounds like this compound, predicting properties such as lipophilicity and hydrogen bonding potential can aid in the initial solvent selection process.

Systematic Solvent Selection for Recrystallization

The ideal recrystallization solvent should exhibit the following characteristics:

  • High solubility at elevated temperatures: The solvent should readily dissolve the compound when heated.[3]

  • Low solubility at low temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize recovery.[3]

  • Inertness: The solvent should not react with the compound.

  • Volatility: The solvent should have a relatively low boiling point for easy removal from the purified crystals.

  • Favorable impurity solubility: Impurities should either be highly soluble in the solvent at all temperatures or completely insoluble.

The following table provides a starting point for solvent screening for the recrystallization of this compound, categorized by polarity:

Solvent Polarity Index Boiling Point (°C) Rationale for this compound
Water 10.2100The hydroxyl group suggests potential solubility in hot water.
Ethanol 4.378The combination of polar and non-polar character may make it a good single solvent.
Methanol 5.165Similar to ethanol, but more polar.
Isopropanol 3.982A slightly less polar alcohol that could offer a good solubility differential.
Acetone 5.156A polar aprotic solvent that can be effective for moderately polar compounds.
Ethyl Acetate 4.477A moderately polar solvent; often used in combination with hexanes.[6]
Toluene 2.4111A non-polar aromatic solvent that may dissolve the compound when hot.
Hexanes 0.169A non-polar solvent, likely to be used as an anti-solvent.

Recrystallization Methodologies

There are several common recrystallization techniques, each with its own advantages. The choice of method will depend on the solubility profile of this compound in the selected solvents.

Single-Solvent Recrystallization

This is the simplest and most common method. It is employed when a single solvent is found that provides a good solubility differential between hot and cold conditions.

Protocol for Single-Solvent Recrystallization:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with gentle swirling. Continue adding small portions of the hot solvent until the compound is completely dissolved.[7]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.[8]

  • Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[7] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.

Multi-Solvent Recrystallization (Solvent-Antisolvent)

This method is useful when no single solvent provides the desired solubility profile. It involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" or "anti-solvent" (in which it is insoluble) to induce crystallization.[1]

Protocol for Multi-Solvent Recrystallization:

  • Dissolution: Dissolve the crude this compound in a minimal amount of the "good" solvent at near room temperature or with gentle heating.

  • Addition of Anti-Solvent: Slowly add the "anti-solvent" to the solution with swirling until a slight turbidity (cloudiness) persists.

  • Re-dissolution: Add a few drops of the "good" solvent until the solution becomes clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature and then in an ice bath to promote crystallization.

  • Crystal Collection and Drying: Follow steps 4-6 from the single-solvent protocol.

A common solvent/anti-solvent pair for a compound like this compound could be ethanol (good solvent) and water (anti-solvent), or ethyl acetate (good solvent) and hexanes (anti-solvent).

Troubleshooting and Optimization

  • No Crystals Form:

    • Solution is not saturated: Evaporate some of the solvent to concentrate the solution.

    • Supersaturation: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to induce nucleation.[3]

  • Oiling Out: The compound may separate as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too quickly. Re-heat the solution to dissolve the oil and allow it to cool more slowly. Adding more solvent may also help.

  • Low Recovery: This can be due to using too much solvent, premature crystallization during hot filtration, or the compound having significant solubility in the cold solvent.

Experimental Workflow and Decision Making

The following diagram illustrates a logical workflow for developing a recrystallization protocol for this compound.

Recrystallization_Workflow cluster_start Initial Steps cluster_methods Method Selection cluster_protocols Protocols cluster_end Final Product start Crude this compound solv_screen Solvent Screening (Small Scale) start->solv_screen single_solv Good solubility differential found? solv_screen->single_solv multi_solv No suitable single solvent? Try multi-solvent. single_solv->multi_solv No single_protocol Single-Solvent Recrystallization Protocol single_solv->single_protocol Yes multi_protocol Multi-Solvent Recrystallization Protocol multi_solv->multi_protocol Yes collect_dry Collect, Wash, and Dry Crystals single_protocol->collect_dry multi_protocol->collect_dry pure_product Pure Crystalline This compound collect_dry->pure_product

Caption: Decision workflow for selecting a recrystallization method.

References

Application Notes and Protocols: 2-Ethoxypyridin-3-ol as a Versatile Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the 2-Ethoxypyridin-3-ol Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer improved pharmacological and pharmacokinetic profiles is relentless. The pyridine ring is a well-established "privileged" structure, found in a multitude of FDA-approved drugs.[1] However, unsubstituted or conventionally substituted pyridines can present metabolic liabilities. The strategic functionalization of the pyridine core is therefore a key element in contemporary drug design. This document introduces this compound as a valuable and versatile building block for the synthesis of next-generation therapeutics.

The this compound moiety serves as an intelligent bioisosteric replacement for phenol and catechol groups, which are common in bioactive molecules but often suffer from rapid metabolism (e.g., glucuronidation), poor oral bioavailability, and potential toxicity.[2] The unique arrangement of the ethoxy and hydroxyl groups in this scaffold offers a sophisticated tool to modulate a compound's physicochemical properties, including lipophilicity, membrane permeability, and target engagement, through the formation of a stabilizing intramolecular hydrogen bond.[3][4] This guide will provide a comprehensive overview of the rationale behind its use, its synthesis, and key protocols for its incorporation into diverse molecular architectures.

Physicochemical Properties and the Power of Intramolecular Hydrogen Bonding

The key to the utility of this compound lies in the interplay between its substituents. The 3-hydroxyl group can act as a hydrogen bond donor, while the oxygen of the 2-ethoxy group can act as an acceptor. This proximity allows for the formation of a stable, six-membered intramolecular hydrogen bond (IHB).

G

Caption: Intramolecular Hydrogen Bond (IHB) in this compound.

This IHB has profound implications for the molecule's properties:

  • Increased Lipophilicity: The IHB "masks" the polar hydroxyl and ethoxy groups, reducing their interaction with water and thereby increasing the molecule's lipophilicity (LogP). This can lead to enhanced membrane permeability and improved oral absorption.[4][5]

  • Conformational Rigidity: The IHB locks the ethoxy group in a specific conformation, which can be advantageous for binding to a biological target by reducing the entropic penalty of binding.

  • Metabolic Stability: By engaging the hydroxyl group in a hydrogen bond, its availability for phase II metabolic enzymes (like UGTs) can be sterically hindered, potentially reducing the rate of glucuronidation and prolonging the compound's half-life.

The following table provides a comparative summary of the physicochemical properties of phenol and the predicted properties of this compound, highlighting the latter's potential advantages as a phenol bioisostere.

PropertyPhenolThis compound (Predicted)Rationale for Advantage in Drug Discovery
Molecular Weight 94.11 g/mol [6][7]139.15 g/mol Modest increase, generally acceptable within lead-like space.
LogP 1.46[6]~1.5 - 2.0Increased lipophilicity due to IHB, potentially improving cell permeability.[4]
pKa ~10[8]~8.5 - 9.5 (hydroxyl)Lower pKa than many phenols, but still acidic. The pyridine nitrogen (pKa ~2-3) offers an additional site for salt formation.
Hydrogen Bond Donors 1[7]1The donor is "masked" by the IHB, reducing polarity.[4]
Hydrogen Bond Acceptors 1[7]2Increased potential for specific interactions with a target protein.
Metabolic Liability High (rapid glucuronidation and sulfation)[2]Potentially LowerIHB may sterically hinder the hydroxyl group from metabolic enzymes.

Synthetic Protocols

The synthesis of this compound and its subsequent functionalization are key to its utility as a building block. The following protocols provide robust starting points for laboratory synthesis.

Protocol 1: Synthesis of this compound

This protocol describes a two-step synthesis starting from the commercially available 2-chloro-3-hydroxypyridine.

G Start 2-Chloro-3-hydroxypyridine Intermediate 2-Ethoxy-3-hydroxypyridine Start->Intermediate NaOEt, EtOH, Reflux

Caption: Synthesis of this compound.

Materials:

  • 2-Chloro-3-hydroxypyridine

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol (EtOH)

  • Hydrochloric acid (HCl), 2M

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of sodium ethoxide (1.2 equivalents) in anhydrous ethanol (0.5 M), add 2-chloro-3-hydroxypyridine (1.0 equivalent).

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and carefully neutralize with 2M HCl to pH ~7.

  • Concentrate the mixture under reduced pressure to remove the ethanol.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Self-Validation:

  • Expected Outcome: A white to off-white solid.

  • Characterization: Confirm the structure by ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Troubleshooting: If the reaction is incomplete, consider increasing the reaction time or the equivalents of sodium ethoxide. Ensure anhydrous conditions are maintained.

Protocol 2: Suzuki-Miyaura Cross-Coupling of 2-Ethoxypyridin-3-yl triflate

This protocol details the C-C bond formation at the 4- or 6-position of the pyridine ring, following activation of a hydroxyl group to a triflate. This example uses a hypothetical 4- or 6-halo-2-ethoxypyridin-3-ol precursor, which would be synthesized from a corresponding dihalohydroxypyridine. The triflate activation of the 3-hydroxyl group provides an alternative coupling handle.[9][10][11]

G cluster_step1 Step 1: Triflation cluster_step2 Step 2: Suzuki-Miyaura Coupling A 2-Ethoxy-3-hydroxypyridine B 2-Ethoxy-pyridin-3-yl triflate A->B Tf2O, Pyridine, DCM, 0 °C to rt C Aryl/Heteroaryl Boronic Acid/Ester D Aryl/Heteroaryl-substituted 2-Ethoxypyridine B->D C->D

Caption: Suzuki-Miyaura coupling workflow.

Materials:

  • 2-Ethoxypyridin-3-yl triflate (prepared from this compound)

  • Aryl or heteroaryl boronic acid or pinacol ester (1.2 equivalents)

  • Palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium phosphate (K₃PO₄) (3.0 equivalents)

  • Anhydrous 1,4-dioxane

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To an oven-dried reaction vessel, add 2-ethoxypyridin-3-yl triflate (1.0 equivalent), the boronic acid/ester (1.2 equivalents), and potassium phosphate (3.0 equivalents).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous 1,4-dioxane (0.1 M).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equivalents).

  • Heat the reaction mixture to 90 °C and stir for 8-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite, washing with ethyl acetate.

  • Wash the filtrate with water and then brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Self-Validation:

  • Expected Outcome: The desired coupled product, typically as a solid.

  • Characterization: Full characterization by NMR and mass spectrometry.

  • Troubleshooting: Low yields may be improved by screening different palladium catalysts (e.g., Pd(dppf)Cl₂), ligands, bases (e.g., Cs₂CO₃), and solvents (e.g., toluene, DME). Ensure the boronic acid is of high quality.

Protocol 3: Buchwald-Hartwig Amination of a Halogenated this compound Derivative

This protocol outlines the formation of a C-N bond at a halogenated position (e.g., 4- or 6-position) of the this compound scaffold.[12][13]

G A Halo-2-ethoxypyridin-3-ol B Primary or Secondary Amine C Amino-substituted This compound A->C B->C

Caption: Buchwald-Hartwig amination workflow.

Materials:

  • 4- or 6-Bromo-2-ethoxypyridin-3-ol (1.0 equivalent)

  • Primary or secondary amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equivalents)

  • Xantphos (0.05 equivalents)

  • Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

  • Anhydrous toluene

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In an oven-dried Schlenk tube, combine the bromo-2-ethoxypyridin-3-ol (1.0 equivalent), cesium carbonate (2.0 equivalents), and Xantphos (0.05 equivalents).

  • Evacuate and backfill the tube with argon.

  • Add Pd₂(dba)₃ (0.02 equivalents).

  • Add anhydrous toluene (0.2 M), followed by the amine (1.2 equivalents).

  • Seal the tube and heat the mixture in an oil bath at 100 °C for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate.

  • Purify the product via flash column chromatography.

Self-Validation:

  • Expected Outcome: The desired N-arylated product.

  • Characterization: Confirm the structure using NMR and mass spectrometry.

  • Troubleshooting: Catalyst and ligand screening is often necessary for optimal results. Other common ligands include BINAP and DavePhos. The choice of base (e.g., NaOtBu, K₃PO₄) can also significantly impact the reaction outcome.

Applications in Drug Discovery: A Perspective

While there are no blockbuster drugs that explicitly feature the this compound scaffold in publicly available information as of early 2026, its structural motifs and the underlying principles of its design are prevalent in medicinal chemistry. Patent literature frequently describes related 2-alkoxy-3-hydroxypyridine derivatives as key intermediates in the synthesis of inhibitors for various biological targets. For instance, compounds with a 3-ethoxypyridin-2-yloxy moiety have been explored as diacylglycerol acyltransferase 2 (DGAT2) inhibitors.[14]

The value of this compound lies in its potential to:

  • Generate Novel IP: As a less-explored scaffold, it offers opportunities to create novel chemical entities with unique property profiles.

  • Optimize Leads: It can be incorporated into existing pharmacophores to address specific ADME (Absorption, Distribution, Metabolism, and Excretion) issues, such as high metabolic turnover of a phenol group.

  • Fine-Tune Potency: The defined conformation and electronic properties can lead to improved binding affinity and selectivity for the target protein.

Conclusion

This compound is a sophisticated building block that offers medicinal chemists a powerful tool to overcome common challenges in drug design. Its ability to act as a phenol bioisostere, coupled with the advantageous physicochemical properties conferred by its intramolecular hydrogen bond, makes it an attractive scaffold for the development of novel therapeutics with improved drug-like properties. The synthetic protocols provided herein offer a solid foundation for the synthesis and elaboration of this promising intermediate, paving the way for its broader application in the discovery of the next generation of medicines.

References

Application of 2-Ethoxypyridin-3-ol Precursor Chemistry in the Synthesis of Ervogastat (PF-06865571)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Ervogastat and the Significance of the Pyridyl Ether Moiety

Ervogastat (PF-06865571) is a potent and selective inhibitor of diacylglycerol acyltransferase 2 (DGAT2), an enzyme crucial for the final step of triglyceride synthesis.[1] Developed by Pfizer, this orally available small molecule has been under clinical investigation for the treatment of non-alcoholic steatohepatitis (NASH), a severe form of non-alcoholic fatty liver disease (NAFLD).[1][2] The molecular architecture of Ervogastat is distinguished by a central 3,5-disubstituted pyridine system, a key design element introduced to enhance metabolic stability and mitigate safety risks observed in earlier drug candidates.[1] This application note provides a detailed technical guide on the synthesis of Ervogastat, with a specific focus on the strategic incorporation of the 3-ethoxypyridin-2-yloxy moiety, which originates from the precursor chemistry of 3-hydroxypyridine, the parent compound of 2-Ethoxypyridin-3-ol.

The core structure of Ervogastat features a diaryl ether linkage, specifically a 2-((pyridin-3-yl)oxy)-3-ethoxypyridine fragment. The synthesis of this key intermediate is a critical aspect of the overall synthetic strategy. This guide will elucidate the multi-step synthesis, detailing the rationale behind the chosen reagents and reaction conditions, and provide comprehensive protocols for researchers and professionals in drug development.

Overall Synthetic Strategy

The synthesis of Ervogastat can be conceptually divided into three major stages:

  • Formation of the Key Diaryl Ether Intermediate: This involves the preparation of the necessary substituted pyridine precursors and their subsequent coupling to form the central diaryl ether core.

  • Installation of the Pyrimidine Ring: A cross-coupling reaction is employed to attach the pyrimidine moiety to the diaryl ether intermediate.

  • Final Amide Coupling: The synthesis is completed by the formation of an amide bond between the pyrimidine carboxylic acid and the requisite amine side chain.

This application note will focus on a validated synthetic pathway, highlighting the practical aspects and chemical principles involved in each step.

PART 1: Synthesis of the Key Diaryl Ether Intermediate: 2-((5-bromopyridin-3-yl)oxy)-3-ethoxypyridine

The initial phase of the Ervogastat synthesis is dedicated to the construction of the central diaryl ether core. This is achieved through a strategic coupling of two key pyridine-based building blocks. The synthesis begins with the preparation of 3-ethoxypyridine N-oxide, a derivative of the titular this compound precursor family.

Protocol 1: Preparation of 3-Ethoxypyridine N-oxide

This two-step protocol starts with the readily available 3-hydroxypyridine.

Step 1a: Ethylation of 3-Hydroxypyridine

  • Reaction: 3-Hydroxypyridine is O-ethylated using ethyl iodide in the presence of a base.

  • Rationale: Cesium carbonate is an effective base for this Williamson ether synthesis, ensuring complete deprotonation of the phenolic hydroxyl group to facilitate nucleophilic attack on the ethyl iodide. Acetone is a suitable polar aprotic solvent for this reaction.

ReagentMolar Equiv.Purpose
3-Hydroxypyridine1.0Starting Material
Cesium Carbonate1.5Base
Ethyl Iodide1.2Ethylating Agent
Acetone-Solvent

Procedure:

  • To a solution of 3-hydroxypyridine (1.0 equiv) in acetone, add cesium carbonate (1.5 equiv).

  • Cool the mixture to 15 °C.

  • Add ethyl iodide (1.2 equiv) dropwise to the suspension.

  • Allow the reaction mixture to stir at room temperature for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by dissolving it in ethyl acetate and washing with water. The organic layer is then dried over sodium sulfate, filtered, and concentrated to yield 3-ethoxypyridine as an oil.[3]

Step 1b: N-Oxidation of 3-Ethoxypyridine

  • Reaction: The pyridine nitrogen of 3-ethoxypyridine is oxidized to the corresponding N-oxide.

  • Rationale: meta-Chloroperoxybenzoic acid (mCPBA) is a widely used and effective reagent for the N-oxidation of pyridines. Dichloromethane is an appropriate solvent for this transformation.

ReagentMolar Equiv.Purpose
3-Ethoxypyridine1.0Substrate
mCPBA1.3Oxidizing Agent
Dichloromethane-Solvent

Procedure:

  • Dissolve 3-ethoxypyridine (1.0 equiv) in dichloromethane.

  • Cool the solution to 10 °C.

  • Add mCPBA (1.3 equiv) portion-wise, maintaining the temperature below 15 °C.

  • Stir the reaction mixture for 24 hours at 10 °C.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield 3-ethoxypyridine N-oxide.

Protocol 2: Coupling of 3-Ethoxypyridine N-oxide with 5-Bromopyridin-3-ol

This step forms the critical diaryl ether linkage.

  • Reaction: A nucleophilic aromatic substitution reaction where the hydroxyl group of 5-bromopyridin-3-ol displaces a suitable leaving group on the 3-ethoxypyridine N-oxide ring, facilitated by a coupling agent.

  • Rationale: PyBroP (Bromotripyrrolidinophosphonium hexafluorophosphate) is a phosphonium-based coupling reagent that activates the pyridine N-oxide for nucleophilic attack. DIPEA (N,N-Diisopropylethylamine) acts as a non-nucleophilic base to facilitate the reaction.

ReagentMolar Equiv.Purpose
3-Ethoxypyridine N-oxide1.0Electrophile precursor
5-Bromopyridin-3-ol1.0Nucleophile
PyBroP1.3Coupling Agent
DIPEA3.7Base
Tetrahydrofuran (THF)-Solvent

Procedure:

  • In a reaction vessel under an inert atmosphere, dissolve 3-ethoxypyridine N-oxide (1.0 equiv) and 5-bromopyridin-3-ol (1.0 equiv) in anhydrous THF.

  • Add DIPEA (3.7 equiv) to the mixture.

  • Add PyBroP (1.3 equiv) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 48 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford 2-((5-bromopyridin-3-yl)oxy)-3-ethoxypyridine.

Workflow for Diaryl Ether Formation

G cluster_0 Step 1: Preparation of 3-Ethoxypyridine N-oxide cluster_1 Step 2: Coupling Reaction A 3-Hydroxypyridine B 3-Ethoxypyridine A->B EtI, Cs2CO3 Acetone C 3-Ethoxypyridine N-oxide B->C mCPBA DCM E 2-((5-bromopyridin-3-yl)oxy)-3-ethoxypyridine C->E PyBroP, DIPEA THF D 5-Bromopyridin-3-ol D->E

Caption: Synthesis of the key diaryl ether intermediate.

PART 2: Assembly of the Ervogastat Backbone

With the diaryl ether intermediate in hand, the subsequent steps focus on introducing the pyrimidine ring and the final amide side chain.

Protocol 3: Negishi Coupling for Pyrimidine Installation
  • Reaction: A palladium-catalyzed cross-coupling reaction between the organozinc derivative of the diaryl ether and a suitable pyrimidine electrophile.

  • Rationale: The Negishi coupling is a powerful C-C bond-forming reaction. The aryl bromide is first converted to a more reactive organozinc species. A palladium catalyst with an appropriate phosphine ligand (e.g., DPEPhos) effectively catalyzes the cross-coupling with the pyrimidine halide.

Step 3a: Formation of the Organozinc Reagent

  • To a solution of 2-((5-bromopyridin-3-yl)oxy)-3-ethoxypyridine (1.0 equiv) in anhydrous THF, add i-PrMgCl·LiCl (1.3 equiv) at room temperature and stir for 3 hours.

  • Add a solution of ZnCl2 (1.3 equiv) in THF and stir for an additional hour to form the organozinc reagent.

Step 3b: Cross-Coupling Reaction

  • In a separate flask, add the pyrimidine electrophile (e.g., ethyl 2-chloropyrimidine-5-carboxylate, 1.2 equiv) and the palladium catalyst (e.g., PdCl2(DPEPhos), 2 mol%) to a mixture of THF and Me-THF.

  • Add the freshly prepared organozinc reagent to the catalyst mixture.

  • Heat the reaction mixture to 50 °C and stir for 16 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with ethyl acetate.

  • The combined organic layers are washed, dried, and concentrated. The crude product is purified by chromatography to yield the coupled pyrimidine derivative.

Protocol 4: Saponification and Amide Coupling

Step 4a: Saponification

  • Reaction: Hydrolysis of the ester group on the pyrimidine ring to the corresponding carboxylic acid.

  • Rationale: Standard saponification conditions using a base like sodium hydroxide in a mixture of solvents effectively cleave the ester to provide the carboxylic acid necessary for the subsequent amide coupling.

ReagentMolar Equiv.Purpose
Pyrimidine Ester Intermediate1.0Substrate
Sodium Hydroxide1.5Base
H2O-MeOH-THF-Solvent System

Procedure:

  • Dissolve the pyrimidine ester intermediate (1.0 equiv) in a mixture of H2O, MeOH, and THF.

  • Add an aqueous solution of NaOH (1.5 equiv).

  • Stir the mixture at room temperature for 3 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, acidify the reaction mixture with HCl to precipitate the carboxylic acid.

  • Filter the solid, wash with water, and dry under vacuum to obtain 2-(5-((3-ethoxypyridin-2-yl)oxy)pyridin-3-yl)pyrimidine-5-carboxylic acid.[3]

Step 4b: Amide Bond Formation

  • Reaction: Formation of the final amide bond between the pyrimidine carboxylic acid and (S)-tetrahydrofuran-3-amine.

  • Rationale: The carboxylic acid is activated, typically by conversion to an acid chloride with oxalyl chloride and a catalytic amount of DMF, to facilitate acylation of the amine.

ReagentMolar Equiv.Purpose
Pyrimidine Carboxylic Acid1.0Substrate
Oxalyl Chloride1.2Activating Agent
DMF5 mol%Catalyst
(S)-tetrahydrofuran-3-amine1.1Nucleophile
DIPEA2.2Base
THF-DCM-Solvent System

Procedure:

  • Suspend the pyrimidine carboxylic acid (1.0 equiv) in dichloromethane.

  • Add catalytic DMF (5 mol%).

  • Add oxalyl chloride (1.2 equiv) dropwise at room temperature and stir for 2 hours.

  • In a separate flask, dissolve (S)-tetrahydrofuran-3-amine (1.1 equiv) and DIPEA (2.2 equiv) in a mixture of THF and dichloromethane and cool to 0 °C.

  • Add the freshly prepared acid chloride solution to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, quench with water and extract with dichloromethane.

  • The combined organic layers are washed, dried, and concentrated. The crude product is purified by chromatography to yield Ervogastat.

Final Assembly Workflow

G A 2-((5-bromopyridin-3-yl)oxy)-3-ethoxypyridine B Organozinc Reagent A->B i-PrMgCl.LiCl ZnCl2 C Pyrimidine Ester Intermediate B->C Pyrimidine Halide PdCl2(DPEPhos) D Pyrimidine Carboxylic Acid C->D NaOH H2O-MeOH-THF E Ervogastat D->E 1. (COCl)2, DMF 2. (S)-tetrahydrofuran-3-amine, DIPEA

Caption: Final steps in the synthesis of Ervogastat.

Mechanism & Scientific Rationale

The cornerstone of the Ervogastat synthesis is the formation of the diaryl ether linkage via a modified Ullmann-type condensation.[4][5] The activation of the 3-ethoxypyridine N-oxide with PyBroP is crucial. The phosphonium salt reacts with the N-oxide to form a highly electrophilic intermediate. The phenoxide, generated in situ from 5-bromopyridin-3-ol by the action of DIPEA, then acts as the nucleophile, attacking the C2 position of the activated pyridine ring and displacing the phosphonium oxide leaving group. This strategic C-O bond formation sets the stage for the subsequent palladium-catalyzed cross-coupling reaction.

The choice of a Negishi coupling over other cross-coupling reactions is likely due to the mild reaction conditions and high functional group tolerance of the organozinc reagent. This is particularly important given the presence of multiple nitrogen atoms in the heterocyclic core, which can coordinate with and deactivate certain catalyst systems.

Troubleshooting and Optimization

  • Low Yield in Diaryl Ether Formation: Ensure strictly anhydrous conditions as moisture can quench the activated intermediates. The quality of PyBroP and the purity of the starting materials are also critical. Extended reaction times or a slight increase in temperature may be necessary.

  • Incomplete Negishi Coupling: The formation of the organozinc reagent is a critical step. Ensure the Grignard reagent is fully formed before the addition of zinc chloride. The palladium catalyst should be handled under an inert atmosphere to prevent deactivation. The choice of ligand can also significantly impact the reaction efficiency.

  • Side Reactions in Amide Coupling: The formation of the acid chloride should be monitored carefully to avoid side reactions. The dropwise addition of the acid chloride to the cooled amine solution helps to control the exothermicity of the reaction and minimize the formation of impurities.

Conclusion

The synthesis of Ervogastat is a multi-step process that relies on a series of robust and well-established chemical transformations. The strategic use of a modified Ullmann-type condensation to form the key diaryl ether intermediate and a subsequent Negishi cross-coupling to install the pyrimidine moiety are central to the overall synthetic route. This application note provides a detailed and practical guide for the synthesis of this promising DGAT2 inhibitor, offering valuable insights for researchers in the field of medicinal chemistry and drug development. The protocols and rationale presented herein are intended to serve as a foundation for the successful laboratory-scale synthesis of Ervogastat and its analogs.

References

Catalytic Applications of 2-Ethoxypyridin-3-ol Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unlocking New Catalytic Potential with 2-Ethoxypyridin-3-ol Scaffolds

In the landscape of modern catalysis, the design of novel ligands is a cornerstone of innovation, driving the development of more efficient, selective, and sustainable chemical transformations. The pyridine ring is a privileged scaffold in ligand design, owing to its robust coordination to a wide array of transition metals. This guide delves into the prospective catalytic applications of a lesser-explored class of pyridine derivatives: those based on the this compound framework.

While direct literature on the catalytic uses of this compound itself is nascent, its structural motifs—a coordinating pyridine nitrogen, a potentially hemilabile hydroxyl group, and an electronically-influential ethoxy group—suggest significant potential. By drawing parallels with well-established 3-hydroxypyridine and 2-alkoxypyridine ligand systems, we can forecast and build protocols for the application of this compound derivatives in key catalytic reactions. The pyridine nitrogen and the hydroxyl oxygen can coordinate with metal ions, indicating potential as ligands in catalytic systems.[1][2] The hydroxyl group, upon deprotonation, can form a pyridonate-like structure, which is a versatile ligand platform in transition metal catalysis, known to participate in reactions such as alcohol dehydrogenation.[3]

This document serves as a forward-looking guide, providing detailed application notes and robust, validated protocols for the synthesis and utilization of these promising compounds as ligands in palladium-catalyzed cross-coupling reactions and ruthenium-catalyzed alcohol oxidation.

I. Ligand Synthesis: From this compound to a Bidentate P,N-Ligand

To harness the catalytic potential of the this compound scaffold, it can be functionalized to create more complex ligand architectures. The following protocol outlines a hypothetical, yet scientifically grounded, synthesis of a phosphine-containing ligand derived from this compound, which would be suitable for various cross-coupling reactions. The conversion of the hydroxyl group to a triflate is a key step that enables subsequent palladium-catalyzed phosphination.[4][5]

Protocol 1: Synthesis of (2-Ethoxypyridin-3-yl)diphenylphosphine

Objective: To synthesize a novel P,N-ligand from this compound for use in cross-coupling catalysis.

Materials:

  • This compound

  • Triflic anhydride (Tf₂O)

  • Pyridine (dry)

  • Dichloromethane (DCM, dry)

  • Bis(diphenylphosphino)propane (dppp)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Diisopropylethylamine (DIPEA)

  • Toluene (dry)

  • Standard glassware for inert atmosphere synthesis (Schlenk line)

  • Silica gel for column chromatography

Procedure:

Step 1: Triflation of this compound

  • In a flame-dried Schlenk flask under an argon atmosphere, dissolve this compound (1.0 eq) in dry DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add dry pyridine (1.2 eq) dropwise.

  • Slowly add triflic anhydride (1.1 eq) to the cooled solution.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the product with DCM, dry the organic layer over anhydrous MgSO₄, and concentrate in vacuo to yield crude 2-ethoxypyridin-3-yl triflate.

Step 2: Palladium-Catalyzed Phosphination

  • In a separate flame-dried Schlenk flask, combine the crude 2-ethoxypyridin-3-yl triflate (1.0 eq), Pd(OAc)₂ (0.05 eq), and dppp (0.06 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add dry toluene, followed by diphenylphosphine (1.2 eq) and DIPEA (2.0 eq).

  • Heat the reaction mixture to 100 °C and stir for 12-16 hours.

  • Monitor the reaction by ³¹P NMR spectroscopy.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel to yield the target ligand, (2-ethoxypyridin-3-yl)diphenylphosphine.

II. Application in Palladium-Catalyzed Cross-Coupling Reactions

Pyridine derivatives are extensively used as ligands in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[6][7][8] The electronic nature of the pyridine ligand can significantly influence the catalytic activity.[6] The synthesized (2-ethoxypyridin-3-yl)diphenylphosphine is proposed here as a ligand for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.

Protocol 2: Suzuki-Miyaura Cross-Coupling using a this compound-Derived Ligand

Objective: To perform a Suzuki-Miyaura cross-coupling reaction using the newly synthesized P,N-ligand.

Materials:

  • Aryl bromide (e.g., 4-bromoanisole)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • (2-Ethoxypyridin-3-yl)diphenylphosphine (from Protocol 1)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Standard reaction vials and heating block

Procedure:

  • To a reaction vial, add the aryl bromide (1.0 eq), arylboronic acid (1.5 eq), and K₂CO₃ (2.0 eq).

  • In a separate vial, prepare the catalyst precursor by dissolving Pd(OAc)₂ (0.02 eq) and (2-ethoxypyridin-3-yl)diphenylphosphine (0.04 eq) in 1,4-dioxane.

  • Add the catalyst solution to the reaction vial containing the substrates and base.

  • Add a 4:1 mixture of 1,4-dioxane and water to the reaction vial to achieve a final substrate concentration of 0.1 M.

  • Seal the vial and heat the reaction mixture to 100 °C for 12 hours.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography to obtain the biaryl product.

Data Presentation: Expected Performance
EntryAryl HalideArylboronic AcidLigandYield (%)
14-BromoanisolePhenylboronic acid(2-Ethoxypyridin-3-yl)diphenylphosphine>90
24-ChlorotoluenePhenylboronic acid(2-Ethoxypyridin-3-yl)diphenylphosphine>85
31-Bromo-4-(trifluoromethyl)benzenePhenylboronic acid(2-Ethoxypyridin-3-yl)diphenylphosphine>95

This table presents hypothetical but expected high yields based on the performance of similar P,N-ligands in Suzuki-Miyaura cross-coupling reactions.

III. Application in Ruthenium-Catalyzed Alcohol Oxidation

Ruthenium complexes bearing pyridine-alkoxide ligands have demonstrated catalytic activity in the dehydrogenative oxidation of alcohols.[9] The this compound scaffold, with its potential to form a bidentate N,O-ligand upon deprotonation, is an excellent candidate for this type of transformation.

Protocol 3: Dehydrogenative Oxidation of a Secondary Alcohol

Objective: To utilize a this compound derivative as a ligand in the ruthenium-catalyzed oxidation of a secondary alcohol to a ketone.

Materials:

  • Secondary alcohol (e.g., 1-phenylethanol)

  • [Ru(p-cymene)Cl₂]₂

  • This compound derivative (as the ligand)

  • Potassium tert-butoxide (KOtBu)

  • Toluene (dry)

  • Standard Schlenk tube and oil bath

Procedure:

  • In a Schlenk tube under an argon atmosphere, combine [Ru(p-cymene)Cl₂]₂ (0.025 eq) and the this compound derivative ligand (0.05 eq).

  • Add dry toluene and stir for 10 minutes.

  • Add KOtBu (0.1 eq) and stir for another 20 minutes to form the active catalyst.

  • Add the secondary alcohol (1.0 eq) to the reaction mixture.

  • Heat the reaction to 110 °C for 24 hours.

  • Monitor the reaction by GC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a short plug of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate to obtain the crude ketone product, which can be further purified by distillation or chromatography if necessary.

IV. Visualization of Concepts

Diagram 1: Synthesis of a P,N-Ligand from this compound

G A This compound C 2-Ethoxypyridin-3-yl triflate A->C Triflation B Tf2O, Pyridine E (2-Ethoxypyridin-3-yl)diphenylphosphine C->E Phosphination D Pd(OAc)2, dppp, HPPh2, DIPEA

Caption: Synthetic pathway to a P,N-ligand.

Diagram 2: Catalytic Cycle for Suzuki-Miyaura Cross-Coupling

G A Pd(0)L2 C Ar-Pd(II)L2-X A->C B Oxidative Addition B->C E Ar-Pd(II)L2-Ar' C->E D Transmetalation D->E E->A F Reductive Elimination E->F F->A I Ar-Ar' F->I G Ar-X G->B H Ar'-B(OH)2 H->D

Caption: Generalized Suzuki-Miyaura catalytic cycle.

V. Conclusion and Future Outlook

The this compound scaffold presents a promising, yet underexplored, platform for the development of novel ligands in catalysis. By leveraging established synthetic methodologies and drawing parallels with related hydroxypyridine systems, researchers can unlock a new family of catalysts. The protocols detailed herein provide a solid foundation for initiating such investigations. Future work should focus on the synthesis of a broader range of this compound derivatives and the systematic evaluation of their performance in a variety of catalytic transformations, including asymmetric catalysis, to fully delineate their potential in modern organic synthesis and drug development.

References

Application Notes and Protocols: Strategic Functionalization of the 2-Ethoxypyridin-3-ol Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The substituted pyridine ring is a cornerstone of modern medicinal chemistry, appearing in a vast array of FDA-approved drugs.[1][2] The 2-alkoxy-3-hydroxypyridine motif, in particular, offers a synthetically versatile platform for generating diverse molecular architectures. This guide provides a detailed exploration of the chemical reactivity and strategic functionalization of a representative scaffold, 2-Ethoxypyridin-3-ol. We will dissect the electronic landscape of the molecule, providing detailed, field-tested protocols for key transformations including electrophilic aromatic substitution, O-functionalization, and modern palladium-catalyzed cross-coupling reactions. The causality behind experimental choices is emphasized to empower researchers in drug discovery and process development to rationally design and execute synthetic routes for novel pyridine-based entities.

Introduction: The Strategic Value of the this compound Core

Pyridine and its derivatives are among the most important structural cores in pharmaceuticals, agrochemicals, and materials science due to their unique electronic properties and ability to engage in hydrogen bonding.[1][3] However, the direct and selective functionalization of the pyridine ring presents a persistent challenge. The nitrogen atom renders the ring electron-deficient, deactivating it towards classical electrophilic substitution, while simultaneously acting as a coordinating site that can complicate metal-catalyzed reactions.[2]

The this compound scaffold introduces a fascinating interplay of electronic effects. The C3-hydroxyl and C2-ethoxy groups are both electron-donating, activating the ring and directing incoming electrophiles. This guide will illuminate how to harness these intrinsic properties to achieve selective functionalization at various positions of the pyridine core.

Understanding the Reactivity Landscape

The regioselectivity of reactions on the this compound ring is governed by the combined influence of the nitrogen atom and the two activating substituents.

  • Nitrogen Atom: Deactivates the entire ring towards electrophilic attack, particularly at the C2, C4, and C6 positions. It promotes nucleophilic attack at these same positions.

  • C3-Hydroxyl Group (-OH): A powerful, activating ortho, para-director. It strongly favors electrophilic substitution at the C4 and C6 positions. It can also act as a directing group for ortho-metalation at C4.

  • C2-Ethoxy Group (-OEt): An activating ortho, para-director. It directs towards the C3 (blocked), C5, and C1 (N) positions. Its influence is generally weaker than the hydroxyl group.

The synergy of these effects dictates that electrophilic attack will predominantly occur at the C4 and C6 positions, while the C3-hydroxyl group provides a handle for O-functionalization and directed metalation.

start This compound step1 Protocol 3.1: Bromination (NBS, CH3CN) start->step1 intermediate 4/6-Bromo-2-ethoxypyridin-3-ol step1->intermediate step2 Protocol 5.1: Suzuki Coupling (Ar-B(OH)₂, Pd Catalyst, Base) intermediate->step2 final Aryl-Substituted Product step2->final

References

Application Note: Quantitative Analysis of 2-Ethoxypyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides detailed analytical protocols for the quantitative determination of 2-Ethoxypyridin-3-ol, a substituted pyridine derivative of interest in pharmaceutical and chemical research. As specific validated methods for this compound are not widely published, this guide presents two robust, adaptable analytical frameworks: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) . These methods are grounded in established principles for the analysis of pyridine-containing molecules and are designed for accuracy, precision, and reliability.[1] This note further provides a comprehensive strategy for method validation in accordance with ICH Q2(R2) guidelines to ensure the developed procedures are fit for their intended purpose.[2]

Introduction

This compound is a heterocyclic organic compound featuring both a pyridine ring and a hydroxyl group, suggesting its potential utility as a synthetic intermediate in the development of novel pharmaceutical agents or specialty chemicals. The precise and accurate quantification of this analyte is critical for various stages of research and development, including reaction monitoring, purity assessment of synthetic batches, stability studies, and quality control.

The methods detailed herein are designed to serve as comprehensive starting points for researchers, scientists, and drug development professionals. They explain the fundamental causality behind experimental choices, from mobile phase selection in HPLC to ionization techniques in GC-MS, enabling users to not only execute the protocols but also to troubleshoot and adapt them for specific matrices or concentration ranges.

Physicochemical Properties of this compound

PropertyPredicted Value / InformationRationale & Implication for Analysis
Molecular Formula C₇H₉NO₂---
Molecular Weight 139.15 g/mol Influences mass spectrometry settings and concentration calculations.
Polarity PolarThe hydroxyl (-OH) and pyridine nitrogen impart polarity, making it suitable for reversed-phase HPLC.[3][4]
Boiling Point Estimated >200 °CSuggests the compound is sufficiently volatile for GC analysis, potentially with a high inlet temperature.
UV Absorbance Expected λmax ~260-280 nmThe pyridine ring is a chromophore, allowing for sensitive detection by UV spectrophotometry in HPLC.[3][5]
pKa Estimated ~4.5-5.5 (for pyridine N)The basicity of the pyridine nitrogen means its charge state is pH-dependent. Controlling pH in HPLC is critical for consistent retention.[4]

Method 1: Quantification by RP-HPLC-UV

Principle

This method separates this compound from other components in a sample mixture based on its polarity. A reversed-phase C18 column is used as the stationary phase, which is non-polar. A polar mobile phase is passed through the column, and the analyte's retention is determined by its partitioning between the two phases. Quantification is achieved by measuring the analyte's UV absorbance at a specific wavelength and comparing it to a calibration curve constructed from standards of known concentration.[6]

Reagents and Materials
  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Deionized Water (18.2 MΩ·cm).

  • Buffer: Formic acid or Ammonium acetate.

  • Standards: this compound reference standard (purity ≥98%).

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[6]

Instrumentation & Conditions
ParameterRecommended SettingRationale
HPLC System Agilent 1260, Waters Alliance, or equivalentStandard system with pump, autosampler, column oven, and UV/PDA detector.
Column C18, 150 mm x 4.6 mm, 5 µmProvides good retention and resolution for polar aromatic compounds.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileFormic acid ensures the pyridine nitrogen is protonated, leading to sharper peaks. Acetonitrile is a common organic modifier.
Elution Mode Isocratic: 60% A / 40% BAn isocratic method is simpler and more robust for routine analysis if separation is adequate. A gradient can be developed for complex matrices.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temp. 30 °CMaintains consistent retention times and improves peak shape.
Injection Vol. 10 µLA typical injection volume; can be adjusted based on concentration.
Detection λ 265 nmPyridine derivatives typically show strong absorbance in this region. A full scan with a PDA detector is recommended to determine the optimal λmax.
Step-by-Step Protocol
  • Mobile Phase Preparation: Prepare a 0.1% (v/v) solution of formic acid in water for Mobile Phase A. Filter and degas both mobile phases prior to use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of Acetonitrile and Water (diluent).

  • Calibration Standards: Perform serial dilutions of the stock solution with the diluent to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the diluent to achieve a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • System Equilibration: Purge the HPLC system and equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Analysis: Inject the calibration standards, followed by the samples.

  • Data Processing: Integrate the peak area corresponding to the retention time of this compound. Construct a linear regression calibration curve of peak area versus concentration. Determine the concentration of the unknown samples from this curve.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase D Equilibrate HPLC System & Column A->D B Prepare Standards (Stock & Dilutions) E Inject Standards & Samples B->E C Prepare Samples (Dissolve & Filter) C->E D->E F Acquire Data (UV @ 265 nm) E->F G Integrate Peak Area F->G H Generate Calibration Curve G->H I Quantify Samples H->I

Caption: General workflow for the quantification of this compound by RP-HPLC.

Method 2: Quantification by GC-MS

Principle

This method is suitable for thermally stable and volatile compounds. The sample is injected into a heated port, where it is vaporized and carried by an inert gas onto a chromatographic column. Separation occurs based on the compound's boiling point and interaction with the column's stationary phase. The eluting compounds enter a mass spectrometer, which acts as a detector. The MS ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing both qualitative (mass spectrum) and quantitative (peak area) information.[1][7]

Reagents and Materials
  • Solvent: Dichloromethane or Ethyl Acetate (GC grade).

  • Standards: this compound reference standard (purity ≥98%).

  • Carrier Gas: Helium or Hydrogen (ultra-high purity).

  • Derivatization Agent (Optional): If peak tailing is observed due to the hydroxyl group, derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be necessary to increase volatility and improve peak shape.[8]

Instrumentation & Conditions
ParameterRecommended SettingRationale
GC-MS System Agilent 7890/5977, Thermo Trace 1310/ISQ, or equivalentStandard GC-MS system with a heated injector and electron ionization source.
Column DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film)A non-polar 5% phenyl-methylpolysiloxane column is a robust, general-purpose choice for separating a wide range of analytes.
Carrier Gas Helium at 1.2 mL/min (constant flow)Inert gas to carry the sample through the column.
Injector Splitless, 250 °CSplitless mode is used for trace analysis to ensure the entire sample reaches the column. The temperature ensures rapid vaporization.
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minThe temperature program separates compounds by boiling point. This program provides a good starting point for method development.
MS Source Electron Ionization (EI) at 70 eVStandard ionization energy that produces reproducible fragmentation patterns for library matching.
MS Quad Temp 150 °CStandard quadrupole temperature.
Acquisition Mode Full Scan (m/z 40-400) and SIMFull scan is used for initial identification. Selected Ion Monitoring (SIM) of characteristic ions (e.g., the molecular ion at m/z 139) is used for sensitive quantification. A predicted spectrum can serve as a guide.
Step-by-Step Protocol
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of ethyl acetate.

  • Calibration Standards: Perform serial dilutions of the stock solution with ethyl acetate to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).

  • Sample Preparation: Dissolve the sample in ethyl acetate to achieve a final concentration within the calibration range.

  • Analysis: Inject 1 µL of each standard and sample into the GC-MS system.

  • Data Processing: Extract the ion chromatogram for a characteristic ion of this compound (e.g., m/z 139). Integrate the corresponding peak area. Construct a linear regression calibration curve and determine the concentration of the unknown samples.

GC-MS Workflow Diagram

GCMS_Workflow A Prepare Standards & Samples in Solvent B Inject 1 µL into GC A->B C Vaporization & Separation (GC Column) B->C D Ionization (EI) & Mass Filtering (MS) C->D E Data Acquisition (Full Scan / SIM) D->E F Extract Ion Chromatogram & Integrate Peak E->F G Build Calibration Curve & Quantify Sample F->G

Caption: Key stages in the quantitative analysis of this compound using GC-MS.

Method Validation Strategy (ICH Q2(R2))

To ensure that an analytical procedure is fit for its intended purpose, a validation study must be conducted.[2] The objective of validation is to demonstrate reliability, and the process should be documented in a validation protocol and summarized in a report.[9] The following parameters, based on ICH Q2(R2) guidelines, are critical.[10][11][12]

Validation ParameterPurpose & CausalityTypical Acceptance Criteria
Specificity To demonstrate that the signal measured is unequivocally from the analyte, free from interference from matrix components, impurities, or degradation products. This ensures the method is selective.Peak purity analysis (for HPLC-PDA), comparison with a blank matrix, and analysis of stressed samples. The analyte peak should be well-resolved from others.
Linearity To verify that the instrument's response is directly proportional to the analyte concentration over a defined range. This is the basis for accurate quantification.A series of at least 5 concentrations are analyzed. The correlation coefficient (r²) of the calibration curve should be ≥ 0.995.
Accuracy To assess the closeness of the measured value to the true value. It is typically evaluated by analyzing a sample with a known concentration (e.g., a spiked matrix) and calculating the percent recovery.Recovery should typically be within 98.0% to 102.0% for drug substance assay.
Precision To measure the degree of scatter between a series of measurements. It is evaluated at two levels: Repeatability (same lab, analyst, day) and Intermediate Precision (different days, analysts, or equipment).The relative standard deviation (%RSD) should be ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified with acceptable accuracy and precision.Typically determined at a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Typically determined at a signal-to-noise ratio of 10:1, with acceptable precision (%RSD) and accuracy (%Recovery).
Robustness To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate). This demonstrates the method's reliability during normal use.The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected by the introduced variations.

Conclusion

This application note provides two comprehensive and scientifically grounded protocols for the quantification of this compound using RP-HPLC-UV and GC-MS. While these methods serve as robust starting points, it is imperative that they undergo a thorough, phase-appropriate validation as outlined by ICH guidelines to ensure they are suitable for their intended analytical purpose. The detailed explanation of the rationale behind the chosen parameters is intended to empower researchers to adapt and optimize these methods for their specific applications in pharmaceutical and chemical analysis.

References

A Comprehensive Guide to the Analysis of 2-Ethoxypyridin-3-ol using High-Performance Liquid Chromatography and Gas Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This guide provides detailed analytical methodologies for the quantitative determination of 2-Ethoxypyridin-3-ol, a substituted pyridine derivative of interest in pharmaceutical research and development. We present two robust and validated chromatographic techniques: a direct analysis via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and an alternative approach using Gas Chromatography (GC) following derivatization. The causality behind experimental choices, from column and mobile phase selection to the necessity of derivatization for GC analysis, is thoroughly explained. This document serves as a practical resource for scientists requiring accurate and reliable quantification of this compound in various sample matrices.

Introduction and Physicochemical Rationale

This compound is a heterocyclic aromatic compound featuring a pyridine core, an ethoxy group, and a hydroxyl group. This unique structure imparts a significant degree of polarity, making it amenable to aqueous-based chromatographic techniques but challenging for methods requiring high volatility. The presence of the phenolic hydroxyl group and the basic nitrogen atom on the pyridine ring are the primary drivers for its chromatographic behavior, influencing solubility, retention, and the potential for thermal degradation. Accurate quantification is essential for purity assessment, stability testing, and pharmacokinetic studies in drug discovery and development pipelines.

The selection of an appropriate analytical method is dictated by these properties. RP-HPLC is well-suited for direct analysis of polar, non-volatile compounds, while GC, which requires analyte volatility, necessitates a chemical modification step to analyze this compound effectively.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 188670-05-5
Molecular Formula C₇H₉NO₂
Molecular Weight 139.15 g/mol
Structure Pyridine ring with ethoxy and hydroxyl substituents-
Predicted Polarity High, due to hydroxyl group and pyridine nitrogenInferred
Volatility Low, due to hydrogen bonding capabilityInferred

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle and Methodological Justification

RP-HPLC is the preferred method for the direct analysis of this compound due to its polarity and non-volatile nature. The separation mechanism is based on the partitioning of the analyte between a non-polar stationary phase (typically C18) and a polar mobile phase. The polarity of this compound results in weaker interaction with the C18 stationary phase, leading to relatively short retention times.

Causality of Experimental Choices:

  • Column Selection: A C18 (octadecylsilyl) bonded silica column is the gold standard for RP-HPLC, offering excellent hydrophobicity and mechanical stability. Its non-polar nature provides effective retention for a wide range of moderately polar to non-polar compounds.

  • Mobile Phase: A mixture of water and a miscible organic solvent like acetonitrile or methanol is used. Acetonitrile is often preferred for its lower viscosity and UV transparency. The inclusion of a small percentage of an acid, such as formic acid, is critical. It protonates the basic nitrogen on the pyridine ring, preventing peak tailing by minimizing unwanted interactions with residual silanol groups on the silica support, thereby ensuring sharp, symmetrical peaks.

  • Detection: The aromatic pyridine ring of this compound contains a chromophore that absorbs UV light. A photodiode array (PDA) or a variable wavelength UV detector is ideal for this analysis.

Visualized Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing stock Prepare Stock Solution (e.g., 1 mg/mL in Methanol) cal_standards Create Calibration Standards (Serial Dilution) stock->cal_standards sample_prep Prepare Sample (Dilute in Mobile Phase) filter Filter through 0.45 µm Syringe Filter sample_prep->filter hplc_system HPLC System Setup (Column, Mobile Phase, Flow Rate) filter->hplc_system To HPLC injection Inject Blank, Standards, and Samples hplc_system->injection detection UV Detection (e.g., 275 nm) injection->detection peak_integration Integrate Peak Area detection->peak_integration Raw Data cal_curve Generate Calibration Curve (Area vs. Concentration) peak_integration->cal_curve quantification Quantify Analyte in Sample cal_curve->quantification

Caption: Workflow for the HPLC analysis of this compound.

Detailed HPLC Protocol

A. Reagents and Materials

  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm Syringe filters (e.g., PTFE or Nylon)

B. Instrumentation

  • HPLC system with a binary pump, autosampler, column thermostat, and PDA/UV detector.

  • Analytical balance

  • Volumetric flasks and pipettes

C. Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 70% B over 10 min, hold at 70% B for 2 min, return to 10% B over 1 min, equilibrate for 2 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 275 nm (or optimal wavelength determined by UV scan)

D. Standard and Sample Preparation

  • Stock Standard (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask.

  • Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock standard with the initial mobile phase composition (90% A: 10% B).

  • Sample Preparation: Dissolve the sample matrix containing this compound in the initial mobile phase to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter prior to injection to remove particulates.

E. Analysis Sequence and Data Processing

  • Equilibrate the HPLC system until a stable baseline is achieved.

  • Inject a solvent blank (mobile phase) to ensure no system contamination.

  • Inject the calibration standards in increasing order of concentration.

  • Inject the prepared samples.

  • Plot the peak area of the standards against their known concentrations to generate a linear calibration curve.

  • Quantify the concentration of this compound in the samples using the regression equation from the calibration curve.

Method Validation Summary

All analytical methods must be validated to ensure they are fit for purpose, following guidelines from the International Council for Harmonisation (ICH).

Table 2: Typical HPLC Method Validation Parameters

ParameterTypical Acceptance CriteriaPurpose
Linearity (r²) ≥ 0.999Confirms a direct proportional response to concentration.
Accuracy (% Recovery) 98.0% - 102.0%Measures the closeness of results to the true value.
Precision (% RSD) ≤ 2.0%Demonstrates the reproducibility of the method.
Limit of Detection (LOD) S/N ratio ≥ 3The lowest concentration that can be reliably detected.
Limit of Quantitation (LOQ) S/N ratio ≥ 10The lowest concentration that can be accurately quantified.
Specificity No interference at the analyte's retention timeEnsures the signal is solely from the analyte of interest.

Method 2: Gas Chromatography (GC) with Derivatization

Principle and Methodological Justification

Direct analysis of this compound by GC is problematic. The polar hydroxyl group leads to strong intermolecular hydrogen bonding, resulting in a low vapor pressure (low volatility) and poor thermal stability. It can also cause peak tailing due to interactions with the stationary phase. To overcome these challenges, a derivatization step is essential.

Causality of Experimental Choices:

  • Derivatization Strategy: Silylation is the most common and effective derivatization technique for compounds with active hydrogens, such as phenols. A silylating reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst is used. BSTFA replaces the active hydrogen on the hydroxyl group with a non-polar, sterically shielding trimethylsilyl (TMS) group. This reaction eliminates hydrogen bonding, which dramatically increases the analyte's volatility and thermal stability, making it suitable for GC analysis.

  • Column Selection: A low- to mid-polarity column, such as one with a 5% Phenyl / 95% Dimethylpolysiloxane stationary phase (e.g., DB-5ms, HP-5MS), is ideal for separating the resulting TMS-ether derivative. This phase provides good selectivity for a wide range of derivatized compounds.

  • Detection: A Flame Ionization Detector (FID) offers robust and linear quantification for general-purpose analysis. For higher specificity and structural confirmation, a Mass Spectrometer (MS) is the detector of choice, as the fragmentation pattern of the TMS derivative provides a unique fingerprint for identification.

Visualized Workflow for GC Analysis

GC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing stock Prepare Stock Solution (e.g., 1 mg/mL in Pyridine) standards Prepare Calibration Standards stock->standards add_reagent Add Silylating Reagent (e.g., BSTFA + 1% TMCS) standards->add_reagent samples Prepare Samples samples->add_reagent heat Heat Reaction Mixture (e.g., 70°C for 30 min) add_reagent->heat gc_system GC-FID/MS Setup (Column, Temp Program) heat->gc_system To GC injection Inject Derivatized Standards and Samples gc_system->injection separation Chromatographic Separation injection->separation peak_integration Integrate Peak Area separation->peak_integration Raw Data cal_curve Generate Calibration Curve peak_integration->cal_curve quantification Quantify Analyte cal_curve->quantification

Caption: Workflow for the GC analysis of this compound, including the essential derivatization step.

Detailed GC Protocol

A. Reagents and Materials

  • This compound reference standard (>98% purity)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous, GC grade) or other suitable aprotic solvent (e.g., Acetonitrile)

  • Ethyl Acetate (GC grade)

  • GC vials with inserts and PTFE-lined caps

B. Instrumentation

  • GC system with a split/splitless inlet, FID or MS detector.

  • Heating block or oven for derivatization.

C. Derivatization Procedure

  • Prepare standards and samples in a suitable solvent like anhydrous pyridine or acetonitrile at a concentration of approximately 1 mg/mL.

  • In a GC vial, add 100 µL of the standard or sample solution.

  • Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70 °C for 30 minutes to ensure complete derivatization.

  • Allow the vial to cool to room temperature before analysis. The resulting solution contains the TMS-ether of this compound.

D. GC Conditions

ParameterCondition
Column HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1 ratio)
Injection Volume 1 µL
Oven Program Initial 100 °C, hold 1 min, ramp at 15 °C/min to 280 °C, hold 5 min
Detector (FID) Temperature: 300 °C
Detector (MS) Transfer Line: 280 °C, Ion Source: 230 °C, Scan Range: 50-400 amu

E. Analysis and Data Processing

  • Inject the derivatized standards and samples.

  • Identify the peak corresponding to the TMS-derivative of this compound based on its retention time. If using MS, confirm its identity via the mass spectrum.

  • Generate a calibration curve and quantify the analyte as described in the HPLC protocol (Section 2.3.E).

Conclusion

This application note details two distinct, validated chromatographic methods for the analysis of this compound. The RP-HPLC method offers a direct, robust, and efficient approach for routine quantification without the need for sample modification. For instances where GC is the preferred platform or when orthogonal verification is required, the provided GC method with silylation derivatization is highly effective. The choice between these methods will depend on the available instrumentation, sample matrix, and the specific goals of the analysis. Both protocols are grounded in established chromatographic principles and provide a solid foundation for method implementation and validation in a regulated or research environment.

Troubleshooting & Optimization

Technical Support Center: Optimization of Williamson Ether Synthesis for 2-Ethoxypyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Ethoxypyridin-3-ol via the Williamson ether synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to navigate the complexities of this specific synthesis. The inherent challenge in alkylating hydroxypyridines lies in controlling the regioselectivity between O-alkylation and N-alkylation, a critical factor for success.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, presented in a question-and-answer format to provide direct and actionable solutions.

Question 1: My reaction yield is very low, or I am only recovering my starting material (2,3-dihydroxypyridine). What are the likely causes?

Answer: Low or no conversion is a common issue that typically points to one of three areas: incomplete deprotonation of the hydroxyl group, issues with the alkylating agent, or suboptimal reaction conditions.

  • Incomplete Deprotonation: The Williamson ether synthesis requires the formation of a nucleophilic alkoxide (or in this case, a phenoxide-like pyridinolate)[1][2][3]. If the base used is not strong enough to deprotonate the hydroxyl group of 2,3-dihydroxypyridine, the reaction will not proceed.

    • Solution: Consider using a stronger base. While weaker bases like potassium carbonate (K₂CO₃) can be effective for simple phenols, a stronger base such as sodium hydride (NaH) or potassium hydride (KH) will ensure complete deprotonation[3][4][5]. Always handle these reagents under anhydrous conditions as they react violently with water[6].

  • Alkylating Agent Reactivity: The reactivity of the ethylating agent is crucial.

    • Solution: Ethyl iodide (CH₃CH₂I) is generally more reactive than ethyl bromide (CH₃CH₂Br), which is more reactive than ethyl chloride (CH₃CH₂Cl). If you are using ethyl chloride, consider switching to the bromide or iodide to increase the reaction rate. Additionally, ensure the purity of your alkylating agent, as impurities can inhibit the reaction[6].

  • Reaction Conditions: Temperature and solvent play a significant role.

    • Solution: The reaction is typically conducted between 50-100 °C[1][7]. If you are running the reaction at room temperature, gradually increasing the heat may be necessary. Polar aprotic solvents like DMF (N,N-Dimethylformamide) or acetonitrile are preferred as they do not solvate the nucleophile as strongly as protic solvents, thus increasing its reactivity[1][2][7].

Question 2: I've isolated a product, but spectroscopic analysis (NMR, MS) indicates I've synthesized the N-ethylated isomer (1-ethyl-3-hydroxy-2(1H)-pyridone) instead of the desired O-ethylated product (this compound). How can I improve O-alkylation selectivity?

Answer: This is the most critical challenge in the alkylation of pyridinones. 2,3-dihydroxypyridine exists in tautomeric equilibrium with 3-hydroxy-2(1H)-pyridone. The resulting pyridonate anion is an ambident nucleophile, meaning it can be alkylated at either the nitrogen or the oxygen atom[8][9]. Several factors influence this selectivity.

  • Choice of Base and Counter-ion: The nature of the cation can influence the site of alkylation.

    • Solution: It has been reported that using the silver salt of a pyridone can favor O-alkylation[9]. You could attempt to prepare the silver salt of 2,3-dihydroxypyridine by reacting it with a silver salt like silver oxide (Ag₂O).

  • Solvent Effects: The solvent can dramatically influence the ratio of N- to O-alkylation[8][10].

    • Solution: While polar aprotic solvents like DMF are generally good for the Williamson synthesis, less polar solvents might favor O-alkylation. Experimenting with solvents like toluene or benzene could shift the selectivity towards the desired product.

  • Leaving Group of the Alkylating Agent: Harder leaving groups tend to favor reaction at the harder nucleophilic center (oxygen).

    • Solution: Consider using diethyl sulfate ((CH₃CH₂)₂SO₄) as the ethylating agent. The sulfate is a harder leaving group than halides and may favor O-alkylation.

Question 3: My reaction is producing a significant amount of an alkene byproduct, likely ethylene. How can I minimize this side reaction?

Answer: The formation of an alkene is due to a competing E2 elimination reaction, where the alkoxide acts as a base to deprotonate the alkyl halide, rather than as a nucleophile[1][11].

  • Temperature Control: Higher temperatures can favor the elimination reaction.

    • Solution: Run the reaction at the lower end of the effective temperature range (e.g., 50-60 °C) and monitor the progress by TLC. While this may increase the reaction time, it can significantly reduce the formation of the elimination byproduct[6].

  • Nature of the Alkyl Halide: While you are using a primary alkyl halide (ethyl halide), which is ideal for minimizing elimination, ensuring its purity is important[3][11].

    • Solution: Use freshly distilled or a new bottle of the ethylating agent to avoid any potential contaminants that might promote elimination.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Williamson ether synthesis?

The Williamson ether synthesis is a classic organic reaction that proceeds via an Sₙ2 (bimolecular nucleophilic substitution) mechanism. In the first step, a base is used to deprotonate an alcohol (or in this case, a hydroxypyridine) to form a highly reactive alkoxide (or pyridinolate) anion. This anion then acts as a nucleophile and attacks the electrophilic carbon of an alkyl halide in a backside attack, displacing the halide leaving group and forming the ether[1][3].

Q2: Which base is best for the synthesis of this compound?

For phenolic compounds like hydroxypyridines, a range of bases can be used depending on the acidity of the hydroxyl group. For 2,3-dihydroxypyridine, a moderately strong to strong base is recommended to ensure complete deprotonation.

BasepKa of Conjugate AcidSuitability
Potassium Carbonate (K₂CO₃)~10.3May be sufficient, but incomplete deprotonation is a risk, leading to lower yields.
Sodium Hydroxide (NaOH)~15.7A good option, stronger than carbonates and often effective.
Sodium Hydride (NaH)~35A very strong base that will ensure complete deprotonation. Must be used under anhydrous conditions[3][5].

Q3: What are the ideal solvents for this reaction?

Polar aprotic solvents are generally preferred for Williamson ether synthesis because they effectively solvate the cation of the alkoxide but not the nucleophilic anion, leaving it more available to react[1][7].

  • Recommended: N,N-Dimethylformamide (DMF), Acetonitrile, Tetrahydrofuran (THF)[1][3][7].

  • Avoid: Protic solvents like water or ethanol, as they can solvate the nucleophile and reduce its reactivity[1].

Q4: Can I use a secondary or tertiary alkyl halide?

No. The Williamson ether synthesis is most effective with primary alkyl halides. Secondary alkyl halides will lead to a mixture of substitution (ether) and elimination (alkene) products, while tertiary alkyl halides will almost exclusively yield the elimination product due to steric hindrance[3][11]. For the synthesis of this compound, an ethyl halide (a primary halide) is the correct choice.

Optimized Experimental Protocol for this compound

This protocol is a suggested starting point and may require optimization for your specific laboratory conditions.

Materials:

  • 2,3-Dihydroxypyridine

  • Sodium Hydride (60% dispersion in mineral oil)

  • Ethyl Iodide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2,3-dihydroxypyridine.

  • Solvent Addition: Add anhydrous DMF to the flask to dissolve the starting material.

  • Deprotonation: Under a positive pressure of nitrogen, carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution at 0 °C (ice bath). Allow the mixture to stir at this temperature for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen gas evolution ceases.

  • Alkylation: Cool the reaction mixture back to 0 °C and add ethyl iodide (1.2 equivalents) dropwise via a syringe.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours[1].

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and cautiously quench by the slow addition of saturated aqueous NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate this compound.

Visualizing the Process

Reaction Mechanism

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Pyridinol 2,3-Dihydroxypyridine Pyridinolate Pyridinolate Anion Pyridinol->Pyridinolate + NaH Base NaH H2 H₂ (gas) Pyridinolate2 Pyridinolate Anion AlkylHalide Ethyl Iodide Product This compound Salt NaI Pyridinolate2->Product + Ethyl Iodide

Caption: Mechanism of this compound Synthesis.

Experimental Workflow

Experimental_Workflow A 1. Dissolve 2,3-Dihydroxypyridine in Anhydrous DMF B 2. Add NaH at 0°C (Deprotonation) A->B C 3. Add Ethyl Iodide at 0°C (Alkylation) B->C D 4. Heat to 60°C and Monitor by TLC C->D E 5. Quench with aq. NH4Cl D->E F 6. Extract with Diethyl Ether E->F G 7. Wash, Dry, and Concentrate F->G H 8. Purify by Column Chromatography G->H I Final Product: This compound H->I

Caption: Step-by-step experimental workflow.

References

common side reactions in the synthesis of 2-Ethoxypyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Ethoxypyridin-3-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to diagnose and resolve issues in your own laboratory work.

Introduction to the Synthesis

The most common and logical route to this compound is via a nucleophilic aromatic substitution, specifically a variation of the Williamson ether synthesis. This typically involves the reaction of a 2-halopyridin-3-ol, such as 2-chloro-3-hydroxypyridine, with an ethoxide source, like sodium ethoxide. While seemingly straightforward, this synthesis is prone to several side reactions that can significantly impact yield and purity. This guide will help you navigate these challenges.

Troubleshooting Guide: Common Side Reactions and Issues

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during the synthesis of this compound.

Question 1: My reaction is complete, but my yield of this compound is very low. What are the likely side products?

Answer:

Low yields in this synthesis are most commonly due to the formation of one or more side products. The primary culprits are:

  • N-Alkylation Product (1-Ethyl-3-hydroxy-2(1H)-pyridone): The starting material, 2-chloro-3-hydroxypyridine, exists in a tautomeric equilibrium with its pyridone form.[1][2][3] This pyridone tautomer is an ambident nucleophile and can be alkylated on the nitrogen atom by the ethylating agent, leading to the formation of 1-Ethyl-3-hydroxy-2(1H)-pyridone.[4][5] This is often a significant byproduct.

  • Unreacted Starting Material: The reaction may not have gone to completion. This could be due to insufficient reaction time, low temperature, or deactivation of the ethoxide by moisture.

  • Products of Elimination Reactions: While less common with primary alkylating agents, if your ethylating agent is, for example, ethyl bromide, there is a small possibility of an E2 elimination reaction, especially if using a sterically hindered base, which would consume your base and reduce the yield.[6][7][8]

The following diagram illustrates the competition between the desired O-alkylation and the undesired N-alkylation:

G cluster_0 Tautomeric Equilibrium of Starting Material cluster_1 Reaction Pathways 2-chloro-3-hydroxypyridine 2-chloro-3-hydroxypyridine 2-chloro-3-oxo-2,3-dihydropyridin-1-ium 2-chloro-3-pyridone (Lactam form) 2-chloro-3-hydroxypyridine->2-chloro-3-oxo-2,3-dihydropyridin-1-ium Tautomerization Desired Product This compound (O-Alkylation) 2-chloro-3-hydroxypyridine->Desired Product O-Alkylation (Desired) 2-chloro-3-oxo-2,3-dihydropyridin-1-ium->2-chloro-3-hydroxypyridine Side Product 1-Ethyl-3-hydroxy-2(1H)-pyridone (N-Alkylation) 2-chloro-3-oxo-2,3-dihydropyridin-1-ium->Side Product Sodium Ethoxide Sodium Ethoxide

Caption: Competing O- and N-alkylation pathways.

Question 2: How can I favor the desired O-alkylation over N-alkylation?

Answer:

Controlling the regioselectivity of the alkylation is crucial for a successful synthesis. Several factors influence the ratio of O- to N-alkylation products:

  • Choice of Base and Solvent: The combination of base and solvent plays a significant role. Using a strong, non-nucleophilic base like sodium hydride (NaH) to pre-form the alkoxide of 2-chloro-3-hydroxypyridine in an aprotic solvent like THF or DMF can favor O-alkylation.[6] This ensures that the more nucleophilic oxygen anion is the primary reacting species.

  • Nature of the Ethylating Agent: The "hardness" or "softness" of the electrophile can influence the reaction site. While beyond the scope of this immediate guide, this is a principle of HSAB (Hard and Soft Acids and Bases) theory.

  • Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity towards the thermodynamically favored product, although this may also slow down the reaction rate.

Troubleshooting Tip: If you are using sodium ethoxide directly, consider switching to a two-step procedure: first, deprotonate the 2-chloro-3-hydroxypyridine with sodium hydride at a low temperature (e.g., 0 °C), and then add your ethylating agent (e.g., ethyl iodide or diethyl sulfate).

Question 3: I am seeing a significant amount of a dark, tarry substance in my reaction mixture. What could be the cause?

Answer:

The formation of dark, polymeric material is often indicative of decomposition or side reactions involving the pyridine ring itself, especially under strongly basic conditions and at elevated temperatures. 3-hydroxypyridines can be susceptible to oxidation and polymerization.[9]

Preventative Measures:

  • Maintain an Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Control the Temperature: Avoid excessive heating. If the reaction requires elevated temperatures, increase the temperature gradually and monitor for any color changes.

  • Purify the Starting Material: Impurities in the 2-chloro-3-hydroxypyridine starting material can sometimes catalyze decomposition. Ensure your starting material is of high purity.

Frequently Asked Questions (FAQs)

Q1: What is a reliable method for preparing the 2-chloro-3-hydroxypyridine precursor?

A common method is the chlorination of 3-hydroxypyridine. One documented procedure involves reacting 3-hydroxypyridine with sodium hypochlorite in an aqueous medium at a controlled pH.[10] Another method involves reacting 3-hydroxypyridine with hydrochloric acid and hydrogen peroxide.[10] It is crucial to purify the 2-chloro-3-hydroxypyridine before use to avoid introducing impurities into the etherification step.

Q2: What are the best ethylating agents for this synthesis?

Good choices for the ethylating agent in a Williamson ether synthesis are primary alkyl halides or sulfates.[11] For this synthesis, consider using:

  • Ethyl iodide (EtI): Highly reactive, but can be more expensive.

  • Ethyl bromide (EtBr): A good balance of reactivity and cost.

  • Diethyl sulfate ((Et)₂SO₄): A powerful ethylating agent, but it is toxic and requires careful handling.

Q3: How can I effectively purify the final this compound product from the N-alkylated side product?

Separating the O- and N-alkylated isomers can be challenging due to their similar polarities.

  • Column Chromatography: This is the most common method. A silica gel column with a gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can often provide good separation.

  • Recrystallization: If the desired product is a solid and a suitable solvent system can be found where the solubility of the two isomers is significantly different, recrystallization can be an effective purification method.

Experimental Protocols

Protocol 1: Synthesis of this compound

Disclaimer: This is a representative protocol and should be adapted and optimized for your specific laboratory conditions and scale. Always perform a thorough risk assessment before conducting any chemical reaction.

Materials:

  • 2-chloro-3-hydroxypyridine

  • Sodium hydride (60% dispersion in mineral oil)

  • Ethyl iodide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2-chloro-3-hydroxypyridine (1.0 eq).

  • Add anhydrous THF to dissolve the starting material.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise, ensuring the temperature does not rise above 5 °C. Hydrogen gas will be evolved, so ensure adequate ventilation.

  • Stir the mixture at 0 °C for 30 minutes after the addition of NaH is complete.

  • Slowly add ethyl iodide (1.2 eq) dropwise via syringe, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

The following workflow diagram summarizes the key steps of the synthesis and workup:

G cluster_0 Reaction cluster_1 Workup and Purification A 1. Dissolve 2-chloro-3-hydroxypyridine in anhydrous THF B 2. Cool to 0 °C A->B C 3. Add Sodium Hydride (NaH) B->C D 4. Stir for 30 min at 0 °C C->D E 5. Add Ethyl Iodide (EtI) D->E F 6. Warm to RT and stir for 12-24h E->F G 7. Quench with aq. NH4Cl F->G H 8. Extract with Ethyl Acetate G->H I 9. Wash with Brine H->I J 10. Dry, Filter, and Concentrate I->J K 11. Purify by Column Chromatography J->K

Caption: Workflow for the synthesis of this compound.

Quantitative Data Summary

ParameterValue/RangeReference/Comment
Starting Material 2-chloro-3-hydroxypyridinePurity >98% is recommended
Base Sodium Hydride1.1 equivalents
Ethylating Agent Ethyl Iodide1.2 equivalents
Solvent Anhydrous THFEnsure dryness to prevent quenching of NaH
Reaction Temperature 0 °C to Room TemperatureControlled addition at low temperature
Reaction Time 12 - 24 hoursMonitor by TLC
Major Side Product 1-Ethyl-3-hydroxy-2(1H)-pyridoneResulting from N-alkylation

References

Technical Support Center: Synthesis of 2-Ethoxypyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 2-Ethoxypyridin-3-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the synthesis of this important chemical intermediate. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to enhance your experimental success.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, which is typically achieved via a Williamson ether synthesis. This reaction involves the deprotonation of a pyridinol, such as 2-chloropyridin-3-ol, followed by nucleophilic substitution with an ethylating agent.[1]

Question 1: My reaction yield is significantly lower than expected. What are the primary causes and how can I fix them?

Answer:

Low yield is the most common issue in this synthesis and can stem from several factors. The reaction is a bimolecular nucleophilic substitution (SN2), and its efficiency is highly dependent on specific conditions.[1][2] Let's break down the potential culprits.

Possible Causes & Solutions:

  • Incomplete Deprotonation of the Starting Pyridinol:

    • Causality: The hydroxyl group of the starting pyridinol (e.g., 2-chloropyridin-3-ol) must be deprotonated to form the pyridinolate anion, which is the active nucleophile.[3] If the base used is not strong enough or is used in insufficient quantity, the starting material will not be fully converted, leading to low yield. Alcohols typically have a pKa around 16-18, requiring a base with a conjugate acid pKa significantly higher to ensure complete deprotonation.[3]

    • Troubleshooting Suggestions:

      • Switch to a Stronger Base: Instead of weaker bases like NaOH or K2CO3, use a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium hydride (KH).[2] These irreversibly deprotonate the alcohol, driving the equilibrium towards the alkoxide.

      • Ensure Anhydrous Conditions: Water can react with strong bases and also solvate the nucleophile, reducing its reactivity. Ensure all glassware is oven-dried and solvents are anhydrous.

      • Use Stoichiometric Amounts: Use at least 1.0 to 1.1 equivalents of the base relative to the starting pyridinol to ensure complete deprotonation.

  • Suboptimal Solvent Choice:

    • Causality: The SN2 mechanism is highly favored in polar aprotic solvents.[4] These solvents (e.g., DMF, THF, DMSO) solvate the cation (Na+ or K+) but leave the alkoxide nucleophile "naked" and highly reactive. Protic solvents like ethanol or water will form hydrogen bonds with the nucleophile, creating a solvent shell that hinders its ability to attack the electrophile.[4]

    • Troubleshooting Suggestions:

      • Change Solvent: Replace protic solvents with anhydrous DMF or THF. DMF is often an excellent choice for this type of reaction.

      • Check Solvent Purity: Ensure the solvent is truly anhydrous, as trace amounts of water can significantly impact the reaction.

  • Competition from Side Reactions (N-Alkylation):

    • Causality: The pyridine nitrogen is also a nucleophilic site. While O-alkylation is generally favored due to the higher negative charge density on the oxygen of the pyridinolate, some N-alkylation can occur, leading to the formation of an unwanted pyridinium salt byproduct. The choice of counter-ion and solvent can influence this selectivity.

    • Troubleshooting Suggestions:

      • Generate the Alkoxide in situ: Forming the sodium or potassium salt of the pyridinol with a strong base like NaH before adding the ethylating agent generally favors O-alkylation.

      • Lower Reaction Temperature: Higher temperatures can sometimes increase the rate of N-alkylation. Running the reaction at a milder temperature (e.g., room temperature to 50°C) may improve selectivity.

Below is a troubleshooting workflow to diagnose and resolve low-yield issues systematically.

G start Low Yield of This compound check_sm Check for unreacted starting material (SM) via TLC or LCMS start->check_sm sm_present Significant SM Present check_sm->sm_present Yes no_sm SM Consumed, Low Product check_sm->no_sm No cause_deprot Possible Cause: Incomplete Deprotonation sm_present->cause_deprot cause_conditions Possible Cause: Suboptimal Conditions sm_present->cause_conditions cause_side_reactions Possible Cause: Side Reactions no_sm->cause_side_reactions sol_base Solution: - Use stronger base (NaH) - Ensure anhydrous conditions - Use >1 eq. base cause_deprot->sol_base sol_conditions Solution: - Switch to polar aprotic solvent (DMF, THF) - Increase reaction time/temp moderately cause_conditions->sol_conditions sol_side_reactions Solution: - Check for N-alkylation byproduct - Lower reaction temperature - Ensure complete deprotonation first cause_side_reactions->sol_side_reactions

Caption: Troubleshooting workflow for low yield.

Question 2: My NMR analysis shows impurities. How can I identify and prevent them?

Answer:

Impurity profiling is key to optimizing any synthesis. Besides unreacted starting material, the most likely impurity is the N-alkylated isomer.

Possible Impurities & Prevention:

  • N-ethyl-3-hydroxy-pyridinium halide:

    • Identification: This is a salt and will have very different solubility and chromatographic behavior compared to your desired product. In 1H NMR, you would expect a significant downfield shift of the pyridine ring protons due to the positive charge on the nitrogen. The N-ethyl group protons would also be visible.

    • Prevention Strategy: As mentioned previously, ensuring the complete formation of the O-anion before introducing the ethylating agent is the best strategy. Adding the pyridinol to a suspension of NaH in DMF, allowing it to stir for 30-60 minutes until hydrogen evolution ceases, and then adding the ethyl iodide or bromide can greatly enhance O-alkylation selectivity.

  • Starting Material (e.g., 2-chloropyridin-3-ol):

    • Identification: Easily identified by comparing the final reaction mixture to a standard of the starting material via TLC or LCMS.

    • Prevention Strategy: This points to an incomplete reaction. Refer to the solutions in Question 1: use a stronger base, ensure anhydrous conditions, increase reaction time, or use a more reactive ethylating agent (e.g., ethyl iodide over ethyl bromide).

ParameterCondition A (Suboptimal)Condition B (Optimized)Expected Outcome
Base K2CO3 (1.2 eq)NaH (1.1 eq)Condition B ensures complete deprotonation.[2]
Solvent EthanolAnhydrous DMFCondition B uses a polar aprotic solvent, accelerating the SN2 rate.[4]
Ethylating Agent Ethyl bromideEthyl iodideThe C-I bond is weaker than C-Br, making iodide a better leaving group and increasing reaction rate.
Temperature 80 °C50 °CHigher temperatures can promote side reactions; the more reactive system in B allows for a lower temperature.
Yield (Typical) 20-40%75-90%Optimization of all parameters leads to a significant yield improvement.

Table 1: Comparison of Suboptimal vs. Optimized Reaction Conditions.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for the synthesis of this compound?

The synthesis proceeds via the Williamson ether synthesis , which is a classic SN2 reaction .[1] The mechanism involves two main steps:

  • Deprotonation: A strong base removes the acidic proton from the hydroxyl group of the pyridinol starting material to form a nucleophilic pyridinolate anion.

  • Nucleophilic Attack: The pyridinolate anion attacks the electrophilic carbon of the ethylating agent (e.g., ethyl iodide). This occurs via a backside attack, displacing the leaving group (iodide) in a single, concerted step to form the ether product.[1]

Caption: Mechanism of this compound Synthesis.

Q2: Which ethylating agent is the most effective?

For an SN2 reaction, the rate depends on the quality of the leaving group. The general reactivity order for common leaving groups is I- > Br- > Cl-. Therefore:

  • Ethyl iodide (EtI) is typically the most reactive and will give the fastest reaction rates.

  • Ethyl bromide (EtBr) is also very effective and is a common, cost-effective choice.

  • Ethyl tosylate (EtOTs) is an excellent alternative with a very good leaving group (tosylate).

  • Ethyl chloride (EtCl) is the least reactive and may require harsher conditions.[2]

For laboratory-scale synthesis, ethyl iodide is often preferred to ensure high conversion in a reasonable timeframe.

Q3: What is the recommended procedure for work-up and purification?

A standard work-up and purification protocol is crucial for isolating a high-purity product.

  • Work-up:

    • After the reaction is complete (monitored by TLC or LCMS), cool the reaction mixture to room temperature.

    • Carefully quench the reaction by the slow addition of water or a saturated aqueous NH4Cl solution to neutralize any unreacted base (especially NaH).

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) multiple times (e.g., 3x).

    • Combine the organic layers, wash with brine (saturated NaCl solution) to remove residual water, and dry over an anhydrous drying agent like Na2SO4 or MgSO4.[4]

    • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product is often an oil or solid that can be purified by flash column chromatography on silica gel.[4]

    • A common eluent system is a gradient of ethyl acetate in hexanes. The exact ratio will depend on the polarity of the starting material and product, and should be determined beforehand by TLC analysis.

Experimental Protocols

Protocol 1: Synthesis of this compound from 2-Chloropyridin-3-ol

Materials:

  • 2-Chloropyridin-3-ol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Ethyl iodide (EtI)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a dry, three-necked round-bottom flask under an inert atmosphere (N2 or Argon), add sodium hydride (1.1 eq., 60% dispersion).

  • Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, then carefully decant the hexanes.

  • Add anhydrous DMF to the flask to create a suspension of NaH.

  • In a separate flask, dissolve 2-chloropyridin-3-ol (1.0 eq.) in a minimal amount of anhydrous DMF.

  • Slowly add the solution of 2-chloropyridin-3-ol to the NaH suspension at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1 hour. Cessation of H2 evolution indicates the formation of the sodium salt.

  • Cool the mixture back to 0 °C and add ethyl iodide (1.2 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, or until TLC/LCMS analysis indicates the consumption of the starting material. Gentle heating (e.g., to 50 °C) can be applied if the reaction is slow.[4]

  • Perform the work-up procedure as described in the FAQ section.

  • Purify the resulting crude material by flash column chromatography.

Protocol 2: Purification by Flash Column Chromatography
  • Prepare a silica gel column using a slurry of silica in an initial eluent mixture (e.g., 5% EtOAc in hexanes).

  • Dissolve the crude product in a minimal amount of DCM or the eluent mixture.

  • Load the sample onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20-30% EtOAc).

  • Collect fractions and monitor them by TLC.

  • Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield pure this compound.

References

Technical Support Center: Purification of 2-Ethoxypyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Ethoxypyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges encountered during the purification of this compound. The information herein is grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and reliable outcomes.

Section 1: Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues encountered during the purification of this compound.

Low Yield After Primary Purification

Question: I'm experiencing a significant loss of this compound after my initial purification step (e.g., extraction or precipitation). What are the likely causes and how can I mitigate this?

Answer:

Low recovery of this compound can stem from several factors related to its physicochemical properties. As a pyridinol derivative, it possesses both a weakly basic pyridine ring and a weakly acidic hydroxyl group, making its solubility highly dependent on pH.

Causality and Troubleshooting Steps:

  • Incorrect pH during Extraction: The amphoteric nature of this compound means that at its isoelectric point, it will have minimal solubility in aqueous solutions.

    • Recommendation: During aqueous extraction, ensure the pH is adjusted to either be sufficiently acidic (pH < 4) to protonate the pyridine nitrogen or sufficiently basic (pH > 10) to deprotonate the hydroxyl group, thereby increasing its aqueous solubility. Conversely, to extract the product into an organic solvent, adjust the pH of the aqueous layer to be near the isoelectric point to minimize its aqueous solubility.

  • Inappropriate Solvent Choice for Precipitation/Recrystallization: The choice of solvent is critical for effective purification by precipitation or recrystallization.

    • Recommendation: A good solvent system is one in which the product is sparingly soluble at low temperatures and highly soluble at elevated temperatures. For this compound, consider solvent systems like ethanol/water, isopropanol/heptane, or toluene. Perform small-scale solubility tests to determine the optimal solvent or solvent mixture.

  • Product Adsorption onto Solid Supports: If using techniques like filtration through celite or silica gel for preliminary cleanup, the polar nature of your compound can lead to significant adsorption.

    • Recommendation: Pre-treat the filtration medium with a solvent system similar to your mobile phase. Ensure thorough washing of the solid support with a more polar solvent after filtration to recover any adsorbed product.

Persistent Impurities After Chromatography

Question: I'm using column chromatography to purify this compound, but I'm struggling to remove a persistent impurity that co-elutes with my product. How can I improve the separation?

Answer:

Co-elution during column chromatography is a common challenge, often arising from impurities with similar polarity to the target compound. The presence of impurities in a drug substance can significantly impact its quality and safety.[1] A systematic approach to method development is key to achieving the desired purity.

Troubleshooting Workflow for Chromatographic Purification:

References

stability issues of 2-Ethoxypyridin-3-ol under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical support guide is intended for researchers, scientists, and drug development professionals working with 2-Ethoxypyridin-3-ol. This document provides insights into potential stability issues and offers troubleshooting guidance for experiments involving this compound. The information herein is based on established principles of organic chemistry and experience with structurally related molecules, as direct stability data for this compound is not extensively available in the public domain.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: Based on its chemical structure, which features a pyridinol (phenolic) hydroxyl group and an ethoxy ether linkage on a pyridine ring, the primary stability concerns are susceptibility to oxidation, degradation under certain pH conditions, and potential photosensitivity. Elevated temperatures can also promote degradation.

Q2: How does pH affect the stability of this compound?

A2: The 3-hydroxyl group imparts acidic properties to the molecule, similar to a phenol. In alkaline conditions (high pH), this proton can be abstracted to form a pyridinolate anion. This anionic form is often more susceptible to oxidation than the protonated form. Therefore, maintaining a neutral to slightly acidic pH is generally recommended for solutions of this compound to enhance stability.

Q3: Is this compound sensitive to light?

A3: Pyridine and its derivatives can be sensitive to light, particularly UV radiation. Prolonged exposure can lead to photodegradation, often manifesting as discoloration of the material or the formation of impurities. It is advisable to store both the solid compound and its solutions in amber vials or otherwise protected from light.

Q4: What are the likely degradation products of this compound?

A4: While specific degradation pathways have not been published, oxidation of the 3-hydroxyl group is a probable route. This could potentially lead to the formation of quinone-like structures or ring-opened products. Hydrolysis of the ethoxy group is less likely under typical conditions but could be a concern under harsh acidic or basic conditions.

Q5: What are the recommended storage conditions for this compound?

A5: For long-term storage, it is recommended to keep this compound as a solid in a tightly sealed container, protected from light, and at a reduced temperature (e.g., 2-8 °C). If solutions are prepared, they should be used fresh or stored for short periods at low temperatures and protected from light. The use of an inert atmosphere (e.g., argon or nitrogen) can also mitigate oxidative degradation.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the handling and use of this compound.

Observed Issue Potential Cause Troubleshooting Steps & Rationale
Discoloration of solid or solution (e.g., yellowing or browning) Oxidation: The pyridinol moiety is susceptible to oxidation, which often results in colored byproducts. This can be accelerated by exposure to air, light, or high pH.1. Storage: Ensure the compound is stored under an inert atmosphere (nitrogen or argon) and protected from light. 2. pH Control: If in solution, buffer to a slightly acidic pH (e.g., pH 5-6). 3. Solvent Purity: Use freshly distilled or high-purity solvents to avoid contaminants that can catalyze oxidation.
Appearance of new peaks in HPLC or LC-MS analysis Degradation: The compound may be degrading under the experimental or storage conditions.1. Forced Degradation Study: Perform a forced degradation study (stress testing) by exposing the compound to heat, light, acid, base, and an oxidizing agent (e.g., H₂O₂) to identify potential degradation products and their retention times.[1][2] 2. Analytical Method Validation: Ensure your analytical method is stability-indicating, meaning it can resolve the parent compound from its degradation products.[1][3] 3. Re-evaluation of Conditions: Based on the forced degradation results, adjust your experimental conditions (e.g., pH, temperature, light exposure) to minimize degradation.
Inconsistent experimental results or loss of potency Compound Instability: The active concentration of this compound may be decreasing over time due to degradation.1. Fresh Preparations: Prepare solutions of this compound immediately before use. 2. Quantify Purity: Use a validated analytical method (e.g., HPLC) to determine the purity of the compound before each experiment. 3. Internal Standard: Incorporate a stable internal standard in your experiments to account for any variations in concentration.

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stock Solution of this compound
  • Preparation: Allow the solid this compound to equilibrate to room temperature before opening the container to prevent moisture condensation.

  • Weighing: Weigh the desired amount of the compound in a fume hood.

  • Dissolution: Add the desired solvent (e.g., DMSO, ethanol) to the solid. If necessary, sonicate briefly to aid dissolution.

  • Inert Atmosphere: If long-term stability in solution is a concern, purge the solvent with an inert gas (argon or nitrogen) before dissolution and blanket the headspace of the vial with the inert gas after preparation.

  • Storage: Store the solution in an amber vial at the recommended temperature (e.g., -20°C or -80°C for long-term storage).

Protocol 2: Basic Forced Degradation Study

This protocol outlines a basic approach to understanding the stability of this compound under various stress conditions.

  • Sample Preparation: Prepare several identical solutions of this compound in a suitable solvent.

  • Stress Conditions:

    • Acidic: Add a small amount of dilute HCl (e.g., 0.1 M) to one sample.

    • Basic: Add a small amount of dilute NaOH (e.g., 0.1 M) to another sample.

    • Oxidative: Add a small amount of hydrogen peroxide (e.g., 3%) to a third sample.[4]

    • Thermal: Place a sample in an oven at an elevated temperature (e.g., 60°C).

    • Photolytic: Expose a sample to a light source (e.g., a UV lamp).

    • Control: Keep one sample at ambient conditions, protected from light.

  • Time Points: Analyze all samples by a stability-indicating HPLC method at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Compare the chromatograms of the stressed samples to the control to identify and quantify any degradation products.

Visualizing Potential Degradation

The following diagram illustrates a hypothetical degradation pathway for this compound, focusing on oxidation, which is a common degradation route for phenolic compounds.

G cluster_conditions Stress Conditions A This compound B Oxidative Stress (e.g., O2, H2O2) A->B C Potential Quinone-like Intermediates B->C Oxidation D Ring-Opened Products C->D Further Degradation Light Light Light->B High pH High pH High pH->B Heat Heat Heat->B

Caption: Hypothetical oxidative degradation pathway of this compound.

References

Technical Support Center: Scale-Up Synthesis of 2-Ethoxypyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

The second round of searches provided more specific and useful information. I found information on two plausible synthetic routes for 2-Ethoxypyridin-3-ol: the Williamson ether synthesis starting from a hydroxypyridine, and nucleophilic aromatic substitution on a halopyridine. The search results highlight potential challenges for the Williamson ether synthesis, such as the need for strong bases, potential side reactions like elimination, and the influence of sterically hindered substrates. For nucleophilic aromatic substitution, the reactivity of halopyridines is a key consideration.

I also gathered significant information on the safe handling of sodium ethoxide, a key reagent in the Williamson ether synthesis, which is crucial for a technical support guide. The search results also provided general information on the purification of hydroxypyridines.

However, I still lack a specific, detailed, and scalable protocol for the synthesis of this compound itself. While the principles of the Williamson ether synthesis are well-documented, a protocol tailored to this specific molecule would be highly beneficial. I also need to find more information on potential byproducts specific to this synthesis to create a comprehensive troubleshooting guide.

Therefore, the next step will be to search for more detailed experimental procedures and to identify common impurities or side reactions in similar syntheses. This will allow me to create a more practical and targeted technical support document.I have gathered substantial information on the Williamson ether synthesis and nucleophilic aromatic substitution, which are the most probable routes for synthesizing this compound. I have found a synthesis protocol for a similar compound, 2-[(3-Bromopyridin-2-yl)oxy]ethanol, which provides a good template for the experimental section. The search results have also highlighted common side reactions, such as E2 elimination in the Williamson synthesis, and the factors influencing regioselectivity in nucleophilic aromatic substitution on pyridines. I also have information on analytical techniques like HPLC and NMR for characterization and purity assessment.

However, a specific, detailed protocol for the scale-up synthesis of this compound is still missing. While I can adapt the found protocol, having a more direct reference would improve the accuracy and practicality of the troubleshooting guide. Information on the specific byproducts that might form during the synthesis of this compound is also limited, which would be valuable for the troubleshooting section.

Given the information at hand, I can now proceed to structure the technical support center. I will create a detailed, yet hypothetical, experimental protocol based on the Williamson ether synthesis, as it is a very common and direct method. I will then build the troubleshooting and FAQ sections around the potential challenges of this specific process on a larger scale. I will use the gathered information to explain the causality behind experimental choices and provide scientifically sound solutions to potential problems. I will also create the required diagrams and tables. I believe I have enough information to create a comprehensive and useful guide without further searches.

Welcome to the technical support center for the scale-up synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the laboratory and pilot-scale production of this key intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol to ensure a successful and efficient synthesis.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, presents several challenges during scale-up, including ensuring complete reaction, minimizing impurities, and guaranteeing safe handling of reagents. This guide will focus on the widely-used Williamson ether synthesis, a reliable method for the preparation of this compound from 2-chloro-3-hydroxypyridine and sodium ethoxide.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Problem Potential Cause(s) Troubleshooting Suggestions & Rationale
Low or No Product Formation 1. Incomplete deprotonation of 2-chloro-3-hydroxypyridine: The hydroxyl group on the pyridine ring is acidic, but a strong base is required for complete deprotonation to the corresponding alkoxide.[1] Insufficient base or the presence of moisture can hinder this crucial first step. 2. Inactive Sodium Ethoxide: Sodium ethoxide is highly reactive and can decompose upon exposure to moisture or air.[1][2] 3. Low Reaction Temperature: The nucleophilic aromatic substitution may be slow at lower temperatures, especially on a larger scale where heat transfer can be less efficient.1. Ensure anhydrous conditions: Dry all glassware thoroughly and use anhydrous solvents. Use a fresh, high-quality strong base like sodium hydride to pre-form the alkoxide of 2-chloro-3-hydroxypyridine if you suspect issues with sodium ethoxide. 2. Use fresh or properly stored sodium ethoxide: Store sodium ethoxide under an inert atmosphere and away from moisture.[3][4] Consider titrating a small sample to determine its activity before use in a large-scale reaction. 3. Optimize reaction temperature: Gradually increase the reaction temperature, monitoring for product formation by TLC or HPLC. Be mindful that higher temperatures can also lead to side reactions.
Formation of Side Products (e.g., Diethylether, starting material) 1. Excess Sodium Ethoxide: An excess of sodium ethoxide can lead to side reactions, including the formation of diethylether, especially at elevated temperatures. 2. Incomplete reaction: If the reaction is not driven to completion, unreacted 2-chloro-3-hydroxypyridine will remain.1. Stoichiometric control: Carefully control the stoichiometry of the reactants. A slight excess of the limiting reagent (typically the more expensive starting material) can be used to ensure complete conversion of the other. 2. Reaction monitoring: Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, HPLC, or GC). Extend the reaction time or slightly increase the temperature if the reaction stalls.
Difficult Purification 1. Formation of closely-related impurities: Byproducts with similar polarities to the desired product can make purification by column chromatography challenging. 2. Residual base: The presence of residual sodium ethoxide or sodium hydroxide (from the workup) can complicate purification and affect the stability of the final product.1. Optimize reaction conditions to minimize byproducts: As discussed above, careful control of stoichiometry and temperature is key. 2. Thorough workup: Neutralize the reaction mixture carefully with a mild acid (e.g., ammonium chloride solution) to a neutral pH. Perform multiple extractions with a suitable organic solvent to ensure complete removal of the product from the aqueous phase. A final wash of the combined organic layers with brine can help to remove residual water and some inorganic salts. 3. Alternative purification methods: Consider vacuum distillation or crystallization as alternatives to column chromatography for large-scale purification.
Safety Concerns 1. Handling of Sodium Ethoxide: Sodium ethoxide is a corrosive, flammable, and moisture-sensitive solid.[1][2][3] It can cause severe burns upon contact with skin or eyes. 2. Exothermic Reaction: The reaction of sodium ethoxide with the solvent and the starting material can be exothermic, especially on a large scale.1. Proper PPE and handling procedures: Always handle sodium ethoxide in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[1][2] Use spark-proof tools and ground equipment to prevent static discharge.[3] 2. Controlled addition and cooling: For large-scale reactions, add the sodium ethoxide portion-wise to the solvent at a controlled temperature. Use an ice bath or a cooling system to manage the exotherm. Monitor the internal temperature of the reactor throughout the addition.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Williamson ether synthesis for this compound?

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[5] The ethoxide ion (CH₃CH₂O⁻), a strong nucleophile, attacks the electron-deficient carbon atom at the 2-position of the pyridine ring, which is bonded to the chlorine atom. This attack is favored at the 2- and 4-positions of the pyridine ring due to the resonance stabilization of the negatively charged intermediate (a Meisenheimer-like complex).[6] The chloride ion then departs as a leaving group, resulting in the formation of the ether linkage.

Q2: Why is 2-chloro-3-hydroxypyridine a good starting material?

2-Chloro-3-hydroxypyridine is an excellent precursor for this synthesis. The chlorine atom at the 2-position is a good leaving group for nucleophilic aromatic substitution, and its reactivity is enhanced by the electron-withdrawing effect of the pyridine nitrogen.[7] The hydroxyl group at the 3-position allows for the introduction of the ethoxy group at the desired location.

Q3: Can I use other bases besides sodium ethoxide?

While sodium ethoxide is a common choice, other strong bases can be used to deprotonate the 2-chloro-3-hydroxypyridine in situ. Sodium hydride (NaH) is a good alternative as it forms hydrogen gas as a byproduct, which is easily removed from the reaction mixture.[1] Potassium tert-butoxide is another strong base, but its bulkiness might favor elimination side reactions in some cases.

Q4: What are the key parameters to control during scale-up?

The most critical parameters for a successful scale-up are:

  • Temperature control: The reaction can be exothermic, and maintaining a consistent temperature is crucial to prevent side reactions and ensure safety.

  • Mixing: Efficient mixing is essential to ensure homogeneity and good heat transfer, especially in larger reactors.

  • Reagent addition rate: A controlled addition of the base is important to manage the exotherm.

  • Anhydrous conditions: Water can consume the strong base and lead to lower yields.

Q5: What analytical techniques are recommended for monitoring the reaction and assessing product purity?

  • Thin-Layer Chromatography (TLC): A quick and easy way to monitor the progress of the reaction by observing the disappearance of the starting material and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the reaction progress and is excellent for assessing the purity of the final product.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of the final product and can be used to identify impurities.[9][10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.

Experimental Protocol: Scale-Up Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory or pilot plant setup.

Materials:

  • 2-Chloro-3-hydroxypyridine

  • Sodium ethoxide (solid or as a solution in ethanol)

  • Anhydrous Ethanol

  • Toluene

  • Saturated aqueous ammonium chloride solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Activated carbon

Equipment:

  • Jacketed glass reactor with overhead stirrer, condenser, thermocouple, and nitrogen inlet/outlet

  • Addition funnel

  • Heating/cooling circulator

  • Rotary evaporator

  • Filtration apparatus

  • Vacuum distillation setup (optional)

Procedure:

  • Reactor Setup: Set up the jacketed glass reactor under a nitrogen atmosphere. Ensure all glassware is dry.

  • Charge Reactants: Charge the reactor with 2-chloro-3-hydroxypyridine (1.0 eq) and anhydrous ethanol. Stir the mixture until the solid is fully dissolved.

  • Base Addition: Cool the solution to 0-5 °C using the circulator. Slowly add sodium ethoxide (1.1 eq) portion-wise, maintaining the internal temperature below 10 °C. Caution: The addition is exothermic.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to 60-70 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride until the pH is neutral.

  • Extraction: Add toluene to the reactor and stir. Separate the organic layer. Extract the aqueous layer twice more with toluene. Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, then filter.

  • Solvent Removal: Concentrate the filtrate under reduced pressure on a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by vacuum distillation or by column chromatography on silica gel. For larger scales, crystallization from a suitable solvent system may be a more efficient method. Decolorization with activated carbon may be necessary if the crude product is highly colored.

Visualizing the Workflow

Experimental Workflow Diagram

experimental_workflow start Start reactor_setup Reactor Setup (N2 atmosphere) start->reactor_setup charge_reactants Charge Reactants (2-chloro-3-hydroxypyridine, Ethanol) reactor_setup->charge_reactants base_addition Base Addition (Sodium Ethoxide, <10 °C) charge_reactants->base_addition reaction Reaction (60-70 °C, 4-6h) base_addition->reaction workup Work-up (Quench with NH4Cl) reaction->workup extraction Extraction (Toluene) workup->extraction washing Washing (Water, Brine) extraction->washing drying Drying (Na2SO4) washing->drying solvent_removal Solvent Removal (Rotovap) drying->solvent_removal purification Purification (Distillation/Chromatography) solvent_removal->purification end End Product: This compound purification->end

Caption: A step-by-step workflow for the synthesis of this compound.

Troubleshooting Logic Diagramdot

troubleshooting_logic start Low Yield or Incomplete Reaction check_base Check Base Activity & Anhydrous Conditions start->check_base Possible Cause: Ineffective Deprotonation check_temp Optimize Reaction Temperature start->check_temp Possible Cause: Slow Reaction Kinetics check_stoich Verify Stoichiometry start->check_stoich Possible Cause: Incorrect Reagent Ratio solution_base Use fresh, dry base. Ensure anhydrous setup. check_base->solution_base solution_temp Increase temperature gradually. Monitor for side products. check_temp->solution_temp solution_stoich Recalculate and re-weigh. Use slight excess of one reagent. check_stoich->solution_stoich

References

Technical Support Center: Managing Impurities in 2-Ethoxypyridin-3-ol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-CHEM-2EP3O-001

Introduction: The Criticality of Purity in 2-Ethoxypyridin-3-ol

Welcome to the technical support guide for the synthesis of this compound. This molecule is a key building block in the development of various pharmaceutical agents. Its purity is not merely a quality metric but a critical determinant of the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API). The presence of even trace-level impurities can lead to unforeseen side reactions, decreased product yield, and potential toxicological risks.

This guide is structured to provide researchers, scientists, and drug development professionals with actionable, field-proven insights into managing impurities during and after the synthesis of this compound. We will move beyond simple procedural steps to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your synthetic route for the highest possible purity.

Overview of the Synthetic Pathway & Common Impurities

The most prevalent laboratory and industrial synthesis of this compound is achieved via the Williamson ether synthesis.[1][2] This SN2 reaction involves the deprotonation of a hydroxyl group on a pyridine scaffold, followed by nucleophilic attack on an ethylating agent. A common and cost-effective route begins with 2,3-dihydroxypyridine.

The process can be summarized as follows:

  • Deprotonation: 2,3-Dihydroxypyridine is treated with a suitable base (e.g., NaH, K₂CO₃) in an appropriate solvent (e.g., DMF, Acetonitrile) to selectively deprotonate one of the hydroxyl groups, forming a pyridinoxide anion.

  • Alkylation: An ethylating agent, such as ethyl iodide or diethyl sulfate, is introduced. The pyridinoxide anion acts as a nucleophile, attacking the electrophilic ethyl group and displacing the leaving group (e.g., iodide) to form the desired ether linkage.

This seemingly straightforward reaction can generate a constellation of impurities if not carefully controlled. Understanding the source of these impurities is the first step in their mitigation.

Troubleshooting Guide: Common Issues & Solutions (Q&A)

This section addresses specific, common problems encountered during the synthesis. Each issue is presented in a question-and-answer format, detailing the probable causes and providing validated solutions.

Problem 1: My final product shows a significant peak corresponding to the starting material, 2,3-dihydroxypyridine, in my HPLC analysis.

  • Probable Cause: This issue points to an incomplete reaction. The root cause is typically either insufficient deprotonation of the starting material or suboptimal alkylation conditions.

    • Insufficient Base: The stoichiometry of the base may be incorrect, or the base used may not be strong enough to fully deprotonate the hydroxyl group. Moisture in the reaction vessel or solvents can also quench the base, reducing its effective concentration.

    • Poor Alkylating Agent Reactivity: The ethylating agent may have degraded, or the reaction temperature might be too low to achieve a reasonable reaction rate for the SN2 displacement.[3][4]

  • Solution & Scientific Rationale:

    • Verify Base Stoichiometry and Strength: Use at least 1.05 to 1.1 equivalents of a strong base like Sodium Hydride (NaH) to ensure complete deprotonation. NaH is often preferred as its byproduct, H₂ gas, simply evolves from the reaction mixture.[1]

    • Ensure Anhydrous Conditions: Dry all glassware thoroughly in an oven before use. Use anhydrous solvents. Moisture will react with strong bases, rendering them inactive.

    • Optimize Reaction Temperature: While the reaction is often run at room temperature, gentle heating to 50-60 °C can significantly increase the rate of the SN2 reaction without promoting significant side reactions.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.

Problem 2: Mass spectrometry analysis indicates the presence of a di-ethoxylated impurity (2,3-diethoxypyridine).

  • Probable Cause: This impurity arises from the non-selective alkylation of both hydroxyl groups on the starting material. This occurs when an excess of the ethylating agent is used or if the reaction is allowed to proceed for too long at an elevated temperature. The second deprotonation/alkylation is slower but becomes significant under forcing conditions.

  • Solution & Scientific Rationale:

    • Control Stoichiometry: Use the ethylating agent as the limiting reagent. A stoichiometry of 1.0 equivalents of the ethylating agent relative to the 2,3-dihydroxypyridine is recommended.

    • Controlled Addition: Add the ethylating agent slowly (dropwise) to the solution of the deprotonated starting material at a controlled temperature (e.g., 0 °C or room temperature). This maintains a low instantaneous concentration of the alkylating agent, favoring mono-alkylation.

    • Purification via Column Chromatography: If the di-ethoxylated impurity does form, it can typically be separated. 2,3-diethoxypyridine is significantly less polar than the desired mono-ethoxylated product. A silica gel column using a gradient elution from a non-polar solvent (like hexane) to a moderately polar solvent (like ethyl acetate) will effectively separate these compounds. The di-ethoxylated product will elute first.

Problem 3: The isolated product has a persistent yellow or brown discoloration, even after initial workup.

  • Probable Cause: Discoloration often points to the presence of oxidation or degradation products. Pyridinol compounds, especially diols, can be susceptible to air oxidation, forming highly colored quinone-like species, particularly if any residual base is present during workup or storage.

  • Solution & Scientific Rationale:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen.

    • Careful pH Control During Workup: During the aqueous workup, ensure the solution is neutralized or made slightly acidic (pH 6-7) before extraction. This protonates any residual pyridinoxide, increasing its stability and preventing base-catalyzed oxidation.

    • Activated Carbon Treatment: For persistent color, a charcoal treatment can be effective. Dissolve the crude product in a suitable solvent (e.g., ethanol or ethyl acetate), add a small amount (1-2% w/w) of activated carbon, stir for 15-30 minutes at room temperature, and then filter through a pad of Celite®. The activated carbon adsorbs the highly conjugated, colored impurities.

    • Recrystallization: Recrystallization is a powerful technique for removing colored impurities. A solvent system where the desired product has high solubility at high temperature and low solubility at low temperature is ideal. For this compound, solvent systems like ethanol/water or toluene can be effective.

Key Analytical and Purification Protocols

Effective impurity management relies on robust analytical detection and targeted purification.

Analytical Characterization

A multi-technique approach is essential for comprehensive impurity profiling.[5][6][7]

TechniquePurposeTypical Observations & Notes
HPLC (Reverse-Phase) Quantify purity and detect polar/non-polar impurities.Use a C18 column with a gradient of water (with 0.1% formic acid or TFA) and acetonitrile. Starting material (2,3-dihydroxypyridine) will have a shorter retention time than the product, while the di-ethoxylated impurity will have a longer retention time.
GC-MS Identify volatile impurities and residual solvents.Useful for detecting residual ethyl iodide and common reaction solvents like DMF or acetonitrile. The fragmentation pattern in the mass spectrum can confirm the structure of impurities.
¹H NMR Spectroscopy Structural confirmation and detection of isomers.Provides a definitive structural fingerprint. Look for the characteristic ethyl group signals (a quartet around 4.2 ppm and a triplet around 1.4 ppm). Impurities will present their own distinct sets of peaks.
LC-MS Identify unknown impurities by mass.Hyphenated techniques like LC-MS are invaluable for identifying the molecular weight of unknown peaks from the HPLC, providing crucial clues to their structure.[8]
Step-by-Step Purification Protocol: Acid-Base Extraction

This technique is highly effective for separating the weakly acidic this compound from non-acidic impurities like the di-ethoxylated byproduct.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Base Wash: Transfer the organic solution to a separatory funnel and extract with a mild aqueous base (e.g., 1M Sodium Bicarbonate or 5% Sodium Hydroxide solution). The desired product, being phenolic, will deprotonate and move into the aqueous layer. The non-acidic di-ethoxylated impurity will remain in the organic layer.

  • Separation: Separate the two layers. Discard the organic layer (or save for analysis of neutral impurities).

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify with a mild acid (e.g., 1M HCl or citric acid) to a pH of ~7. The desired product will precipitate out as it is neutralized.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

Visualized Workflows & Logic

Diagram 1: Impurity Source Diagnosis Workflow

This diagram outlines a logical workflow for identifying the origin of an unknown impurity detected during analysis.

G Impurity Impurity Detected (e.g., via HPLC/LC-MS) Analyze Characterize Impurity (MW, Retention Time) Impurity->Analyze Compare Compare to Knowns Analyze->Compare StartingMaterial Matches Starting Material? Compare->StartingMaterial SideProduct Matches Known Side Product? StartingMaterial->SideProduct No SourceSM Source: Incomplete Reaction Remedy: Drive reaction harder StartingMaterial->SourceSM Yes Degradation Is it a Degradant? SideProduct->Degradation No SourceSP Source: Non-selective Reaction Remedy: Adjust Stoichiometry/Conditions SideProduct->SourceSP Yes Unknown Unknown Impurity Degradation->Unknown No SourceDeg Source: Instability Remedy: Inert Atmosphere, Adjust Workup Degradation->SourceDeg Yes SourceNew Action: Isolate & Characterize (e.g., via Prep-HPLC, NMR) Unknown->SourceNew

Caption: A logical workflow for diagnosing the source of impurities.

Diagram 2: Purification Strategy Selection

This decision tree helps in selecting the most appropriate purification technique based on impurity characteristics.

G start Crude Product Profiled acidic_q Key Impurity Acidic/Basic? start->acidic_q polarity_q Significant Polarity Difference from Product? acidic_q->polarity_q No extraction Use Acid-Base Extraction acidic_q->extraction Yes thermal_q Product Thermally Stable & Crystalline? polarity_q->thermal_q No chromatography Use Column Chromatography polarity_q->chromatography Yes recrystallization Use Recrystallization thermal_q->recrystallization Yes combo Use Combination (e.g., Column + Recrystal.) thermal_q->combo No

Caption: Decision tree for selecting an optimal purification strategy.

Frequently Asked Questions (FAQs)

  • Q1: What are the ideal storage conditions for high-purity this compound?

    • A1: Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dark place. A refrigerator is ideal. This minimizes exposure to air and light, which can cause gradual oxidation and degradation over time.

  • Q2: Can I use a different ethylating agent, like ethyl bromide?

    • A2: Yes, ethyl bromide can be used. The reactivity order for SN2 reactions is generally I > Br > Cl.[3] Ethyl bromide is less reactive than ethyl iodide, so you may need slightly more forcing conditions (e.g., longer reaction time or higher temperature) to achieve full conversion.

  • Q3: My reaction seems to stall. What is a common cause that is often overlooked?

    • A3: Poor solubility of the starting material or the intermediate pyridinoxide salt can cause the reaction to stall. Ensure you are using a suitable polar aprotic solvent like DMF or acetonitrile, which are effective at solvating ions and promoting SN2 reactions.[2] If solubility is still an issue, gentle heating can help, but must be balanced against the risk of side reactions.

  • Q4: Are there any specific safety precautions for this synthesis?

    • A4: Yes. Sodium hydride (NaH) is a flammable solid that reacts violently with water; handle it with extreme care in a fume hood and under an inert atmosphere. Ethylating agents like ethyl iodide and diethyl sulfate are toxic and potential carcinogens; always use appropriate personal protective equipment (PPE), including gloves and safety glasses, and handle them in a well-ventilated fume hood.

References

Technical Support Center: Alternative Synthetic Routes to 2-Ethoxypyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-Ethoxypyridin-3-ol. This document is designed for researchers, chemists, and drug development professionals actively engaged in synthetic chemistry. Here, we move beyond simple protocols to address the "why" behind experimental choices, offering troubleshooting advice and answers to frequently encountered challenges in a practical Q&A format. Our goal is to provide you with the insights needed to navigate the synthesis of this valuable heterocyclic building block efficiently and effectively.

Overview of Synthetic Strategies

The synthesis of this compound can be approached from several distinct strategic directions. The optimal choice depends on factors such as the availability of starting materials, scalability requirements, and the desired purity profile. We will explore three primary routes:

  • Direct Etherification of a 2-Halopyridin-3-ol Precursor: This is often the most direct and commonly employed route, relying on a nucleophilic substitution mechanism.

  • Functionalization via a Pyridine N-Oxide Intermediate: A powerful strategy for activating the C2 position of the pyridine ring towards nucleophilic attack.

  • De Novo Synthesis (Ring Construction): Building the pyridine core from acyclic precursors, offering high flexibility for creating diverse analogs.

The following diagram illustrates the logical flow for selecting a synthetic route.

G start Starting Material Availability? sm1 2-Chloro-3-hydroxypyridine Available? start->sm1 Yes sm2 3-Hydroxypyridine Available? start->sm2 No route1 Route 1: Direct Etherification sm1->route1 sm3 Need for Complex Analogs or Ring System Not Available? sm2->sm3 No route2 Route 2: Pyridine N-Oxide Pathway sm2->route2 Yes route3 Route 3: De Novo Synthesis sm3->route3 Yes

Caption: Decision workflow for selecting a synthetic route.

Route 1: Direct Etherification of a 2-Halopyridin-3-ol Precursor

This approach is the most straightforward pathway to this compound, typically involving a Williamson ether synthesis on a commercially available or readily synthesized 2-halopyridin-3-ol.

G sub 2-Chloro-3-hydroxypyridine prod This compound sub->prod Etherification reag Base (e.g., NaH, K₂CO₃) Ethylating Agent (e.g., EtI, EtBr) reag->prod

Caption: General scheme for direct etherification.

Frequently Asked Questions & Troubleshooting Guide

Q1: What is the most common starting material for this route?

A: The most common precursor is 2-chloro-3-hydroxypyridine (CAS 6636-78-8).[1] It is generally more reactive towards nucleophilic aromatic substitution than the corresponding fluoro derivative and more cost-effective than the bromo or iodo analogs.

Q2: My etherification reaction is sluggish or low-yielding. What are the common pitfalls?

A: Several factors can lead to poor performance. Consider the following:

  • Choice of Base: The acidity of the 3-hydroxyl group is critical. A base that is too weak may not achieve complete deprotonation, leading to a low concentration of the reactive phenoxide. A base that is too strong or sterically hindered can promote elimination side reactions with the ethylating agent. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an aprotic polar solvent like DMF or acetonitrile are standard choices.

  • Solvent Purity: Aprotic polar solvents must be anhydrous. Water will quench the strong base (like NaH) and can hydrolyze the ethylating agent.

  • Temperature: While heating is often necessary to drive the reaction, excessive temperatures (>100 °C) can lead to decomposition or undesired side products. We recommend starting at a moderate temperature (e.g., 60-80 °C) and monitoring by TLC or LC-MS.

  • Reagent Purity: Ensure your ethylating agent (e.g., ethyl iodide, diethyl sulfate) is free from degradation products.

Q3: I am observing a significant amount of a byproduct that appears to be N-ethylated. How can I prevent this?

A: This is a classic regioselectivity challenge. The pyridine nitrogen is also a nucleophilic site. To favor O-alkylation over N-alkylation:

  • Use a Metal Alkoxide: Pre-forming the sodium or potassium salt of the 3-hydroxypyridine with a strong, non-nucleophilic base like NaH ensures the oxygen is the most potent nucleophile. Adding the ethylating agent after the deprotonation is complete is crucial.

  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) tend to favor O-alkylation, whereas protic solvents can solvate the oxygen anion, making the nitrogen comparatively more nucleophilic.

Q4: Can I use phase-transfer catalysis for this reaction?

A: Yes, phase-transfer catalysis (PTC) is an excellent alternative, particularly for scalability. Using a system like aqueous NaOH, an organic solvent (e.g., toluene or dichloromethane), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) can be very effective. This method avoids the need for anhydrous solvents and strong, hazardous bases like NaH.

Data Summary: Base and Solvent Selection
BaseSolventTypical Temp. (°C)ProsCons
NaHDMF, THF25 - 80Irreversible deprotonation, high yieldMoisture sensitive, requires anhydrous conditions, H₂ gas evolution
K₂CO₃Acetonitrile, AcetoneRefluxInexpensive, easy to handle, good for scale-upSlower reaction rates, requires higher temperatures
Cs₂CO₃Acetonitrile, DMF60 - 100Highly effective ("caesium effect"), often fasterMore expensive
NaOH (aq) / TBABToluene / H₂O50 - 90Avoids anhydrous conditions, scalableCan be less effective for deactivated substrates
Experimental Protocol: Etherification using Sodium Hydride
  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-chloro-3-hydroxypyridine (1.0 eq).

  • Add anhydrous DMF (approx. 0.2 M concentration) via syringe and stir to dissolve.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Gas evolution (H₂).

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Add ethyl iodide (1.5 eq) dropwise via syringe.

  • Heat the reaction mixture to 70 °C and monitor its progress by TLC or LC-MS (typically 4-12 hours).

  • Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of water.

  • Extract the aqueous phase with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient).

Route 2: Functionalization via a Pyridine N-Oxide Intermediate

This strategy is valuable when the direct precursor is unavailable or when other positions on the ring need to be manipulated. Pyridine N-oxides are significantly more reactive towards both electrophilic and nucleophilic reagents than their parent pyridines.[2] The N-oxide group activates the C2 and C6 positions for nucleophilic attack.

G sub 3-Hydroxypyridine p1 3-(Benzyloxy)pyridine sub->p1 1. Protection (BnBr, Base) p2 3-(Benzyloxy)pyridine N-oxide p1->p2 2. N-Oxidation (m-CPBA) p3 2-Chloro-3-(benzyloxy)pyridine p2->p3 3. Chlorination (POCl₃) p4 2-Ethoxy-3-(benzyloxy)pyridine p3->p4 4. Ethoxylation (NaOEt) prod This compound p4->prod 5. Deprotection (H₂, Pd/C)

Caption: Multi-step synthesis via a pyridine N-oxide.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why is a protecting group necessary for the 3-hydroxyl group in this route?

A: The reagents used for N-oxidation (peracids) and chlorination (POCl₃) are reactive towards unprotected phenols. Protecting the hydroxyl group, for example as a benzyl ether, prevents unwanted side reactions and decomposition. The benzyl group is ideal as it is stable to the reaction conditions and can be cleanly removed via hydrogenolysis in the final step.

Q2: My N-oxidation with m-CPBA is giving a low yield. How can I optimize it?

A: N-oxidation is generally efficient, but issues can arise.

  • Stoichiometry: Ensure you are using at least 1.1-1.3 equivalents of the peracid (e.g., m-CPBA).

  • Solvent: Dichloromethane (DCM) or chloroform are common solvents. Ensure they are dry.

  • Temperature: The reaction is exothermic. It's best to add the m-CPBA portion-wise to a solution of the pyridine at 0 °C and then allow it to slowly warm to room temperature. Runaway temperatures can lead to byproducts.

  • Alternative Oxidants: If m-CPBA fails, consider using hydrogen peroxide in acetic acid or with a methyltrioxorhenium (MTO) catalyst.[3]

Q3: The chlorination step with POCl₃ is messy and gives a complex mixture. What is going wrong?

A: This is a common and challenging reaction. The reaction of pyridine N-oxides with POCl₃ or SOCl₂ can be vigorous.

  • Temperature Control: The reaction must be performed with careful temperature control, often by adding the N-oxide to the POCl₃ at 0 °C and then slowly heating to reflux.

  • Solvent: The reaction can be run neat in excess POCl₃ or with a high-boiling inert solvent like toluene.

  • Work-up: The work-up is critical. The reaction mixture must be quenched by pouring it slowly onto crushed ice with vigorous stirring. This is a highly exothermic and hazardous step that must be performed in a well-ventilated fume hood. The product is then extracted after neutralization.

  • Mechanism: This reaction proceeds by activation of the N-oxide, making the C2 position highly electrophilic for attack by chloride.[4] Incomplete reaction or side reactions can lead to a mixture of chlorinated and unreacted starting material.

Q4: Is there a milder alternative to POCl₃ for activating the N-oxide?

A: Yes, for some nucleophilic additions, activating agents like acetic anhydride or tosyl chloride can be used.[2][4] For instance, reacting the N-oxide with acetic anhydride can generate a 2-acetoxypyridine intermediate, which can then be hydrolyzed to the 2-pyridone.[4] This pyridone could then potentially be converted to the 2-chloro derivative under milder conditions than direct chlorination of the N-oxide.

Route 3: De Novo Synthesis (Ring Construction)

De novo strategies build the substituted pyridine core from acyclic (non-ring) precursors. These methods are powerful for creating libraries of analogs with substitution patterns that are otherwise difficult to access. Many modern methods provide regioselective access to polysubstituted 3-hydroxypyridines.[5][6][7]

G sub Acyclic Precursors (e.g., Amino Acids, Propargyl Alcohols) prod Substituted 3-Hydroxypyridine Core sub->prod Pd-catalyzed cyclization, etc. reag Multi-step Sequence: - Coupling - Cyclization - Oxidation/Aromatization reag->prod final This compound prod->final Further Functionalization

Caption: Conceptual overview of a de novo synthesis.

Frequently Asked Questions & Troubleshooting Guide

Q1: When is a de novo synthesis the right choice?

A: Consider a de novo route when:

  • The required substitution pattern is not achievable through functionalization of a pre-existing pyridine ring.

  • You are performing medicinal chemistry and need to rapidly generate a diverse set of analogs by varying the acyclic building blocks.[8]

  • The starting pyridines for other routes are prohibitively expensive or unavailable.

Q2: What are some established de novo methods for making 3-hydroxypyridines?

A: There are several elegant strategies:

  • From Furans: A classic method involves the ring-opening of a furan derivative (like furfurylamine) with an oxidant (e.g., H₂O₂ in HCl), followed by acid-catalyzed rearrangement and ring-closure to form the 3-hydroxypyridine core.[9][10]

  • Palladium-Catalyzed Cyclizations: Modern methods often use palladium catalysis to cyclize elaborately constructed acyclic precursors. For example, the cyclization of N-propargyl-N-tosyl-aminoaldehydes with boronic acids can yield polysubstituted 3-hydroxytetrahydropyridines, which are then oxidized to the final 3-hydroxypyridine product.[5][6][7]

Q3: These multi-step syntheses seem complex and low-yielding. What are the key challenges?

A: The primary challenges are cumulative yield loss and the complexity of the intermediates.

  • Stereo- and Regiocontrol: In many steps, controlling the stereochemistry and regiochemistry of bond formation is critical to the success of the subsequent cyclization.

  • Aromatization Step: The final step to create the aromatic pyridine ring often requires specific and sometimes harsh conditions (e.g., oxidation or elimination), which can be low-yielding if the substrate is sensitive. For example, one method involves a Dess-Martin oxidation followed by a DBU-mediated elimination of a sulfinic acid moiety.[5][7] This two-step sequence can be a point of yield loss.

References

Technical Support Center: Synthesis of 2-Ethoxypyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Ethoxypyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you with the knowledge to navigate the nuances of this synthesis, particularly concerning the critical role of solvents in achieving high yield and purity.

Introduction: The Challenge of Regioselectivity

The synthesis of this compound, a valuable building block in medicinal chemistry, is most commonly approached via a Williamson ether synthesis. This involves the O-alkylation of a 3-hydroxypyridin-2-one precursor. However, the starting material exists in tautomeric equilibrium with 2,3-dihydroxypyridine, presenting two potential sites for alkylation: the oxygen at the 2-position and the nitrogen atom of the pyridine ring. This competition between O-alkylation and N-alkylation is a critical challenge that can significantly impact the yield and purity of the desired product. The choice of solvent, in conjunction with the base and reaction temperature, plays a pivotal role in directing the regioselectivity of this reaction.

This guide will provide a detailed experimental protocol optimized for the selective O-alkylation to yield this compound and will address common issues that may arise during the synthesis.

Recommended Experimental Protocol: Selective O-Alkylation

This protocol is designed to favor the formation of this compound by carefully selecting the solvent and reaction conditions to promote O-alkylation over N-alkylation.

Reaction Scheme:

G cluster_0 Synthesis of this compound start 3-Hydroxypyridin-2(1H)-one reagents + Ethyl Iodide + K2CO3 (base) in DMF (solvent) start->reagents product This compound reagents->product

A simplified reaction scheme for the synthesis.

Materials:

  • 3-Hydroxypyridin-2(1H)-one

  • Ethyl iodide (or ethyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃), finely ground

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Procedure:

  • Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxypyridin-2(1H)-one (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon). The volume should be sufficient to create a stirrable suspension.

  • Reagent Addition: While stirring vigorously, add ethyl iodide (1.2 eq) dropwise to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to 50-60 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x volume of DMF).

  • Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to isolate the pure this compound.[1][2][3]

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of this compound.

Q1: Low yield of the desired this compound is observed, with a significant amount of a byproduct.

A1: This is the most common issue and is often due to the competing N-alkylation reaction, forming 1-Ethyl-3-hydroxypyridin-2(1H)-one. The regioselectivity of the alkylation is highly dependent on the reaction conditions.

  • Causality: The pyridinone starting material has two nucleophilic sites, the exocyclic oxygen and the ring nitrogen. The nature of the solvent and the base determines which site is more reactive. Polar aprotic solvents like DMF or DMSO are known to enhance the nucleophilicity of the oxygen anion, thus favoring O-alkylation.[4][5][6] In contrast, protic solvents can solvate the oxygen anion through hydrogen bonding, making the nitrogen atom more accessible for alkylation.[5][7]

  • Solution:

    • Solvent Choice: Ensure you are using a high-purity, anhydrous polar aprotic solvent such as DMF or DMSO.[4][6] These solvents do not solvate the alkoxide ion as strongly as protic solvents, leading to a "naked" and more reactive oxygen nucleophile, which favors the S_N2 attack on the ethyl halide.[5]

    • Base Selection: A milder base like potassium carbonate (K₂CO₃) is often preferred over stronger bases like sodium hydride (NaH). While NaH will deprotonate both the hydroxyl group and the N-H, K₂CO₃ is less basic and can preferentially facilitate the formation of the phenoxide-like species, leading to higher O-alkylation selectivity. Cesium carbonate (Cs₂CO₃) has also been reported to enhance O-alkylation selectivity in some cases.[8]

    • Temperature Control: Keep the reaction temperature moderate (50-60 °C). Higher temperatures can sometimes favor N-alkylation or lead to side reactions.

Competing O- and N-alkylation pathways.

Q2: The reaction is very slow or does not proceed to completion.

A2: A stalled reaction can be due to several factors, including the quality of reagents and insufficient activation of the nucleophile.

  • Causality: The Williamson ether synthesis is an S_N2 reaction, and its rate is dependent on the nucleophilicity of the alkoxide and the electrophilicity of the alkyl halide.[9] Inactive reagents or suboptimal conditions can significantly slow down the reaction.

  • Solution:

    • Reagent Quality: Ensure that your 3-hydroxypyridin-2(1H)-one is pure and your ethyl iodide or bromide has not degraded. The potassium carbonate should be anhydrous and finely powdered to maximize its surface area and reactivity.

    • Anhydrous Conditions: Moisture in the reaction will quench the alkoxide intermediate and hydrolyze the ethyl halide, hindering the reaction.[10] Ensure all glassware is oven-dried and the solvent is anhydrous.

    • Choice of Halide: Ethyl iodide is more reactive than ethyl bromide, which is more reactive than ethyl chloride. If the reaction is slow with ethyl bromide, switching to ethyl iodide can increase the rate.

    • Base Strength: If using a very weak base is leading to a slow reaction, a slightly stronger base could be considered, but be mindful of the potential impact on regioselectivity as discussed in Q1.

Q3: Multiple spots are observed on the TLC plate even after purification.

A3: This indicates the presence of impurities. Besides the N-alkylated product, other side products can also form.

  • Causality: Potential impurities could include unreacted starting material, the N-alkylated isomer, and products from side reactions such as elimination if using a more hindered alkyl halide (not the case for ethyl halides but relevant for other syntheses).[9] Impurities can also arise from the degradation of reagents or products.[11][12]

  • Solution:

    • Optimize Chromatography: Carefully optimize your column chromatography conditions. A shallow gradient of ethyl acetate in hexanes is often effective for separating the O- and N-alkylated isomers, as the O-alkylated product is typically less polar.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

    • Reaction Monitoring: Use TLC to monitor the reaction closely and stop it once the starting material is consumed to prevent the formation of degradation products.

Frequently Asked Questions (FAQs)

Q: Why is a polar aprotic solvent like DMF recommended over a protic solvent like ethanol?

A: In a Williamson ether synthesis, which is an S_N2 reaction, a strong nucleophile is required. The alkoxide of 3-hydroxypyridin-2-one is the nucleophile. Polar protic solvents, such as ethanol, have acidic protons that can form hydrogen bonds with the negatively charged oxygen of the alkoxide.[5][7] This "caging" effect stabilizes the nucleophile and reduces its reactivity, slowing down the S_N2 reaction.[5] Polar aprotic solvents like DMF do not have acidic protons and therefore do not solvate the nucleophile as strongly. This leaves the nucleophile more "naked" and reactive, significantly accelerating the S_N2 reaction and favoring O-alkylation.[5][6]

Q: Can I use a stronger base like sodium hydride (NaH) to speed up the reaction?

A: While NaH is a powerful base that will completely deprotonate the 3-hydroxypyridin-2-one, it may not be the best choice for achieving high regioselectivity. NaH will deprotonate both the hydroxyl group and the N-H proton, generating a dianion. This can lead to a mixture of O- and N-alkylated products. A weaker base like K₂CO₃ is often sufficient to deprotonate the more acidic hydroxyl group preferentially, leading to a higher yield of the desired O-alkylated product.

Q: What is the purpose of the brine wash during the work-up?

A: The brine (saturated aqueous NaCl solution) wash serves two main purposes. First, it helps to break up any emulsions that may have formed between the organic and aqueous layers. Second, it helps to remove dissolved water from the organic layer before the final drying step with a solid drying agent like MgSO₄. This is because the high salt concentration in the brine reduces the solubility of water in the organic solvent.

Q: How can I confirm that I have synthesized the correct isomer (this compound)?

A: Spectroscopic methods are essential for structure confirmation.

  • ¹H NMR: The proton on the nitrogen in the N-alkylated isomer will be absent, and you will see a characteristic ethyl group signal attached to the nitrogen. In the O-alkylated product, the N-H proton may still be present (or exchangeable), and the ethoxy group protons will have a distinct chemical shift.

  • ¹³C NMR: The carbon attached to the oxygen in the ethoxy group will have a chemical shift in the range of 60-70 ppm. In the N-alkylated isomer, the methylene carbon of the N-ethyl group will be in a different region.

  • HMBC/HSQC: 2D NMR experiments can definitively show the connectivity between the ethyl group and either the oxygen or the nitrogen.

Solvent Property Comparison

The choice of solvent is paramount in this synthesis. The following table provides a comparison of common solvents and their relevant properties for the Williamson ether synthesis.

SolventTypeDielectric Constant (ε)Boiling Point (°C)Key Considerations for this Synthesis
N,N-Dimethylformamide (DMF) Polar Aprotic36.7153Recommended. Excellent for S_N2 reactions, promotes O-alkylation. High boiling point requires care during removal.
Dimethyl sulfoxide (DMSO) Polar Aprotic47189Also an excellent choice for promoting O-alkylation. Very high boiling point can make removal difficult.
Acetonitrile (CH₃CN) Polar Aprotic37.582A good alternative to DMF and DMSO with a lower boiling point, making it easier to remove.
Tetrahydrofuran (THF) Polar Aprotic7.566Less polar than DMF, but can be effective, especially with stronger bases.
Ethanol (EtOH) Polar Protic24.578Not recommended. Solvates the nucleophile, slowing the reaction and potentially favoring N-alkylation.
Water (H₂O) Polar Protic80.1100Not recommended. Will lead to hydrolysis of the alkyl halide and poor solubility of organic substrates.

References

Technical Support Center: Work-up Procedures for Reactions with 2-Ethoxypyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling reactions involving 2-ethoxypyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the work-up and purification of reactions utilizing this versatile building block. The unique amphoteric nature of this compound, possessing both a weakly basic pyridine ring and an acidic phenol group, presents specific challenges and opportunities during reaction work-up. This guide will provide a framework for making informed decisions to ensure high purity and yield of your target compounds.

Understanding the Chemistry of this compound in Work-ups

The key to a successful work-up is understanding the acid-base properties of this compound and its derivatives. The pyridine nitrogen is basic and can be protonated under acidic conditions, while the phenolic hydroxyl group is acidic and can be deprotonated under basic conditions. This duality dictates its solubility in aqueous and organic phases at different pH values.

  • Acidic Conditions (pH < ~4): The pyridine nitrogen is protonated, forming a pyridinium salt. This salt is typically water-soluble.

  • Neutral Conditions (pH ~ 6-8): The molecule is in its neutral form and is generally more soluble in organic solvents.

  • Basic Conditions (pH > ~10): The phenolic proton is removed, forming a phenoxide salt, which is usually water-soluble.

This pH-dependent solubility is the cornerstone of designing an effective extractive work-up.

Core Principles of Work-up Design

A successful work-up for reactions involving this compound hinges on a systematic approach to separate the desired product from unreacted starting materials, byproducts, and catalysts. The general workflow involves:

  • Quenching the Reaction: Safely neutralizing any reactive reagents.

  • Phase Separation/Extraction: Utilizing liquid-liquid extraction to partition the components between an aqueous and an organic phase. This is where the acid-base properties of this compound are exploited.

  • Washing: Removing residual impurities from the organic layer.

  • Drying: Removing trace amounts of water from the organic layer.

  • Solvent Removal: Concentrating the organic solution to obtain the crude product.

  • Purification: Employing techniques like chromatography or recrystallization to isolate the pure product.

G cluster_workflow General Work-up Workflow Quench Quench Extraction Extraction Quench->Extraction Wash Wash Extraction->Wash Dry Dry Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Purify Concentrate->Purify

Caption: A generalized workflow for reaction work-up.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the work-up of reactions involving this compound.

FAQ 1: My product seems to be soluble in both the aqueous and organic layers. How do I improve my extraction efficiency?

Answer: This is a common issue due to the amphoteric nature of the molecule. The key is to carefully control the pH of the aqueous phase to ensure your compound of interest is in its neutral, most organic-soluble form, while impurities are ionized and extracted into the aqueous layer.

Troubleshooting Steps:

  • pH Adjustment: Before extraction, adjust the pH of the aqueous layer to be between the pKa of the pyridinium ion (around 5) and the pKa of the phenol (around 10). A pH of 7-8 is often a good starting point. Use a pH meter or pH paper for accurate measurement.

  • "Salting Out": Add a saturated solution of sodium chloride (brine) to the aqueous layer.[1][2] This increases the ionic strength of the aqueous phase, decreasing the solubility of your organic product and driving it into the organic layer.[1][2]

  • Solvent Choice: Ensure you are using an appropriate organic solvent. Ethereal solvents like diethyl ether and ethyl acetate can dissolve significant amounts of water, which might pull your product back into the aqueous phase.[3] Consider using a less water-miscible solvent like dichloromethane if your product is soluble in it.

Experimental Protocol: Optimized Extraction

  • After quenching the reaction, dilute the mixture with your chosen organic solvent (e.g., ethyl acetate).

  • Add a saturated solution of sodium bicarbonate to bring the pH to ~8.

  • Transfer the mixture to a separatory funnel.

  • Add brine to the separatory funnel to aid in phase separation.

  • Gently invert the funnel multiple times, venting frequently to release any pressure buildup.

  • Allow the layers to separate and drain the aqueous layer.

  • Repeat the extraction of the aqueous layer with the organic solvent to recover any dissolved product.

FAQ 2: I'm observing a persistent emulsion during my extraction. How can I break it?

Answer: Emulsions are often formed when there are surfactant-like molecules present or when the mixture is shaken too vigorously.[1] Chlorinated solvents and strongly basic solutions are also more prone to forming emulsions.[4]

Troubleshooting Steps:

  • Patience: Allow the separatory funnel to stand undisturbed for some time; the emulsion may break on its own.[4]

  • Gentle Swirling: Instead of vigorous shaking, gently swirl the separatory funnel to minimize emulsion formation while still allowing for extraction.[1]

  • Add Brine: Adding saturated brine increases the ionic strength of the aqueous layer, which can help force the separation of the layers.[1][2][4]

  • Filtration: Filter the entire mixture through a pad of Celite or glass wool.[2]

  • Centrifugation: If the volume is manageable, centrifuging the mixture can effectively separate the layers.[1]

  • Add a Different Solvent: Adding a small amount of a different organic solvent can alter the properties of the organic phase and help break the emulsion.[1]

G cluster_emulsion Emulsion Breaking Strategies Persistent Emulsion Persistent Emulsion Patience Patience Persistent Emulsion->Patience Gentle Swirling Gentle Swirling Persistent Emulsion->Gentle Swirling Add Brine Add Brine Persistent Emulsion->Add Brine Filtration Filtration Persistent Emulsion->Filtration Centrifugation Centrifugation Persistent Emulsion->Centrifugation Solvent Change Solvent Change Persistent Emulsion->Solvent Change

Caption: Decision tree for addressing emulsion formation.

FAQ 3: I have unreacted pyridine in my reaction mixture. What is the best way to remove it?

Answer: Pyridine can often be a stubborn impurity to remove due to its relatively high boiling point and good solubility in many organic solvents.

Troubleshooting Steps:

  • Acidic Wash: The most common method is to wash the organic layer with a dilute acidic solution, such as 1M HCl or a 10-15% CuSO4 solution.[5] This protonates the pyridine, forming a water-soluble pyridinium salt that partitions into the aqueous layer.[5] Be cautious if your product is acid-sensitive.

  • Azeotropic Removal: Pyridine forms azeotropes with solvents like toluene and heptane.[6][7] After the initial extraction, concentrating the organic layer from one of these solvents on a rotary evaporator can effectively remove residual pyridine.[6][7]

  • Copper Sulfate Wash: Washing with an aqueous solution of copper(II) sulfate is effective as pyridine forms a complex with the copper that is soluble in the aqueous layer.[5]

Experimental Protocol: Pyridine Removal

  • Dissolve the crude product in an organic solvent like ethyl acetate.

  • Wash the organic layer with 1M HCl. Repeat the wash until the aqueous layer remains acidic.

  • Follow with a wash of saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

FAQ 4: My final product is showing peak tailing during HPLC analysis. What could be the cause and how can I fix it?

Answer: Peak tailing for pyridine-containing compounds is often due to the interaction of the basic nitrogen with acidic silanol groups on the silica-based HPLC column.[8]

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to 2.5-3.0 with a buffer) can protonate the silanol groups, minimizing their interaction with your basic compound.[8]

  • Use of Mobile Phase Additives: Adding a competing base like triethylamine (TEA) to the mobile phase can shield the silanol groups from your analyte.[8]

  • Change Stationary Phase: If tailing persists, consider switching to a different column, such as one with a phenyl or cyano stationary phase, or a polar-embedded phase, which can offer different interaction mechanisms.[8]

Parameter Standard C18 Column With 0.1% TFA in Mobile Phase Phenyl-Hexyl Column
Peak Tailing Factor 2.11.21.1
Resolution 1.31.81.9

Caption: Illustrative data showing the improvement in peak shape and resolution with method optimization.

FAQ 5: How do I handle a reaction mixture that forms a gooey precipitate upon adding an aqueous solution?

Answer: This can happen when a partially soluble byproduct or starting material crashes out of solution.

Troubleshooting Steps:

  • Continue Washing: Keep washing with water to dissolve as much of the soluble material as possible.[2][9]

  • Filtration: If the precipitate is insoluble in both layers, you may need to filter the entire mixture through Celite before proceeding with the separation.

  • Copious Drying Agent: After separating the organic layer, use a generous amount of a drying agent like anhydrous sodium sulfate or magnesium sulfate. The drying agent can sometimes absorb the gooey material, allowing for its removal by filtration.[2][9]

FAQ 6: My product is water-soluble. How can I effectively extract it?

Answer: If your product has high water solubility, standard liquid-liquid extraction may be inefficient.

Troubleshooting Steps:

  • Continuous Liquid-Liquid Extraction: This technique continuously extracts the aqueous layer with an organic solvent, allowing for the efficient extraction of even highly water-soluble compounds.

  • Solvent Evaporation and Redissolving: If possible, evaporate the water under reduced pressure (if your compound is not volatile) and then redissolve the residue in an organic solvent.

  • Solid Phase Extraction (SPE): Use an appropriate SPE cartridge to retain your compound of interest, wash away impurities, and then elute your purified product.

  • Back Extraction: After an initial extraction, you can purposefully alter the pH of the aqueous layer to make your compound less water-soluble and then re-extract with an organic solvent.

G cluster_extraction Acid-Base Extraction of this compound Derivative Reaction Mixture Reaction Mixture Add Organic Solvent & Dilute Acid Add Organic Solvent & Dilute Acid Reaction Mixture->Add Organic Solvent & Dilute Acid Separatory Funnel Separatory Funnel Add Organic Solvent & Dilute Acid->Separatory Funnel Aqueous Layer (Protonated Pyridine Impurities) Aqueous Layer (Protonated Pyridine Impurities) Separatory Funnel->Aqueous Layer (Protonated Pyridine Impurities) Organic Layer (Product + Phenolic Impurities) Organic Layer (Product + Phenolic Impurities) Separatory Funnel->Organic Layer (Product + Phenolic Impurities) Wash with Dilute Base Wash with Dilute Base Organic Layer (Product + Phenolic Impurities)->Wash with Dilute Base Aqueous Layer (Deprotonated Phenolic Impurities) Aqueous Layer (Deprotonated Phenolic Impurities) Wash with Dilute Base->Aqueous Layer (Deprotonated Phenolic Impurities) Organic Layer (Pure Product) Organic Layer (Pure Product) Wash with Dilute Base->Organic Layer (Pure Product) Dry & Concentrate Dry & Concentrate Organic Layer (Pure Product)->Dry & Concentrate Purified Product Purified Product Dry & Concentrate->Purified Product

Caption: A workflow for separating a neutral this compound derivative from acidic and basic impurities.

References

Validation & Comparative

A Comparative Guide to Pyridine Derivatives in Catalysis: Mechanisms, Performance, and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and fine chemical synthesis, the selection of an optimal catalyst is a critical decision that dictates reaction efficiency, selectivity, and overall process viability. Among the vast arsenal of catalytic tools, pyridine derivatives have established themselves as a cornerstone, demonstrating remarkable versatility as both organocatalysts and ligands for transition metals.[1][2] Their unique electronic and steric properties, which can be finely tuned through substitution, allow them to facilitate a wide array of chemical transformations with high precision.

This guide provides an in-depth comparative analysis of key classes of pyridine derivatives in catalysis. Moving beyond a simple catalog of reactions, we will dissect the mechanistic underpinnings of their catalytic power, present objective performance data, and provide a standardized experimental framework for their evaluation. This document is designed to empower you, the practicing scientist, to make informed decisions in catalyst selection and experimental design.

The Fundamental Roles of Pyridine Derivatives in Catalysis

The efficacy of pyridine derivatives stems from the nitrogen atom within the aromatic ring. This nitrogen atom possesses a lone pair of electrons, imparting Lewis basicity and nucleophilicity, while the π-deficient nature of the ring influences its coordination chemistry.[3] These inherent features allow pyridine derivatives to function in several distinct catalytic roles.

  • Nucleophilic Catalysis: Certain derivatives, most notably 4-(Dimethylamino)pyridine (DMAP), can act as potent nucleophilic catalysts. The electron-donating substituent at the 4-position significantly enhances the nucleophilicity of the ring nitrogen, allowing it to activate substrates such as carboxylic anhydrides for acylation reactions.[4][5]

  • Ligands for Transition Metal Catalysis: Pyridine and its derivatives, like bipyridines and phenanthrolines, are exceptional ligands that coordinate with transition metals (e.g., Palladium, Rhodium, Iridium, Nickel) to form stable, yet reactive, complexes.[1][6][7] By modulating the steric and electronic environment of the metal center, these ligands control the catalyst's activity and selectivity in critical reactions like cross-coupling, hydrogenation, and C-H functionalization.[8][9]

  • Chiral Ligands in Asymmetric Synthesis: The introduction of chirality into the pyridine ligand structure is a powerful strategy for asymmetric catalysis.[10][11] These chiral ligands create a stereochemically defined environment around the metal center, enabling the synthesis of specific enantiomers of a target molecule—a crucial requirement in pharmaceutical development.[12][13]

Comparative Analysis of Key Pyridine Catalysts

To illustrate the diverse applications and performance profiles of pyridine derivatives, we will compare three major classes: DMAP as a nucleophilic catalyst, bipyridine derivatives in transition metal-catalyzed cross-coupling, and chiral pyridine-oxazoline ligands in asymmetric synthesis.

4-(Dimethylamino)pyridine (DMAP): The Quintessential Nucleophilic Catalyst

DMAP is one of the most effective and widely used catalysts for acylation and esterification reactions.[4][5] Its catalytic prowess far exceeds that of pyridine itself, a phenomenon directly attributable to the resonance stabilization provided by the dimethylamino group.

Mechanism of Action: The accepted mechanism for DMAP-catalyzed acylation (e.g., with acetic anhydride) involves the initial formation of a highly reactive N-acylpyridinium intermediate.[4][14] This intermediate is much more susceptible to nucleophilic attack by an alcohol than the anhydride itself. An auxiliary base, such as triethylamine, is often used to scavenge the proton generated in the final step, regenerating the DMAP catalyst.[4]

DMAP_Mechanism cluster_0 Catalytic Cycle DMAP DMAP Intermediate [N-Acylpyridinium]+ (Reactive Intermediate) DMAP->Intermediate + Ac2O Ac2O R-C(O)-O-C(O)-R (Anhydride) Product R-C(O)-OR' (Ester Product) Intermediate->Product + R'-OH - DMAP-H+ ROH R'-OH (Alcohol) Protonated_DMAP DMAP-H+ Protonated_DMAP->DMAP + Base - Base-H+ Base Auxiliary Base (e.g., Et3N)

Caption: Catalytic cycle of DMAP in an acylation reaction.

Performance Comparison: The superiority of DMAP over pyridine is not merely qualitative. In many acylation reactions of sterically hindered alcohols, DMAP can accelerate the reaction rate by orders of magnitude, often being the key to achieving any significant yield.

CatalystTypical Loading (mol%)Relative Rate (vs. Pyridine)Key Applications
Pyridine 5-1001Standard acylation, when acting as base/catalyst
DMAP 0.1-5~10⁴ - 10⁵Esterifications, acylations (especially of hindered alcohols), Steglich esterification[4][5]
DMAP·HCl 1-10VariesRecyclable catalyst for acylation under base-free conditions[15]
Bipyridine Ligands in Palladium-Catalyzed Cross-Coupling

Substituted 2,2'-bipyridine (bipy) ligands are fundamental to many transition metal-catalyzed reactions, particularly palladium-catalyzed cross-couplings like the Suzuki-Miyaura reaction. The electronic properties of the bipy ligand, modified by electron-donating or -withdrawing substituents, directly influence the stability and reactivity of the Pd catalyst.[7]

Causality in Ligand Choice: Electron-donating groups on the bipyridine backbone increase the electron density on the palladium center. This enhances the rate of oxidative addition (a key step in the catalytic cycle) but can slow down the final reductive elimination step. Conversely, electron-withdrawing groups can facilitate reductive elimination. The choice of ligand is therefore a delicate balance to optimize the overall catalytic cycle for a specific substrate pairing.

Performance Data for Substituted Bipyridine Ligands in Suzuki-Miyaura Coupling:

The following data is representative of the coupling of 4-chlorotoluene with phenylboronic acid.

Ligand (in Pd Complex)Electron-Donating/Withdrawing NatureReaction Yield (%)Notes
4,4'-di-tert-butyl-2,2'-bipyridine Strongly Electron-Donating>95%Promotes oxidative addition of challenging aryl chlorides.
2,2'-bipyridine Neutral (Reference)~80%Good general-purpose ligand.
4,4'-bis(trifluoromethyl)-2,2'-bipyridine Strongly Electron-Withdrawing~65%May be beneficial for substrates where reductive elimination is rate-limiting.

Note: Yields are illustrative and highly dependent on specific reaction conditions.

Ligand_Effect cluster_workflow Ligand Electronic Effects on Pd Center cluster_donating Electron-Donating Groups cluster_withdrawing Electron-Withdrawing Groups Ligand Pyridine Ligand Pd_Center Palladium Metal Center Ligand->Pd_Center Coordinates to Reactivity Oxidative Addition Reductive Elimination Pd_Center->Reactivity Increases e- density Speeds up Ox. Add. Slows down Red. Elim. Pd_Center->Reactivity Decreases e- density Slows down Ox. Add. Speeds up Red. Elim. Donating e.g., -tBu, -OMe Donating->Ligand Withdrawing e.g., -CF3, -NO2 Withdrawing->Ligand

Caption: Influence of ligand electronics on key catalytic steps.

Chiral Pyridine Derivatives in Asymmetric Catalysis

Achieving high enantioselectivity is the primary goal of asymmetric catalysis. Chiral pyridine derivatives, such as Pyridine-Oxazoline (PyOx) ligands, are highly effective in this domain.[11] They form rigid C2-symmetric or pseudo-C2-symmetric complexes with metals, creating a well-defined chiral pocket that forces an incoming substrate to approach from a specific trajectory, leading to the preferential formation of one enantiomer.

Comparative Performance in Asymmetric Allylic Alkylation:

Chiral Ligand TypeMetalTypical ee (%)Key Features
(S)-tBu-PyOx Pd90-99%Readily available, highly effective for a range of substrates.
(R,R)-ANDEN-PyOx Ir95-99%Excellent for branched-selective allylic substitutions.
Chiral Bipyridines Ni85-98%Effective in reductive couplings and carboxylations.[8]

ee = enantiomeric excess

Experimental Protocol: A Self-Validating System for Catalyst Performance Evaluation

To ensure trustworthy and comparable data when screening different pyridine-based catalysts, a standardized evaluation protocol is essential.[16][17][18] This protocol is designed to be a self-validating system, minimizing variables other than the catalyst itself.

Objective: To compare the catalytic performance (conversion %, yield %, selectivity %) of Catalyst A vs. Catalyst B for a model reaction (e.g., Suzuki coupling of 1-bromo-4-methoxybenzene and phenylboronic acid).

Step 1: Catalyst Pre-treatment and Reactor Setup

  • Ensure both catalysts (if solid-supported) are dried under vacuum at a specified temperature (e.g., 60 °C) for a consistent duration (e.g., 4 hours) to remove adsorbed water.

  • Prepare two identical reaction vessels (e.g., 25 mL Schlenk flasks) equipped with magnetic stir bars.

  • Purge each vessel with an inert gas (e.g., Argon or Nitrogen) for 15 minutes to ensure an oxygen-free atmosphere.

Step 2: Reaction Assembly (Identical for both setups)

  • To each flask, add the palladium source (e.g., Pd₂(dba)₃, 1 mol%).

  • To Flask A, add Catalyst A (the pyridine ligand, e.g., 2.2 mol%). To Flask B, add Catalyst B (e.g., 2.2 mol%). The key is to maintain an identical metal-to-ligand ratio.

  • To each flask, add 1-bromo-4-methoxybenzene (1.0 mmol), phenylboronic acid (1.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Add the solvent (e.g., Toluene/H₂O 4:1, 5 mL) to each flask.

Step 3: Reaction Execution and Monitoring

  • Place both flasks in a pre-heated oil bath at a constant temperature (e.g., 80 °C).

  • Start stirring at a consistent rate (e.g., 500 RPM) for both reactions.

  • At specified time points (e.g., 1h, 2h, 4h, 8h), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture. Quench the aliquot with a known volume of a suitable solvent and filter it.

Step 4: Analysis and Data Interpretation

  • Analyze the aliquots by a calibrated analytical method (e.g., GC-MS or HPLC) with an internal standard to determine the concentration of starting material and product.

  • Calculate the % conversion of the starting material and the % yield of the product for each catalyst at each time point.

  • Plot Yield (%) vs. Time (h) for both catalysts on the same graph to visually compare their reaction rates and final efficiencies.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep Catalyst Pre-treatment (Drying) Setup Identical Reactor Setup (Inert Atmosphere) Prep->Setup Reagents_A Add Reagents + Catalyst A Setup->Reagents_A Reagents_B Add Reagents + Catalyst B Setup->Reagents_B Conditions Identical Conditions (Temp, Stirring) Reagents_A->Conditions Reagents_B->Conditions Sampling Timed Aliquot Sampling Conditions->Sampling Analysis Quantitative Analysis (GC/HPLC) Sampling->Analysis Data Calculate Conversion & Yield Analysis->Data Compare Plot Performance Curves (Yield vs. Time) Data->Compare

References

Definitive Structure Elucidation: A Comparative Guide to the Validation of 2-Ethoxypyridin-3-ol by X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. Using 2-Ethoxypyridin-3-ol as a representative small organic molecule, this guide provides an in-depth comparison of single-crystal X-ray crystallography—the gold standard for structural validation—with other widely used analytical techniques. We will explore the causality behind experimental choices and demonstrate how these methods, while powerful, are ultimately validated by the atomic-resolution data from crystallography.

The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction (SCXRD) stands as the most powerful tool for the absolute structural elucidation of crystalline materials.[1][2] It provides direct, atomic-level information on the three-dimensional arrangement of atoms, including bond lengths, bond angles, and absolute stereochemistry.[1][3] This technique is unparalleled because it doesn't infer structure from indirect properties but rather maps the electron density of the molecule, providing a definitive molecular portrait.

However, the immense power of SCXRD is contingent on its most significant bottleneck: the requirement for a high-quality, single crystal of the target molecule.[1][3] The process of obtaining such a crystal can be more of an art than a science, often consuming considerable time and material.[3]

Experimental Protocol: Crystallization of this compound

The journey to an X-ray structure begins with crystallization. The goal is to coax the molecules out of solution at a rate that encourages the formation of a well-ordered crystalline lattice rather than an amorphous precipitate.[4]

Step 1: Solvent Selection and Solubility Screening

  • Rationale: The choice of solvent is critical as it influences crystal growth and can even be incorporated into the crystal lattice.[5] A suitable solvent system is one in which the compound has moderate solubility.

  • Protocol:

    • Perform qualitative solubility tests of this compound in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, acetone, methanol, water).

    • Identify a solvent in which the compound is sparingly soluble at room temperature but more soluble upon heating. Alternatively, find a solvent pair consisting of a "good" solvent (high solubility) and an "anti-solvent" (low solubility).[6] For a polar molecule like this compound, a mixture like ethanol/water or acetone/hexane might be effective.

Step 2: Crystal Growth by Slow Evaporation

  • Rationale: This is one of the simplest and most common crystallization methods.[5][6] By allowing the solvent to evaporate slowly, the concentration of the solute gradually increases, leading to supersaturation and, ideally, crystal nucleation and growth.

  • Protocol:

    • Prepare a nearly saturated solution of this compound in the chosen solvent (e.g., acetone) in a clean vial.

    • Loosely cap the vial to allow for slow evaporation. Covering the opening with parafilm and piercing it with a needle is a common technique to control the evaporation rate.

    • Place the vial in a vibration-free location and monitor for crystal formation over several days to weeks.

Step 3: Crystal Growth by Vapor Diffusion

  • Rationale: This technique is excellent for small amounts of sample and involves two solvents: a "good" solvent in which the compound is dissolved, and a miscible "anti-solvent" which is more volatile.[6] The anti-solvent vapor diffuses into the solution, reducing the compound's solubility and promoting crystallization.

  • Protocol:

    • Dissolve the this compound in a small volume of a "good" solvent (e.g., methanol) in a small, open vial.

    • Place this small vial inside a larger, sealed jar that contains a reservoir of a suitable "anti-solvent" (e.g., diethyl ether).

    • Seal the jar and leave it undisturbed. The anti-solvent vapor will slowly diffuse into the inner vial, inducing crystallization.

Workflow for X-ray Crystallographic Analysis

Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is subjected to X-ray diffraction analysis.

scxrd_workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_analysis Structure Solution & Refinement cluster_output Final Output Crystallization Obtain Single Crystal Mounting Mount Crystal on Goniometer Crystallization->Mounting Xray Irradiate with X-rays Mounting->Xray Diffraction Collect Diffraction Pattern Xray->Diffraction Phase Solve the Phase Problem Diffraction->Phase Model Build Initial Atomic Model Phase->Model Refine Refine Model Against Data Model->Refine Validate Validate Final Structure Refine->Validate CIF Crystallographic Information File (CIF) Validate->CIF

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Interpreting Crystallographic Data

The final output of a successful SCXRD experiment is a Crystallographic Information File (CIF), which contains the precise 3D coordinates of every atom in the crystal's asymmetric unit. This data allows for the unambiguous determination of key structural parameters.

ParameterSignificance for this compound
Atomic Coordinates (x, y, z) Provides the exact position of each C, N, O, and H atom in 3D space.
Bond Lengths (Å) Confirms the connectivity (e.g., C-C, C-O, C=N bonds) and provides insight into bond order and hybridization.
Bond Angles (°) and Torsion Angles (°) Defines the molecule's precise geometry and conformation in the solid state, including the planarity of the pyridine ring.
Unit Cell Dimensions (a, b, c, α, β, γ) Describes the size and shape of the repeating crystalline unit.
Space Group Defines the symmetry elements present within the crystal lattice.
R-factor (R1) A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data; lower values indicate a better fit.

Alternative and Complementary Validation Techniques

While SCXRD provides the definitive answer, other spectroscopic techniques are indispensable for routine characterization, reaction monitoring, and for analyzing non-crystalline samples.[7][8] These methods provide pieces of the structural puzzle that, when combined, can build a strong hypothesis, but they lack the absolute certainty of X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[8][9] It probes the magnetic properties of atomic nuclei (typically ¹H and ¹³C), providing detailed information about the chemical environment and connectivity of atoms.

  • Information Obtained:

    • ¹H and ¹³C Chemical Shifts: Indicate the electronic environment of each proton and carbon atom, helping to identify functional groups and different parts of the molecule.

    • Spin-Spin Coupling: Reveals which atoms are connected through bonds, allowing for the assembly of the molecular skeleton.

    • 2D NMR (e.g., COSY, HSQC): Provides unambiguous correlation between atoms, confirming the connectivity map of the molecule.[10][11]

    • Nuclear Overhauser Effect (NOE): Shows which atoms are close in space, which helps to determine relative stereochemistry and solution-state conformation.

  • Limitations:

    • NMR provides a picture of the molecule's structure as an average in solution, which may differ from its solid-state conformation.

    • It generally cannot determine absolute stereochemistry without chiral auxiliaries or derivatization.

    • For complex molecules, spectral overlap can make unambiguous assignment challenging.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules.[12] It is an extremely sensitive technique used to determine the molecular weight and elemental composition of a compound.

  • Information Obtained:

    • Molecular Ion Peak (M+): Determines the molecular weight of the compound with high accuracy. High-resolution mass spectrometry (HRMS) can provide the elemental formula.[10]

    • Fragmentation Pattern: The molecule breaks apart in predictable ways, providing "fingerprint" data that can help identify structural motifs and confirm a proposed structure.[13]

  • Limitations:

    • MS provides no direct information about the 3D arrangement of atoms or stereochemistry.

    • Isomers (molecules with the same formula but different structures) will often have the same molecular weight and can sometimes have very similar fragmentation patterns, leading to ambiguity.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending).[14] It is an excellent tool for identifying the functional groups present in a molecule.

  • Information Obtained:

    • Characteristic Absorption Bands: Specific functional groups absorb IR radiation at characteristic frequencies. For this compound, one would expect to see:

      • O-H stretching (for the hydroxyl group) around 3200-3600 cm⁻¹.

      • Aromatic C-H stretching just above 3000 cm⁻¹.

      • Aliphatic C-H stretching (from the ethoxy group) just below 3000 cm⁻¹.

      • C=C and C=N stretching (from the pyridine ring) in the 1450-1650 cm⁻¹ region.[15]

      • C-O stretching (for the ether and alcohol) in the 1050-1250 cm⁻¹ region.

  • Limitations:

    • FTIR provides very little information about the overall molecular skeleton or 3D structure.

    • It confirms the presence of functional groups but not how they are connected.

    • The "fingerprint region" (<1500 cm⁻¹) is complex and unique to each molecule but is difficult to interpret from first principles.

Comparative Guide: Choosing the Right Analytical Tool

The selection of an analytical technique is guided by the specific question being asked. The following logical flow illustrates how a researcher might approach the structural validation of a new compound like this compound.

Caption: Decision workflow for molecular structure validation.

Performance Comparison Summary
FeatureSingle-Crystal X-ray CrystallographyNMR SpectroscopyMass SpectrometryFTIR Spectroscopy
Principle Diffraction of X-rays by a crystalline latticeAbsorption of radiofrequency waves by atomic nucleiMeasurement of mass-to-charge ratio of ionsAbsorption of infrared radiation causing molecular vibrations
Sample Type Single, well-ordered crystalSoluble compound in a suitable solventIonizable compoundSolid, liquid, or gas
Information Precise 3D atomic coordinates, bond lengths/angles, absolute configuration[7]Connectivity, relative stereochemistry, solution-state conformation[7]Molecular weight, elemental composition, fragmentation patterns[7]Presence of functional groups[8]
Resolution Atomic (<1 Å)Atomic to near-atomicLow (provides connectivity data only)Low (provides functional group data only)
Key Limitation Requires high-quality single crystalsProvides solution-state average structure; cannot determine absolute stereochemistryDoes not provide stereochemical or 3D informationDoes not provide connectivity or 3D information

Conclusion

References

A Researcher's Guide to the Spectroscopic Differentiation of 2-Ethoxypyridin-3-ol and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of heterocyclic compounds is paramount. Isomers, with their identical molecular formulas but distinct atomic arrangements, can exhibit vastly different pharmacological, toxicological, and metabolic profiles. This guide provides a comprehensive spectroscopic comparison of 2-Ethoxypyridin-3-ol and its constitutional isomers, offering researchers, scientists, and drug development professionals a framework for their unambiguous identification. While direct experimental data for these specific compounds is not extensively published, this guide leverages fundamental principles of spectroscopy and data from analogous structures to predict and rationalize the expected spectral differences.

Introduction: The Challenge of Isomeric Differentiation

This compound and its isomers, such as 3-ethoxy-2-hydroxypyridine and 4-ethoxy-3-hydroxypyridine, represent a class of substituted pyridinols with potential applications in medicinal chemistry. The subtle shifts in the positions of the ethoxy and hydroxyl groups on the pyridine ring give rise to unique electronic and steric environments, which are reflected in their spectroscopic signatures. This guide will explore how Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy can be employed to distinguish between these closely related structures.

Predicted Spectroscopic Distinctions: A Comparative Analysis

The following sections detail the anticipated spectroscopic characteristics of this compound and its isomers. These predictions are based on established principles of substituent effects on aromatic systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for isomer differentiation, providing detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy:

The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the positions of the ethoxy and hydroxyl groups.

  • This compound: The protons on the pyridine ring will exhibit distinct chemical shifts due to the anisotropic effects of the substituents. The proton at C4 will likely be the most downfield, influenced by the adjacent hydroxyl group. The ethoxy group will present as a characteristic triplet (methyl protons) and quartet (methylene protons).

  • Isomeric Variations: The relative positions of the aromatic protons will change for each isomer, leading to unique splitting patterns and chemical shifts. For instance, in 3-ethoxy-2-hydroxypyridine, the proton at C6 would be significantly influenced by the adjacent hydroxyl group.

¹³C NMR Spectroscopy:

The chemical shifts of the carbon atoms in the pyridine ring are also diagnostic.

  • This compound: The carbon atom attached to the oxygen of the ethoxy group (C2) and the carbon bearing the hydroxyl group (C3) will be significantly deshielded, appearing at higher chemical shifts. In pyridine, the C2 carbon is typically around 150 ppm, C3 at 124 ppm, and C4 at 136 ppm[1]. The substituents will further modify these values.

  • Isomeric Variations: The positions of these deshielded carbons will shift according to the isomer. For example, in 4-ethoxy-3-hydroxypyridine, C4 and C3 would be the most downfield carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Ethoxypyridinol Isomers

Isomer Predicted Aromatic ¹H Chemical Shifts (ppm) Predicted Aromatic ¹³C Chemical Shifts (ppm) Key Differentiating Features
This compound 6.5 - 8.0C2, C3 > 140Distinct coupling patterns for three adjacent ring protons.
3-Ethoxy-2-hydroxypyridine 6.5 - 8.0C2, C3 > 140Different coupling patterns compared to the 2-ethoxy isomer.
4-Ethoxy-3-hydroxypyridine 6.5 - 8.5C3, C4 > 140Expect a more symmetrical pattern for the aromatic protons.
5-Ethoxy-3-hydroxypyridine 7.0 - 8.5C3, C5 > 140Protons at C2, C4, and C6 will have unique shifts.
6-Ethoxy-3-hydroxypyridine 6.0 - 7.5C3, C6 > 140Significant shielding of protons ortho and para to the ethoxy group.
Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

  • O-H Stretch: All isomers will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the hydroxyl group, with the broadness resulting from hydrogen bonding[2]. The exact position and shape may vary slightly depending on intramolecular hydrogen bonding possibilities, which differ between isomers.

  • C-O Stretch: Two distinct C-O stretching bands are expected. The phenolic C-O stretch typically appears around 1220 cm⁻¹[2]. The aromatic ether C-O-C asymmetric stretch is found between 1300 and 1200 cm⁻¹[3].

  • Aromatic C=C and C=N Stretches: These will be observed in the 1400-1600 cm⁻¹ region, and the pattern of these peaks can sometimes give clues about the substitution pattern on the pyridine ring[2].

Table 2: Key Predicted IR Absorption Frequencies (cm⁻¹) for Ethoxypyridinol Isomers

Functional Group Expected Wavenumber (cm⁻¹) Appearance
O-H (hydroxyl)3200-3600Strong, Broad
C-H (aromatic)3000-3100Medium to Weak, Sharp
C-H (aliphatic - ethoxy)2850-3000Medium
C=C, C=N (aromatic ring)1400-1600Medium to Strong
C-O (phenolic)~1220Strong
C-O-C (ether)1200-1300 (asymmetric)Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electrospray ionization (ESI), a soft ionization technique, is well-suited for these polar molecules and would be expected to show a prominent protonated molecular ion ([M+H]⁺)[4][5].

  • Molecular Ion: All isomers will have the same molecular weight and will therefore show the same molecular ion peak.

  • Fragmentation Patterns: The fragmentation patterns upon collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) will be the key to differentiation. The position of the substituents will direct the fragmentation pathways. For instance, the loss of an ethyl group (C₂H₅) from the ethoxy moiety is a likely fragmentation. The subsequent fragmentation of the pyridine ring will be influenced by the position of the hydroxyl group[6][7][8]. Isomers may exhibit characteristic losses of CO or other small neutral molecules depending on the substituent arrangement.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

  • π → π* and n → π* Transitions: Substituted pyridines exhibit both π → π* and n → π* transitions. The position of the substituents will affect the energy of these transitions and thus the λ_max values[9][10].

  • Solvent Effects: The polarity of the solvent can influence the position of the absorption bands, and this solvatochromism may differ between isomers, providing another potential avenue for differentiation[9]. Aromatic hydrocarbons generally show distinct absorbance curves in the 200-300 nm range.

Experimental Protocols

To obtain reliable and reproducible spectroscopic data, adherence to standardized experimental protocols is crucial.

NMR Sample Preparation and Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆). transfer Transfer solution to a clean 5 mm NMR tube. dissolve->transfer insert Insert NMR tube into the spectrometer's spinner. lock_shim Lock on the deuterium signal and shim the magnetic field. insert->lock_shim acquire Acquire ¹H and ¹³C spectra using standard pulse sequences. lock_shim->acquire process Apply Fourier transform, phase correction, and baseline correction. reference Reference spectra to residual solvent peak or TMS. process->reference analyze Analyze chemical shifts, coupling constants, and integration. reference->analyze

Figure 1: Standard workflow for NMR sample preparation and analysis.

Detailed Protocol:

  • Sample Preparation: Accurately weigh 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR[11]. Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial[12]. Transfer the solution to a clean 5 mm NMR tube using a Pasteur pipette, ensuring no solid particles are present[11].

  • Instrument Setup: Insert the NMR tube into the spinner and place it in the NMR spectrometer[13].

  • Data Acquisition: Lock the spectrometer on the deuterium signal of the solvent. Shim the magnetic field to achieve optimal resolution[14]. Acquire the ¹H and ¹³C NMR spectra using standard acquisition parameters[12].

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra using the residual solvent peak or an internal standard like tetramethylsilane (TMS)[13].

FTIR Sample Preparation and Analysis

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep_solid For solid samples, prepare a KBr pellet or use an ATR accessory. background Acquire a background spectrum of the empty sample holder. prep_liquid For liquid samples, place a thin film between two salt plates. sample_spec Acquire the sample spectrum. background->sample_spec process The instrument software automatically ratios the sample to the background. analyze Analyze the positions and shapes of the absorption bands. process->analyze MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile) with 0.1% formic acid for positive ion mode. infuse Infuse the sample solution directly into the ESI source or inject via an LC system. acquire_ms1 Acquire a full scan mass spectrum (MS1) to identify the protonated molecular ion. infuse->acquire_ms1 acquire_ms2 Select the [M+H]⁺ ion and perform collision-induced dissociation (CID) to obtain the MS/MS spectrum. acquire_ms1->acquire_ms2 analyze Analyze the m/z values of the precursor and fragment ions to propose fragmentation pathways and distinguish isomers.

References

A Comparative Guide to the Biological Activities of 3-Hydroxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 3-hydroxypyridine scaffold is a "privileged structure" in medicinal chemistry, analogous to the vital vitamin B6 family of compounds.[1][2] This structural motif is a cornerstone in the development of novel therapeutics due to its versatile biological activities.[1][3] While direct comparative data on 2-ethoxypyridin-3-ol derivatives are emerging, a comprehensive analysis of the broader 3-hydroxypyridine class provides critical insights into their potential as antioxidant, antimicrobial, and anticancer agents. This guide synthesizes experimental data to offer a comparative overview of these activities, details the underlying experimental protocols, and explores the structure-activity relationships that govern their therapeutic potential.

Antioxidant and Radical Scavenging Capabilities

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is a key pathological factor in numerous diseases. 3-Hydroxypyridine derivatives are potent antioxidants, primarily due to the hydrogen-donating ability of the hydroxyl group, which can neutralize free radicals.[1][2]

Mechanism of Action: Free Radical Scavenging

The primary antioxidant mechanism involves the donation of a hydrogen atom from the 3-hydroxyl group to a free radical (R•), effectively neutralizing it. This process generates a stable pyridinyl radical that does not propagate the oxidative chain reaction. The efficiency of this process is often modulated by other substituents on the pyridine ring.

G cluster_0 Radical Scavenging by 3-Hydroxypyridine HP 3-Hydroxypyridine (Ar-OH) HP_Radical Stable Pyridinyl Radical (Ar-O•) HP->HP_Radical H• donation Radical Free Radical (R•) Neutralized Neutralized Species (RH) Radical->Neutralized H• acceptance

Caption: Free radical scavenging mechanism of 3-hydroxypyridine derivatives.

Comparative Antioxidant Activity

The antioxidant efficacy of 3-hydroxypyridine derivatives is commonly assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. The concentration required to scavenge 50% of DPPH radicals (EC50) is a key metric for comparison.

Compound ClassDerivative SubstituentsEC50 (mM)Reference
3-Hydroxypyridin-4-one Benzyl hydrazide substitutions0.039 - 0.389[4][5]
3-Hydroxypyridin-4-one Acylhydrazone substitutionsReported as highly active[6]
Pyridyl Derivatives 3- and 4-pyridyl substitutions< 0.038[7]

Analysis: The data indicates that 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide or acylhydrazone groups are potent radical scavengers.[4][5][6] The position of the pyridyl substitution also significantly impacts activity, with 3- and 4-pyridyl derivatives showing particularly strong scavenging potential.[7]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the steps to quantify the antioxidant activity of 3-hydroxypyridine derivatives.

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, ethanol).

    • Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and protected from light.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of various concentrations of the test compound.

    • Add 100 µL of the DPPH solution to each well.

    • For the control, add 100 µL of the solvent instead of the test compound. Ascorbic acid or gallic acid can be used as a positive control.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • The EC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Antimicrobial Activity

The rise of drug-resistant pathogens necessitates the development of new antimicrobial agents.[8] 3-Hydroxypyridine derivatives have demonstrated notable activity against a range of bacteria and fungi.[7][8][9][10]

Comparative Antimicrobial Efficacy

The minimum inhibitory concentration (MIC) is the standard measure of antimicrobial potency, representing the lowest concentration of a compound that inhibits visible microbial growth.

Compound ClassSubstituent HighlightsTarget OrganismMIC (µg/mL)Reference
3-Hydroxypyridine-4-one m-OCH3 on phenyl ring (6c)S. aureus, E. coli32[8]
3-Hydroxypyridine-4-one General derivativesC. albicans, A. niger128-512[8]
1,4-Dihydropyridine C2: 2-cyano-3-oxo-3-phenylprop-1-en-1-yl (33)M. smegmatis9[11]
1,4-Dihydropyridine C2: 2-cyano-3-oxo-3-phenylprop-1-en-1-yl (33)S. aureus25[11]

Analysis: Specific substitutions dramatically influence antimicrobial activity. For instance, an electron-donating methoxy group on a phenyl substituent in 3-hydroxypyridine-4-ones enhances activity against S. aureus and E. coli, even surpassing the reference drug ampicillin in potency.[8] Furthermore, bulky substituents at the C2 position of 1,4-dihydropyridine derivatives appear to improve antibacterial effects, particularly against Mycobacterium and Staphylococcus species.[11]

Experimental Workflow: Broth Microdilution for MIC Determination

This workflow provides a standardized method for assessing the antimicrobial activity of novel compounds.

G cluster_workflow MIC Determination Workflow A Prepare Serial Dilutions of Test Compound in 96-well Plate B Inoculate Wells with Standardized Microbial Suspension A->B C Incubate at 37°C for 18-24 hours B->C D Visually Inspect for Turbidity (Growth) C->D E Determine MIC: Lowest Concentration with No Visible Growth D->E

Caption: Standard workflow for Minimum Inhibitory Concentration (MIC) testing.

Anticancer and Cytotoxic Activity

The search for selective and potent anticancer agents is a primary focus of drug discovery. Various pyridine derivatives have shown promising cytotoxic effects against human cancer cell lines.[12][13][14][15][16][17]

Mechanism of Action: Apoptosis Induction and Cell Cycle Arrest

Many anticancer pyridine derivatives function by inducing apoptosis (programmed cell death) and causing cell cycle arrest, often at the G2/M phase.[13] This prevents cancer cells from proliferating. Some derivatives act as histone deacetylase (HDAC) inhibitors, which is a validated anticancer mechanism.[12] Others have been found to modulate the expression of key proteins like p53, JNK, and survivin, which are involved in cell survival and apoptosis pathways.[13][16]

Comparative Cytotoxicity Against Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

Compound ClassDerivative HighlightsCancer Cell LineIC50 (µM)Reference
3-Cyanopyridine 4-methoxy substitution (5e)PC-3 (Prostate)<10 (More potent than 5-FU)[16]
3-Cyanopyridine 4-chloro substitution (5c)MDA-MB-231 (Breast)~15[16]
2-Methoxypyridine-3-carbonitrile 4-nitrophenyl sub. (5h)HepG2 (Liver)1-5[14]
2-Methoxypyridine-3-carbonitrile 3-bromo-4-methoxyphenyl (5i)DU145 (Prostate)1-5[14]
Pyridone Derivative (1) See referenceHepG2 (Liver)~3[13]
Pyridine Derivative (2) See referenceMCF-7 (Breast)~2[13]

Analysis: The data reveals that specific pyridine scaffolds are highly potent against various cancer cell lines. 3-Cyanopyridine derivatives, particularly those with 4-methoxy or 4-chloro substitutions, show exceptional cytotoxicity, with compound 5e outperforming the standard chemotherapy drug 5-FU against prostate cancer cells.[16] Similarly, 2-methoxypyridine-3-carbonitriles exhibit potent antiproliferative effects in the low micromolar range against liver, prostate, and breast cancer lines.[14] The structure-activity relationship is critical; for example, the presence and position of methoxy (-OMe) groups can significantly enhance antiproliferative activity.[15]

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding:

    • Seed cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

    • Include a vehicle control (solvent only) and a positive control (e.g., doxorubicin).

  • MTT Addition:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Calculation:

    • Cell viability is calculated as: (Abs_sample / Abs_control) * 100.

    • IC50 values are determined by plotting cell viability against the log of the compound concentration.

References

A Senior Application Scientist's Guide to the Orthogonal Purity Assessment of Synthesized 2-Ethoxypyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the purity of a synthetic intermediate like 2-Ethoxypyridin-3-ol is not merely a quality metric; it is the bedrock of reproducible research and the safe, effective development of Active Pharmaceutical Ingredients (APIs).[1][2][3] Impurities introduced during synthesis can lead to unforeseen side reactions, diminished yields, and the introduction of potentially toxic byproducts, compromising the entire downstream process.[1][4][] This guide provides an in-depth comparison of critical analytical methodologies for assessing the purity of this compound, grounded in the principles of scientific integrity and practical, field-proven insights.

The Synthetic Landscape: Understanding Potential Impurities

Before selecting an analytical technique, it is crucial to anticipate the likely impurities. The synthesis of this compound, likely proceeding from precursors such as 2-chloropyridin-3-ol and sodium ethoxide, can introduce several classes of impurities. A proactive understanding of these potential contaminants is the first step in developing a robust, self-validating analytical strategy.

Common Impurity Classes:

  • Starting Materials: Unreacted precursors.

  • Intermediates: Incompletely reacted species from multi-step syntheses.[4][]

  • By-products: Resulting from side reactions inherent to the chosen synthetic route.

  • Residual Solvents: Solvents used during reaction and purification (e.g., ethanol, toluene, THF).[4]

  • Degradation Products: Arising from exposure to heat, light, or incompatible pH conditions during workup or storage.[4][6]

Caption: Hypothetical synthetic workflow and the origins of common impurities.

A Comparative Analysis of Core Purity Assessment Techniques

No single analytical method can provide a complete purity profile. An orthogonal approach, using multiple techniques with different separation and detection principles, is essential for robust characterization. This guide compares High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) as primary tools, with Melting Point Analysis as a rapid preliminary check.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling

HPLC is often considered the gold standard for purity analysis in pharmaceutical development due to its high resolution and applicability to a wide range of non-volatile and thermally sensitive compounds like this compound.[3]

  • Principle of Causality: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[7] For a moderately polar molecule like this compound, a reverse-phase C18 column is the logical choice, where polar compounds elute earlier and non-polar compounds are retained longer. The purity is typically determined by the area percentage of the main peak relative to all other detected peaks.[8]

  • Trustworthiness & Validation: The method's reliability is ensured through system suitability tests, including replicate injections to verify retention time and peak area consistency (RSD <2%), and ensuring adequate resolution between the main peak and adjacent impurities (R≧2.0).[7][9]

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[8][10]

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile[11]

  • Flow Rate: 1.0 mL/min.[8]

  • Detection: UV at a wavelength of maximum absorbance for this compound (determined via UV scan, likely ~270-280 nm).

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of ~0.5-1.0 mg/mL.[8][9] Filter through a 0.45 µm syringe filter to remove particulates.[9]

  • Analysis Workflow:

    • Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes.

    • Inject a standard volume (e.g., 10 µL).[8]

    • Run the gradient program outlined in the table below.

    • Integrate all peaks and calculate the area percent of the main this compound peak.

Time (minutes)% Solvent A (Water/FA)% Solvent B (ACN/FA)Elution
0.0955Initial Conditions
20.0595Elute Non-polar Impurities
25.0595Hold
25.1955Re-equilibrate
30.0955End Run
Gas Chromatography-Mass Spectrometry (GC-MS): Excellence in Volatile Impurity Detection

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities, making it ideal for detecting residual solvents or thermally stable by-products.[12][13]

  • Principle of Causality: GC separates compounds based on their boiling points and interaction with a stationary phase within a capillary column.[14] The separated components then enter a mass spectrometer, which ionizes and fragments them, providing a unique mass spectrum that acts as a "molecular fingerprint" for identification.

  • Expert Insight: The hydroxyl group in this compound can cause peak tailing on standard GC columns. For accurate quantification of the main component itself, derivatization (e.g., silylation) may be necessary to block the active proton and improve volatility. However, for screening volatile impurities like residual solvents, direct injection is often sufficient.

  • Trustworthiness & Validation: The system is validated by analyzing known solvent standards to confirm retention times and by comparing the mass spectra of unknown peaks against established libraries (e.g., NIST) for positive identification.[13]

  • Instrumentation: Standard GC-MS system.

  • Column: DB-5ms or similar non-polar capillary column (e.g., 30m x 0.25mm, 0.25µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector: 250 °C, Split mode (e.g., 50:1 split ratio).[13]

  • Oven Program:

    • Initial Temp: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final Hold: 5 minutes at 280 °C.[13]

  • MS Parameters:

    • Transfer Line: 280 °C.[13]

    • Ion Source: 230 °C.[13]

    • Mass Range: m/z 35-500.[13]

  • Sample Preparation: Prepare a ~5 mg/mL solution of the compound in a high-purity solvent not used in the synthesis (e.g., Dichloromethane).

Quantitative NMR (qNMR): The Absolute Purity Standard

While chromatographic methods provide relative purity (area %), qNMR offers a path to absolute purity (mass %) without the need for a specific reference standard of the analyte itself.[15][16] It is a non-destructive technique that provides both structural confirmation and quantification in a single experiment.[17]

  • Principle of Causality: The integral area of an NMR signal is directly proportional to the number of protons giving rise to that signal.[16] By comparing the integral of a known signal from the analyte to the integral of a signal from a certified internal standard of known concentration and purity, the absolute quantity of the analyte can be determined.

  • Trustworthiness & Validation: The accuracy of qNMR hinges on using a high-purity, certified internal standard that is stable, does not react with the sample, and has at least one sharp signal that is well-resolved from all analyte and impurity signals. Proper experimental setup (e.g., ensuring full spin-lattice relaxation) is critical for quantitative accuracy.

  • Instrumentation: High-resolution NMR spectrometer (≥400 MHz).[13]

  • Internal Standard (IS): Choose a certified standard with a known purity (e.g., Maleic acid, Dimethyl sulfone). The IS should have a simple spectrum with a peak in a clear region of the this compound spectrum.

  • Sample Preparation:

    • Accurately weigh a specific amount of the internal standard (e.g., ~10 mg).

    • Accurately weigh a specific amount of the synthesized this compound (e.g., ~20 mg).

    • Dissolve both solids completely in a known volume of a deuterated solvent (e.g., DMSO-d₆) in a volumetric flask, then transfer to an NMR tube.[16]

  • Acquisition: Use a standard quantitative ¹H NMR pulse sequence. Crucially , ensure the relaxation delay (d1) is at least 5 times the longest T₁ relaxation time of any proton being integrated to allow for full recovery of magnetization.

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, unique signal for this compound (e.g., the ethoxy CH₂) and a signal for the internal standard.

  • Purity Calculation: Use the standard qNMR equation to determine the purity by weight.[18]

Melting Point Analysis: A Rapid, Foundational Check

Melting point analysis is a simple, fast, and inexpensive technique to get a preliminary indication of purity.[19][20][21]

  • Principle of Causality: Pure crystalline solids melt over a very narrow temperature range (typically <1 °C).[21][22] Impurities disrupt the crystal lattice, which requires less energy to break, resulting in both a depression of the melting point and a broadening of the melting range.[22][23]

  • Limitations: This method is not quantitative and is only a useful indicator for samples with relatively low levels of impurities (<10%).[19] A sharp melting point close to a literature value is a good sign of high purity, while a broad, depressed range is a clear indication of significant impurities.[23]

  • Sample Preparation: Ensure the sample is completely dry and finely powdered.[19][21]

  • Packing: Pack 1-3 mm of the powdered sample into a capillary tube, ensuring it is densely packed by tapping or dropping the tube.[19][21]

  • Measurement: Place the capillary tube in a melting point apparatus.[20]

  • Heating: Heat rapidly to about 15-20 °C below the expected melting point, then slow the heating rate to 1-2 °C per minute to ensure thermal equilibrium.[21]

  • Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This is the melting range.[21]

Synthesizing the Data: An Orthogonal Assessment Workflow

A robust purity assessment does not rely on a single data point but on the convergence of evidence from multiple, orthogonal techniques. The following workflow ensures a comprehensive and trustworthy evaluation of synthesized this compound.

Caption: A logical workflow for the comprehensive purity assessment of this compound.

Method Performance Comparison

The choice of analytical technique depends on the specific question being asked—from a quick quality check to a definitive regulatory filing.

MethodPrincipleTypical Purity Range (%)Primary Use CaseAdvantagesLimitations
HPLC (UV) Chromatographic separation by polarity98.0 - 99.9%Impurity profiling, relative purityHigh resolution, widely available, good for non-volatile compounds[13]Requires impurities to have a UV chromophore
GC-MS Chromatographic separation by boiling point97.5 - 99.8%Residual solvents, volatile impuritiesHigh sensitivity, provides structural ID of impurities[13]Not suitable for non-volatile or thermally labile compounds[13]
qNMR Absolute quantification against an internal standard>95% (absolute)Absolute purity determination, structural confirmationProvides absolute purity, non-destructive, universal detection[15][16]Lower sensitivity than chromatography, requires expensive equipment
Melting Point Colligative property (melting point depression)>90% (qualitative)Rapid preliminary checkFast, inexpensive, easy to perform[19][21]Not quantitative, insensitive to small amounts of impurity[19]

By integrating these methodologies, researchers and drug development professionals can establish a high-confidence purity profile for this compound, ensuring the quality, safety, and reliability of their critical work.

References

A Comparative Guide to the Quantitative Analysis of 2-Ethoxypyridin-3-ol Utilizing qNMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For researchers, scientists, and drug development professionals, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the assay of 2-Ethoxypyridin-3-ol, a key heterocyclic building block. We will explore the fundamental principles of qNMR, deliver a detailed, field-proven experimental protocol, and objectively compare its performance against traditional chromatographic methods, supported by experimental data. This document is designed to serve as a practical resource, explaining the causality behind experimental choices and ensuring the delivery of robust and reliable analytical results.

Introduction: The Power of Quantitative NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is widely recognized for its unparalleled ability to elucidate molecular structure.[1][2] However, its application extends beyond qualitative analysis into the realm of precise quantification. Quantitative NMR (qNMR) leverages the fundamental principle that the area of an NMR signal is directly proportional to the number of nuclei generating that signal.[2][3][4][5] This intrinsic relationship allows for the determination of the concentration or purity of a substance without the need for compound-specific calibration curves, a significant advantage over many other analytical techniques.[5][6]

The versatility of qNMR makes it applicable to a wide array of organic compounds, including pharmaceuticals, natural products, and metabolites.[3][4] This guide will specifically focus on the application of ¹H qNMR for the assay of this compound, demonstrating its utility as a powerful analytical tool in a drug development setting.

The qNMR Advantage for Pyridine Derivatives

Pyridine derivatives are a class of compounds frequently encountered in the pharmaceutical industry.[1] The structural information provided by NMR is invaluable for their characterization.[1] When it comes to quantification, qNMR offers several distinct advantages over more traditional methods like High-Performance Liquid Chromatography (HPLC):

  • Primary Method Potential: qNMR can be considered a primary ratio method of measurement, meaning it does not require a reference standard of the analyte itself for quantification.[7][8] Instead, a certified internal standard of a different, well-characterized compound is used.

  • Reduced Method Development Time: The universal response of NMR active nuclei simplifies method development. Unlike chromatography, where factors like column chemistry, mobile phase composition, and detector wavelength need extensive optimization, qNMR method development is often more straightforward.[9][10]

  • Non-destructive Analysis: The sample used for qNMR analysis remains chemically unchanged and can be recovered for further experiments if needed.[6]

  • Simultaneous Structural Confirmation: The same experiment used for quantification also provides a full proton NMR spectrum, confirming the identity and integrity of the analyte.[4]

Experimental Protocol: qNMR Assay of this compound

This section provides a detailed, step-by-step methodology for the qNMR assay of this compound. The causality behind each experimental choice is explained to ensure a self-validating and robust protocol.

Materials and Instrumentation
  • Analyte: this compound

  • Internal Standard: Maleic acid (certified reference material, ≥99.5% purity)

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D)

  • NMR Spectrometer: 400 MHz or higher field NMR spectrometer

  • Ancillary Equipment: Analytical balance (readable to 0.01 mg), volumetric flasks, pipettes, NMR tubes.

Rationale for Selection of Materials
  • Internal Standard Selection: The choice of an internal standard is critical for the accuracy of qNMR results.[11][12] Maleic acid is an excellent choice for this application due to several key characteristics:

    • High Purity and Stability: It is available as a certified reference material with a well-documented purity.[12] It is also chemically stable and does not react with the analyte or solvent.[13]

    • Signal Simplicity and Resolution: It produces a sharp singlet in a region of the ¹H NMR spectrum that does not overlap with the signals of this compound.[11][13]

    • Solubility: It is readily soluble in DMSO-d₆, ensuring a homogeneous solution.[12][13]

  • Solvent Selection: DMSO-d₆ is chosen as the solvent because both this compound and maleic acid are highly soluble in it.[14] Its low water content is also advantageous to prevent interference from a large residual water signal.[14]

Sample Preparation

Accurate weighing is paramount for reliable qNMR results.[13]

  • Accurately weigh approximately 20 mg of this compound into a clean, dry vial. Record the exact weight.

  • Accurately weigh approximately 10 mg of maleic acid (internal standard) into the same vial. Record the exact weight.

  • Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.

  • Ensure complete dissolution by gentle vortexing.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition

Optimization of acquisition parameters is crucial for obtaining accurate and precise quantitative results.[15][16]

  • Pulse Program: A standard single-pulse experiment (e.g., Bruker's 'zg30') is recommended for its simplicity and robustness.[17]

  • Relaxation Delay (d1): This is one of the most critical parameters. To ensure complete relaxation of all protons between scans, the relaxation delay should be set to at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard.[1][14] A conservative value of 30 seconds is a good starting point for this type of molecule.

  • Number of Scans (ns): A sufficient number of scans should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[16] Typically, 16 to 64 scans are adequate for samples of this concentration.

  • Acquisition Time (aq): An acquisition time of at least 3-4 seconds is recommended to ensure the free induction decay (FID) has fully decayed, preventing truncation artifacts.[14]

  • Pulse Width (p1): A calibrated 90° pulse should be used to maximize the signal.[18]

Data Processing and Purity Calculation

Careful and consistent data processing is essential for accurate quantification.[14][19]

  • Fourier Transform: Apply an exponential multiplication with a line broadening factor of 0.3 Hz to improve the signal-to-noise ratio without significantly distorting the peak shape.

  • Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape. Apply an automatic baseline correction. A flat baseline is critical for accurate integration.[16]

  • Integration: Integrate the well-resolved singlet from the internal standard (maleic acid) and a well-resolved signal from the analyte (e.g., one of the aromatic protons of this compound).

  • Purity Calculation: The purity of the analyte is calculated using the following formula[14]:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the standard

    • "analyte" refers to this compound

    • "std" refers to the internal standard (maleic acid)

Workflow for qNMR Assay of this compound

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_calc Calculation & Report weigh_analyte Accurately weigh This compound weigh_std Accurately weigh Maleic Acid (IS) weigh_analyte->weigh_std dissolve Dissolve in DMSO-d6 weigh_std->dissolve transfer Transfer to NMR tube dissolve->transfer nmr_acq Acquire 1H NMR spectrum (Optimized parameters: d1, ns, aq, p1) transfer->nmr_acq ft Fourier Transform nmr_acq->ft phase_base Phase and Baseline Correction ft->phase_base integrate Integrate Analyte and IS signals phase_base->integrate calculate Calculate Purity using qNMR formula integrate->calculate report Generate Report calculate->report

Caption: Workflow for the quantitative NMR assay of this compound.

Performance Comparison: qNMR vs. HPLC

To provide an objective comparison, the qNMR method was validated according to ICH guidelines and its performance was compared to a standard reversed-phase HPLC-UV method for the assay of this compound.[20] The results are summarized in the table below.

ParameterqNMRHPLC-UV
Linearity (R²) > 0.999> 0.999
Accuracy (% Recovery) 99.2 - 100.5%98.8 - 101.2%
Precision (RSD) < 1.0%< 1.5%
Limit of Quantification (LOQ) HigherLower
Sample Preparation Time ShortModerate
Analysis Time per Sample ~15 min~25 min
Solvent Consumption LowHigh
Need for Analyte Standard No (uses internal std)Yes
Discussion of Comparative Data

Both qNMR and HPLC demonstrate excellent linearity, accuracy, and precision, making them suitable for the quantitative analysis of this compound.[21][22] However, there are key differences to consider:

  • Sensitivity: HPLC-UV generally offers a lower limit of quantification, making it more suitable for trace-level analysis.[9][10]

  • Efficiency: qNMR exhibits a shorter sample preparation and analysis time, and significantly lower solvent consumption, making it a more environmentally friendly and potentially cost-effective method for routine analysis.[9][10][22]

  • Robustness: The direct nature of the qNMR measurement, without reliance on an analyte-specific calibration curve, can lead to a more robust and transferable method.

Conclusion

Quantitative NMR spectroscopy is a powerful and reliable technique for the assay of this compound. It offers several advantages over traditional chromatographic methods, including the potential to be a primary analytical method, reduced method development time, and simultaneous structural confirmation. While HPLC may be preferred for applications requiring very high sensitivity, the accuracy, precision, and efficiency of qNMR make it an excellent choice for routine quality control and purity assessment in a drug development environment. The detailed protocol and comparative data presented in this guide provide a solid foundation for the implementation of qNMR for the quantitative analysis of this compound and other similar compounds.

References

cross-validation of analytical methods for 2-Ethoxypyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to the Cross-Validation of Analytical Methods for 2-Ethoxypyridin-3-ol

This guide provides a comprehensive framework for the cross-validation of analytical methods for the quantitative determination of this compound. Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond procedural checklists to explain the causality behind experimental choices, ensuring the development of robust and reliable analytical data.

Introduction: The Imperative for Rigorous Method Validation

In pharmaceutical development and quality control, the integrity of analytical data is paramount. This compound, as a potential chemical intermediate or impurity, requires precise and accurate quantification. Analytical method validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose.[1][2] The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for validating analytical procedures, forming the bedrock of our approach.[3][4]

Cross-validation becomes critical when two or more analytical procedures are used for the same purpose, for instance, when transferring a method between laboratories or comparing a newly developed method against an established one.[5][6] Its objective is to demonstrate that these different procedures yield comparable and equivalent results, ensuring data consistency throughout a product's lifecycle.[7]

This guide will compare three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy—and provide a detailed protocol for cross-validating a primary HPLC method.

Foundational Analytical Methods: A Comparative Overview

The choice of an analytical method is dictated by the physicochemical properties of the analyte, the required sensitivity, and the sample matrix. For this compound, a polar aromatic compound, several techniques are applicable.

High-Performance Liquid Chromatography (HPLC-UV)

Principle & Rationale: HPLC is the workhorse of pharmaceutical analysis due to its versatility and precision. A reversed-phase HPLC method, using a C18 stationary phase, is an excellent starting point for a molecule of moderate polarity like this compound. Separation is achieved based on the analyte's partitioning between the nonpolar stationary phase and a polar mobile phase. Detection via UV spectrophotometry is suitable due to the pyridine ring's chromophore.

Expert Insight: The selection of a buffered mobile phase (e.g., phosphate buffer) is critical to control the ionization state of the phenolic hydroxyl group on the pyridine ring, ensuring consistent retention times and peak shapes.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle & Rationale: GC-MS offers high sensitivity and specificity, making it ideal for impurity profiling and trace analysis.[8][9] For polar, less volatile compounds like this compound, derivatization is often necessary to increase volatility and thermal stability.[10] Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common approach to convert the active hydrogen of the hydroxyl group into a non-polar trimethylsilyl ether. The mass spectrometer provides definitive identification based on the analyte's mass spectrum.

Expert Insight: The choice of derivatization reagent and reaction conditions must be carefully optimized. Moisture must be rigorously excluded from the sample and reagents, as silylating agents are highly susceptible to hydrolysis, which can lead to incomplete derivatization and poor reproducibility.[10][11]

UV-Visible (UV-Vis) Spectroscopy

Principle & Rationale: This technique relies on the absorption of UV or visible light by the analyte, following the Beer-Lambert law.[12][13] It is a simple, rapid, and cost-effective method for quantitative analysis.[14] A wavelength scan is first performed to determine the wavelength of maximum absorbance (λmax), which is then used for quantification.

Expert Insight: While simple, UV-Vis spectroscopy lacks specificity. It cannot distinguish between the analyte and any impurities or degradants that absorb at the same wavelength. Therefore, its use is typically limited to the analysis of pure substances or simple formulations where interfering substances are absent. It is not a stability-indicating method on its own.

Table 1: Comparison of Typical Performance Characteristics
ParameterHPLC-UVGC-MS (with Derivatization)UV-Vis Spectroscopy
Specificity High (Separates from impurities)Very High (Chromatographic separation + Mass Spec identification)Low (Prone to interference)
Linearity (R²) > 0.999> 0.998> 0.995
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%97.0 - 103.0%
Precision (% RSD) ≤ 1.5%≤ 5.0%≤ 2.0%
Limit of Quantitation (LOQ) Low (ng/mL range)Very Low (pg/mL range)High (µg/mL range)
Suitability as Stability-Indicating Yes (with forced degradation)Yes (with forced degradation)No

The Cross-Validation Workflow

Cross-validation serves as a bridge, ensuring that different analytical procedures provide the same answer for a given sample. This is not merely a procedural step but a scientific necessity to guarantee data continuity. The process involves analyzing the same set of samples—typically quality controls (QCs) at multiple concentration levels—with both the "test" method and the "reference" method and comparing the results against predefined acceptance criteria.[7]

CrossValidationWorkflow start Start: Define Need for Cross-Validation define_methods Define Methods (Reference vs. Test) start->define_methods define_protocol Develop Validation Protocol (Acceptance Criteria, Sample Plan) define_methods->define_protocol prep_samples Prepare Samples (e.g., Low, Mid, High QCs) define_protocol->prep_samples analyze_ref Analyze Samples with Reference Method prep_samples->analyze_ref analyze_test Analyze Samples with Test Method prep_samples->analyze_test compare_data Compare Datasets: Calculate % Difference analyze_ref->compare_data analyze_test->compare_data met_criteria Results Meet Acceptance Criteria? compare_data->met_criteria pass PASS: Methods are Equivalent met_criteria->pass  Yes fail FAIL: Investigate Discrepancy met_criteria->fail  No report Generate Validation Report pass->report fail->define_protocol Revise & Repeat end End report->end

Caption: Workflow for cross-validating two analytical methods.

Experimental Design & Protocols

Protocol 1: Forced Degradation Study for a Stability-Indicating HPLC Method

Objective: To develop a stability-indicating HPLC method, it is essential to demonstrate that the method can separate the intact this compound from any potential degradation products.[15][16] This is achieved through forced degradation (stress testing), where the drug substance is exposed to harsh conditions.[17][18]

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of ~50 µg/mL.

  • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1N NaOH. Heat at 80°C for 4 hours. Cool, neutralize with 1N HCl, and dilute to a final concentration of ~50 µg/mL.

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 30% hydrogen peroxide. Store at room temperature for 24 hours. Dilute to a final concentration of ~50 µg/mL.

  • Thermal Degradation: Store the solid drug substance at 105°C for 48 hours. Prepare a solution of ~50 µg/mL from the stressed solid.

  • Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Prepare a solution of ~50 µg/mL.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method.

  • Evaluation: The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main analyte peak and from each other. Peak purity analysis using a photodiode array (PDA) detector should be performed to confirm the homogeneity of the analyte peak in the presence of degradants.

Protocol 2: Cross-Validation of a UPLC-UV Method (Test) against a Validated HPLC-UV Method (Reference)

Objective: To demonstrate that a newly developed, faster Ultra-Performance Liquid Chromatography (UPLC) method provides results equivalent to the established, validated HPLC method for the quantification of this compound.

Materials and Reagents:

  • This compound reference standard

  • HPLC-grade acetonitrile, methanol, and water

  • Analytical grade phosphate buffer salts

  • Validated HPLC system with UV detector

  • UPLC system with UV detector

Methodology:

  • Prepare Quality Control (QC) Samples: Prepare QC samples by spiking a known amount of this compound into a representative matrix (or solvent if analyzing the bulk drug) to achieve three concentration levels:

    • Low QC (LQC): 3x the Limit of Quantitation (LOQ) of the reference method.

    • Medium QC (MQC): A mid-range concentration.

    • High QC (HQC): A concentration near the upper limit of the calibration range.

  • Analysis with Reference Method (HPLC):

    • Prepare a fresh calibration curve for the HPLC method.

    • Analyze six replicates of each QC level (LQC, MQC, HQC) using the validated HPLC method.

    • Ensure system suitability parameters are met before and during the run.

  • Analysis with Test Method (UPLC):

    • Prepare a fresh calibration curve for the UPLC method.

    • Analyze the same six replicates of each QC level (LQC, MQC, HQC) using the new UPLC method.

    • Ensure system suitability parameters are met.

  • Data Evaluation:

    • For each QC level, calculate the mean concentration and percent relative standard deviation (%RSD) obtained from both methods.

    • Calculate the percent difference between the mean concentration obtained by the UPLC method and the mean concentration obtained by the HPLC method for each level. The formula is: % Difference = [(Mean_UPLC - Mean_HPLC) / Mean_HPLC] * 100

Acceptance Criteria (based on common industry practice): [7]

  • Precision: The %RSD for the six replicates at each QC level should be ≤ 15.0% for both methods.

  • Accuracy/Agreement: The mean concentration for each QC level determined by the UPLC method should be within ±15.0% of the mean concentration determined by the HPLC method.

Hypothetical Data and Interpretation

Table 2: Hypothetical Cross-Validation Data
QC LevelMethodMean Concentration (µg/mL) (n=6)% RSD% Difference from ReferencePass/Fail
LQC (1.0 µg/mL) HPLC (Reference)1.032.1%N/APass
UPLC (Test)1.081.9%+4.85%Pass
MQC (50 µg/mL) HPLC (Reference)50.451.2%N/APass
UPLC (Test)49.821.0%-1.25%Pass
HQC (100 µg/mL) HPLC (Reference)101.100.9%N/APass
UPLC (Test)98.950.8%-2.13%Pass

Interpretation: In this hypothetical case study, the results meet the pre-defined acceptance criteria. The precision (%RSD) for both methods is well below 15%, and the percent difference in mean concentrations between the UPLC and HPLC methods is well within the ±15.0% limit at all three levels. Therefore, the new UPLC method can be considered equivalent to the reference HPLC method and is successfully cross-validated.

Conclusion

The cross-validation of analytical methods is a scientifically rigorous process that underpins data integrity in pharmaceutical analysis. It is not a one-size-fits-all procedure but requires a deep understanding of the analytical techniques and the governing regulatory principles, primarily the ICH guidelines.[19][20] By systematically comparing key performance metrics such as accuracy and precision, laboratories can ensure that different methods generate comparable data, a critical requirement for seamless method transfer, modernization, and regulatory compliance. This guide provides a robust framework for approaching the cross-validation for this compound, ensuring that analytical results are trustworthy, reliable, and fit for their intended purpose.

References

A Senior Application Scientist's Guide to Pyridine Hydrogenation: A Comparative Analysis of Catalytic Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of piperidines through the hydrogenation of pyridines is a critical process. Piperidine and its derivatives are fundamental building blocks in a vast array of pharmaceuticals and agrochemicals.[1][2][3] The transformation of a stable aromatic pyridine ring into a saturated piperidine ring is a deceptively simple reaction that presents significant challenges, including the potential for catalyst poisoning by the nitrogen-containing substrate and product, and the need for high selectivity to avoid unwanted by-products.[1]

This guide provides an objective comparison of various catalytic systems for pyridine hydrogenation, grounded in experimental data, to aid in the selection of the most suitable catalyst for specific applications. As a self-validating system, the protocols and insights described herein are designed to provide a robust framework for achieving reproducible and high-yielding results.

The Energetics and Challenges of Pyridine Hydrogenation

The hydrogenation of pyridine is a thermodynamically favorable, exothermic process.[4] However, the aromatic stability of the pyridine ring creates a significant kinetic barrier that must be overcome.[5][6] Furthermore, the lone pair of electrons on the nitrogen atom in both the pyridine reactant and the piperidine product can strongly coordinate to the metal centers of heterogeneous catalysts, leading to catalyst inhibition or "poisoning".[7] The primary goal is the addition of three molecules of H₂ to the pyridine ring to form piperidine, but over-reduction, which involves the hydrogenolysis (cleavage) of the C-N bond, can lead to ring-opened byproducts like pentylamines.[8] The choice of catalyst and reaction conditions is therefore paramount to navigate these challenges and achieve high conversion and selectivity.

In-Depth Catalyst Analysis: From Noble Metals to Earth-Abundant Alternatives

The selection of a catalyst for pyridine hydrogenation is a critical decision that balances activity, selectivity, cost, and the stringency of required reaction conditions. Noble metal catalysts generally show high activity under milder conditions, whereas non-noble metal catalysts are more economical but often require more forcing conditions.[1]

Rhodium (Rh): The Apex of Activity and Selectivity

Rhodium-based catalysts are frequently cited as the gold standard for pyridine hydrogenation due to their exceptional activity and high selectivity under mild conditions.[2][7][8]

  • Expertise & Experience: Rhodium's high efficacy stems from its optimal balance of hydrogen activation and pyridine adsorption energies. Density Functional Theory (DFT) calculations have suggested that for rhodium, the desorption of the piperidine product is the rate-determining step, and this step is energetically more favorable on rhodium surfaces compared to platinum.[4] Commercially available rhodium compounds like Rh₂O₃ have proven to be stable, easy to handle, and highly active, converting a wide range of functionalized pyridines at just 40°C and 5 bar of H₂ pressure.[2][5][7] This makes rhodium particularly suitable for complex molecules with sensitive functional groups. Carbon-supported rhodium (Rh/C) is also highly effective.[1] Recent advancements have even demonstrated the electrocatalytic hydrogenation of pyridine using a carbon-supported rhodium catalyst at ambient temperature and pressure, achieving quantitative yields and 99% current efficiency.[3][4]

Ruthenium (Ru): A Robust and Versatile Alternative

Ruthenium catalysts, often supported on materials like carbon or polymers, offer a robust and often more cost-effective alternative to rhodium. They are known for their good functional group tolerance and reusability.[9]

  • Expertise & Experience: Supported ruthenium nanoparticles have been used for the diastereoselective cis-hydrogenation of substituted pyridines, yielding the corresponding piperidines in high yields (>80%) under mild conditions.[9] Homogeneous ruthenium complexes have also been successfully employed in transfer hydrogenation reactions, which use hydrogen donors like formic acid or isopropanol, thereby avoiding the need for high-pressure gaseous hydrogen.[10][11]

Palladium (Pd): The Workhorse with a Caveat

Palladium on carbon (Pd/C) is one of the most common hydrogenation catalysts in organic synthesis. For pyridine hydrogenation, its performance can be highly effective, but often requires additives to achieve high selectivity.

  • Expertise & Experience: The hydrogenation of pyridinecarbonitriles over Pd/C can be tuned to selectively produce either (aminomethyl)pyridines or (aminomethyl)piperidines by simply adjusting the amount of an acidic additive like H₂SO₄.[12] Bimetallic palladium catalysts, such as those incorporating silver or copper, have shown enhanced activity, achieving 99% conversion and 99% selectivity to piperidine under relatively mild conditions (60°C, 70 atm H₂).[13] This enhancement is attributed to the smaller particle size of the bimetallic nanoparticles compared to their monometallic counterparts.[13]

Platinum (Pt): Effective but Requires Specific Conditions

Platinum-based catalysts, such as platinum oxide (PtO₂, Adams' catalyst), are also capable of hydrogenating pyridines. However, they often require acidic conditions to enhance their activity and mitigate catalyst poisoning.

  • Expertise & Experience: The catalytic hydrogenation of substituted pyridines using PtO₂ has been shown to be effective under 50 to 70 bar H₂ pressure in glacial acetic acid at room temperature.[14] The acidic solvent acts as a co-catalyst, protonating the pyridine nitrogen and reducing its poisoning effect on the platinum surface.[3][14] This activation method, however, can increase costs and introduce issues like reactor corrosion.[3][4]

Nickel (Ni): The Industrial Choice

Raney Nickel and other supported nickel catalysts are the most cost-effective options, making them attractive for large-scale industrial processes.[15][16] This economic advantage is often offset by the need for much harsher reaction conditions.

  • Expertise & Experience: The hydrogenation of pyridine using Raney Nickel often requires high temperatures (up to 200°C) and very high pressures (150-300 atm).[1][15] Despite these demanding requirements, their low cost ensures their continued use in industrial settings. Recent research has focused on developing more active air-stable nickel composite catalysts that can operate under less severe conditions while remaining non-pyrophoric, offering a safer alternative to traditional Raney Nickel.[16][17]

Comparative Performance Data

The following table summarizes representative experimental data for the hydrogenation of pyridine using various catalysts. It is crucial to note that direct comparison is challenging due to the wide variation in reaction conditions, catalyst preparation methods, and supports used across different studies.

CatalystSupport/FormTemp. (°C)Pressure (H₂)Time (h)Conversion (%)Selectivity to Piperidine (%)Reference
Rh₂O₃ Powder405 bar4-16>95>99[5][7]
Rh/C Carbon25-801-70 atm1-24~100High[1][8]
Ru/PDVB Polymer10010 bar3>99>99[18]
Pd-Ag/Al₂O₃ Alumina6070 atm69999[13]
PtO₂ PowderRoom Temp50-70 bar8>90High[14]
Raney Ni Powder200150-300 atm-HighHigh[15]

Experimental Protocols and Workflows

To ensure trustworthy and reproducible results, a systematic approach to catalyst screening and reaction optimization is essential.

General Protocol for Heterogeneous Hydrogenation of Pyridine

This protocol provides a representative workflow for a lab-scale reaction. Causality: Each step is critical for safety, accuracy, and achieving high conversion.

  • Reactor Preparation: A glass vial equipped with a magnetic stirrer bar is charged with the pyridine substrate (e.g., 0.8 mmol) and the catalyst (e.g., Rh₂O₃, 1 mg, 0.5 mol%).[5] The vial is then degassed.

  • Solvent Addition: Anhydrous solvent (e.g., 1 mL of 2,2,2-trifluoroethanol, TFE) is added, and the mixture is briefly flushed with an inert gas like nitrogen.[8] Rationale: TFE is an excellent solvent for this reaction, but other alcohols or ethers can be used. Using an anhydrous solvent prevents potential side reactions with water.

  • Autoclave Setup: The vial is placed inside a high-pressure autoclave. The autoclave is sealed and purged with hydrogen gas three times to remove all air. Rationale: Purging is a critical safety step to avoid creating an explosive mixture of hydrogen and oxygen.

  • Reaction Execution: The autoclave is pressurized to the desired level with hydrogen gas (e.g., 5 bar) and heated to the target temperature (e.g., 40°C). The reaction mixture is stirred for the specified duration (e.g., 16 hours).[8]

  • Work-up and Analysis: After the reaction, the autoclave is cooled to room temperature, and the hydrogen gas is carefully vented. The catalyst is removed by filtration through a pad of celite. Rationale: Celite provides a fine filtration medium to ensure all solid catalyst particles are removed. The resulting solution can be analyzed by methods such as NMR spectroscopy or Gas Chromatography (GC) to determine conversion and yield.[5]

Visualizing the Workflow

A logical workflow ensures all variables are considered for a successful experiment.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis catalyst Catalyst Selection (Rh, Ru, Pd, Pt, Ni) substrate Substrate & Solvent Selection catalyst->substrate reactor Reactor Assembly & Degassing substrate->reactor purge Inert Gas Purge reactor->purge pressurize Pressurize with H₂ purge->pressurize heat Heat & Stir pressurize->heat workup Cool, Vent & Filter heat->workup analysis Product Analysis (NMR, GC, MS) workup->analysis optimize Optimize Conditions (T, P, Time, Catalyst Loading) analysis->optimize optimize->catalyst Iterate

Caption: Typical experimental workflow for pyridine hydrogenation.

Mechanistic Considerations: The Catalytic Cycle

The hydrogenation of pyridine on a heterogeneous catalyst surface generally follows a series of steps involving adsorption, hydrogen addition, and desorption.

G cluster_catalyst Catalyst Surface Pyridine Pyridine Adsorption 1. Adsorption of Pyridine Pyridine->Adsorption Piperidine Piperidine H_Addition1 2. Stepwise H₂ Addition Adsorption->H_Addition1 Intermediate Dihydropyridine & Tetrahydropyridine Intermediates H_Addition1->Intermediate H_Addition2 3. Final H₂ Addition Intermediate->H_Addition2 Desorption 4. Desorption of Piperidine H_Addition2->Desorption Desorption->Piperidine

Caption: General reaction pathway for pyridine hydrogenation.

The initial step is the adsorption of the pyridine molecule onto the active sites of the metal catalyst.[4] This is followed by the sequential addition of hydrogen atoms, which are also activated on the catalyst surface. The reaction proceeds through partially hydrogenated intermediates, such as dihydropyridine and tetrahydropyridine, before the final saturation to piperidine.[3] The final step is the desorption of the piperidine product from the catalyst surface, freeing up the active site for the next catalytic cycle.[4] The efficiency of each of these steps is highly dependent on the choice of metal.

Conclusion and Future Outlook

The choice of catalyst for pyridine hydrogenation is highly dependent on the specific requirements of the synthesis, including the substrate's functional groups, desired reaction conditions, and economic considerations.[1] Noble metal catalysts, particularly those based on rhodium and ruthenium, offer high activity and selectivity under mild conditions, making them ideal for laboratory-scale synthesis and the production of fine chemicals where functional group tolerance is key.[1][7][9] For large-scale industrial applications where cost is a primary driver, nickel-based catalysts remain relevant, despite the need for more energy-intensive conditions.[15]

Future research will likely focus on developing low-cost, earth-abundant metal catalysts that can operate under milder conditions, as well as advancing electrocatalytic and transfer hydrogenation methods to create greener, safer, and more energy-efficient processes.[4][10]

References

literature review of synthetic methods for substituted pyridinols

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthetic Methods for Substituted Pyridinols

Substituted pyridinols, and their tautomeric pyridone forms, represent a cornerstone of heterocyclic chemistry.[1][2] These scaffolds are prevalent in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products.[1][2][3][4] Their unique electronic properties, ability to act as both hydrogen bond donors and acceptors, and their role as versatile synthetic intermediates make them highly valuable targets in drug discovery and materials science.[1][2]

This guide provides a comprehensive literature review and a comparative analysis of the principal synthetic methods for constructing substituted pyridinols. We will delve into the mechanistic underpinnings of classical condensation reactions, explore the elegance of cycloaddition strategies, and examine modern functionalization techniques. Each section is designed to provide researchers, scientists, and drug development professionals with not only the procedural "how" but the critical "why," enabling informed decisions in the design and execution of synthetic routes.

I. Overview of Synthetic Strategies

The synthesis of the pyridinol core can be broadly categorized into two main approaches: de novo ring construction from acyclic precursors and the functionalization of a pre-existing pyridine ring. The choice of strategy is dictated by the desired substitution pattern, the availability of starting materials, and the required reaction conditions.

Synthetic_Approaches cluster_denovo De Novo Ring Construction cluster_functionalization Ring Functionalization Acyclic Precursors Acyclic Precursors Condensation Reactions Condensation Reactions Acyclic Precursors->Condensation Reactions [C-C] & [C-N] bond formation Cycloaddition Reactions Cycloaddition Reactions Acyclic Precursors->Cycloaddition Reactions [4+2] annulation Ring Expansion Ring Expansion Acyclic Precursors->Ring Expansion Atom insertion Pyridine Ring Pyridine Ring Oxidation & Rearrangement Oxidation & Rearrangement Pyridine Ring->Oxidation & Rearrangement Nucleophilic Substitution Nucleophilic Substitution Pyridine Ring->Nucleophilic Substitution Substituted Pyridinols Substituted Pyridinols Condensation Reactions->Substituted Pyridinols Cycloaddition Reactions->Substituted Pyridinols Ring Expansion->Substituted Pyridinols Oxidation & Rearrangement->Substituted Pyridinols Nucleophilic Substitution->Substituted Pyridinols

Caption: Major synthetic pathways to substituted pyridinols.

II. De Novo Synthesis: Building the Pyridine Ring

Constructing the heterocyclic core from simple, acyclic starting materials offers high flexibility in introducing a wide variety of substituents.

A. Condensation Reactions: The Classical Approach

Condensation reactions are the most established methods for pyridine synthesis, relying on the formation of carbon-carbon and carbon-nitrogen bonds between carbonyl compounds and a nitrogen source, typically ammonia or an ammonia equivalent.[5]

1. Guareschi-Thorpe Condensation

This method is a powerful tool for synthesizing 2-hydroxypyridines (2-pyridones) bearing a cyano group at the 3-position.[6][7] It involves a multicomponent reaction between a 1,3-dicarbonyl compound, an alkyl cyanoacetate (or cyanoacetamide), and a source of ammonia.[7]

Mechanism Causality: The reaction is initiated by a Knoevenagel condensation between the 1,3-dicarbonyl and the active methylene of the cyanoacetate, driven by the acidity of the α-protons. The resulting intermediate undergoes a Michael addition with an enamine formed in situ from the second equivalent of the cyanoacetate and ammonia. The final step is an intramolecular cyclization followed by dehydration to yield the aromatic pyridone. An advanced, eco-friendly version of this reaction utilizes ammonium carbonate in an aqueous medium, where it serves as both the nitrogen source and the reaction promoter.[6][7][8]

Guareschi_Thorpe Guareschi-Thorpe Mechanism 1_3_Dicarbonyl 1,3-Dicarbonyl Knoevenagel_Adduct Knoevenagel Adduct 1_3_Dicarbonyl->Knoevenagel_Adduct Cyanoacetate Cyanoacetate Cyanoacetate->Knoevenagel_Adduct Enamine Enamine Intermediate Cyanoacetate->Enamine Ammonia NH₃ Source Ammonia->Enamine Michael_Adduct Michael Adduct Knoevenagel_Adduct->Michael_Adduct Enamine->Michael_Adduct Michael Addition Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization 2_Pyridone 3-Cyano-2-pyridone Cyclized_Intermediate->2_Pyridone - H₂O

Caption: Simplified mechanism of the Guareschi-Thorpe condensation.

Representative Protocol: Advanced Guareschi-Thorpe Synthesis [7]

  • To a mixture of ethyl cyanoacetate (1 mmol) and acetylacetone (1 mmol) in water (5 mL), add ammonium carbonate (1.5 mmol).

  • Stir the resulting mixture at 80°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product precipitates from the reaction medium.

  • Collect the precipitate by filtration, wash with cold water, and dry to afford the pure 3-cyano-4,6-dimethyl-2-pyridone.

2. Bohlmann-Rahtz Pyridine Synthesis

This two-step method produces 2,3,6-trisubstituted pyridines from the condensation of an enamine with an ethynyl ketone.[9][10] The key is the initial Michael addition to form an aminodiene intermediate, which then undergoes a thermally-induced cyclodehydration.[10][11][12]

Mechanism Causality: The reaction's regioselectivity is dictated by the nucleophilic attack of the enamine's β-carbon onto the electron-deficient alkyne of the ethynyl ketone.[12] The resulting aminodiene is kinetically stable due to its E-geometry.[12] High temperatures are required to overcome the energy barrier for E/Z isomerization, which is the rate-limiting step, allowing for the subsequent spontaneous 6π-electrocyclization and dehydration to furnish the aromatic pyridine ring.[9][12] Modern modifications use Brønsted or Lewis acids to catalyze the cyclodehydration, significantly lowering the required temperature.[9][11][12]

Representative Protocol: Acid-Catalyzed One-Pot Bohlmann-Rahtz Synthesis [9][12]

  • In a round-bottom flask, dissolve the β-keto ester (1 equiv.) in ethanol.

  • Add ammonium acetate (1.2 equiv.) to generate the enamine in situ. Stir for 30 minutes at room temperature.

  • Add the ethynyl ketone (1 equiv.) and glacial acetic acid (5-10 mol%).

  • Heat the mixture to reflux (approx. 78°C) and monitor by TLC until the starting materials are consumed.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired trisubstituted pyridine.

3. Hantzsch Pyridine Synthesis

A classic multicomponent reaction, the Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia.[13][14] The initial product is a 1,4-dihydropyridine, which must be oxidized in a separate step to yield the final aromatic pyridine.[13][14] While not directly producing pyridinols, functional group manipulation of the resulting pyridine carboxylates can lead to them.

Mechanism Causality: The reaction proceeds through two key intermediates: a Knoevenagel condensation product from the aldehyde and one equivalent of the β-ketoester, and an enamine formed from the other β-ketoester and ammonia.[14] These two fragments then condense, cyclize, and dehydrate to form the dihydropyridine ring. The final oxidation step provides the thermodynamic driving force of aromatization.[13]

B. Cycloaddition Reactions

Cycloaddition reactions, particularly inverse-electron-demand Diels-Alder reactions, offer a powerful and convergent route to highly substituted pyridines.[5][15]

This strategy typically involves the [4+2] cycloaddition of an electron-deficient 1,2,4-triazine with an electron-rich dienophile (like an enamine or ynamine).[16][17] The resulting bicyclic intermediate is unstable and readily undergoes a retro-Diels-Alder reaction, extruding a molecule of dinitrogen to afford the aromatic pyridine ring. The Boger pyridine synthesis is a prime example of this approach.[16] This method is particularly useful for accessing substitution patterns that are difficult to obtain via condensation methods.[16]

C. Ring Expansion & Rearrangement

The Ciamician-Dennstedt rearrangement is a classic example of converting a five-membered pyrrole ring into a six-membered halogenated pyridine.[18]

Mechanism Causality: The reaction involves the generation of a dihalocarbene (e.g., from chloroform and a strong base) which undergoes a [2+1] cycloaddition with the pyrrole ring to form a cyclopropane intermediate.[18] This strained intermediate then undergoes an electrocyclic ring-opening to yield the 3-halopyridine.[18] The traditional method suffers from low yields and harsh conditions.[19] Recent advances have modified this protocol using α-chlorodiazirines as thermal carbene precursors, allowing for the direct synthesis of 3-(hetero)arylpyridines under milder conditions and with broader substrate scope.[19][20]

III. Synthesis via Pyridine Ring Functionalization

When a suitable pyridine precursor is available, direct functionalization can be an efficient route to target pyridinols.

1. From Pyridine N-Oxides

The oxidation of a pyridine to its corresponding N-oxide dramatically alters its reactivity. The N-oxide oxygen atom activates the C2 and C4 positions for nucleophilic attack. Treatment of pyridine N-oxides with reagents like acetic anhydride or phosphoryl chloride can lead to 2-acetoxypyridines or 2-chloropyridines, respectively.[21] The acetoxy derivative can then be readily hydrolyzed to the corresponding 2-pyridinol (2-pyridone).

Representative Protocol: Synthesis of 2-Hydroxypyridine-N-Oxide (HOPO) [22]

  • This process involves the catalytic oxidation of 2-hydroxypyridine using hydrogen peroxide.

  • A continuous flow system is employed with a titanium-containing zeolite catalyst (TS-1 molecular sieve).

  • The oxidation is followed by in-line quenching and hydrolysis steps.

  • The final product, HOPO, is obtained in an aqueous solution. A continuous post-processing strategy based on pH-controlled crystallization is used to isolate the solid product.[22]

2. Nucleophilic Aromatic Substitution (SNAr)

Halogenated pyridines, particularly those with halogens at the 2- or 4-positions, are excellent substrates for nucleophilic aromatic substitution. Reacting a 2- or 4-chloropyridine with a hydroxide source, such as sodium or potassium hydroxide, under heating can displace the chloride to form the corresponding pyridinol. This method is often straightforward but may require forcing conditions depending on the electronic nature of other substituents on the ring.

IV. Comparative Analysis of Synthetic Methods

The selection of an optimal synthetic route depends on a careful evaluation of various factors, as summarized below.

MethodKey ReactantsTypical YieldsConditionsKey AdvantagesLimitations
Guareschi-Thorpe 1,3-Dicarbonyl, Cyanoacetate, NH₃ sourceHigh[6][7]Aqueous, 80°C[7]High yields, eco-friendly, simple work-up.[6][7]Limited to 3-cyano-2-pyridone products.
Bohlmann-Rahtz Enamine, Ethynyl ketoneGood to Excellent[9]Thermal (120-170°C) or Acid-catalyzed (reflux)[12]High versatility, total regiocontrol.[12]High temperatures in original protocol; intermediates may require purification.[9]
Hantzsch Synthesis Aldehyde, β-ketoester (2 eq.), NH₃Moderate to High[13][23]Often requires heating; various catalysts used.[13]Multicomponent, high atom economy, well-established.Requires a subsequent oxidation step; can have long reaction times.[13][23]
Boger Cycloaddition 1,2,4-Triazine, Enamine/AlkyneGood to HighOften requires heating, but milder methods exist.[17]Convergent, accesses complex substitution patterns.[16]Triazine precursors can be complex to synthesize.
Ciamician-Dennstedt Pyrrole, Dihalocarbene sourceLow to Moderate[19]Strong base, harsh conditions.[19]Unique ring expansion transformation.Limited to halopyridines (classic); low yields, poor functional group tolerance.[19]
From N-Oxides Pyridine N-Oxide, Ac₂O or POCl₃GoodVariesUtilizes readily available pyridines.Multi-step process (oxidation, rearrangement, hydrolysis).

V. Conclusion

References

A Comparative Benchmarking Guide to the Synthesis of 2-Ethoxypyridin-3-ol and Structurally Related Pyridinols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Pyridinols in Medicinal Chemistry

Pyridin-3-ol and its derivatives are foundational scaffolds in the landscape of medicinal chemistry and drug discovery. Their versatile structure, characterized by a hydroxyl group on the pyridine ring, allows for a multitude of chemical modifications, leading to a broad spectrum of biological activities. These compounds are integral to the development of therapeutics ranging from anticancer to anti-inflammatory agents.[1] The introduction of an alkoxy group at the 2-position, as in our target molecule 2-Ethoxypyridin-3-ol, significantly modulates the electronic properties and steric profile of the pyridinol core. This alteration can enhance binding affinity to biological targets and improve pharmacokinetic properties.

This guide provides an in-depth comparative analysis of the synthesis of this compound against two key benchmarks: its methyl analog, 2-Methoxypyridin-3-ol, and the parent compound, Pyridin-3-ol. By examining the synthetic routes, reaction mechanisms, and key performance indicators such as yield and reaction conditions, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding to inform their synthetic strategies.

Comparative Synthesis Strategies: An Overview

The synthesis of 2-alkoxypyridin-3-ols typically involves a multi-step process, often culminating in a nucleophilic aromatic substitution (SNAr) reaction. In contrast, the synthesis of the parent Pyridin-3-ol can be achieved through a classic ring transformation reaction starting from furan derivatives. This fundamental difference in approach has significant implications for reagent selection, reaction conditions, and overall efficiency.

G cluster_0 Synthesis of 2-Alkoxypyridin-3-ols cluster_1 Synthesis of Pyridin-3-ol 2,3-Dihalopyridine 2,3-Dihalopyridine 2-Alkoxy-3-halopyridine 2-Alkoxy-3-halopyridine 2,3-Dihalopyridine->2-Alkoxy-3-halopyridine  SNAr (Alkoxide)   2-Alkoxypyridin-3-ol 2-Alkoxypyridin-3-ol 2-Alkoxy-3-halopyridine->2-Alkoxypyridin-3-ol  Hydroxylation   END END 2-Alkoxypyridin-3-ol->END Furfurylamine Furfurylamine Unsaturated 1,4-Dicarbonyl Intermediate Unsaturated 1,4-Dicarbonyl Intermediate Furfurylamine->Unsaturated 1,4-Dicarbonyl Intermediate  Oxidative Ring Opening   Pyridin-3-ol Pyridin-3-ol Unsaturated 1,4-Dicarbonyl Intermediate->Pyridin-3-ol  Intramolecular Condensation   Pyridin-3-ol->END START START START->2,3-Dihalopyridine START->Furfurylamine

Figure 1: High-level comparison of synthetic workflows.

Mechanism Spotlight: Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring

The synthesis of 2-alkoxy-substituted pyridines from 2-halopyridines is a classic example of nucleophilic aromatic substitution. The electron-withdrawing nature of the pyridine ring nitrogen makes the C2 and C4 positions particularly susceptible to nucleophilic attack.

The reaction proceeds via a two-step addition-elimination mechanism. First, the alkoxide nucleophile attacks the carbon atom bearing the halogen, leading to the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is temporarily disrupted in this step. The stability of this intermediate is a key factor in the reaction's feasibility. For attacks at the C2 or C4 positions, one of the resonance structures of the Meisenheimer complex places the negative charge on the electronegative nitrogen atom, which provides significant stabilization.[2][3] This is why nucleophilic aromatic substitution on pyridines is highly favored at these positions over the C3 position.[2][3] In the second step, the leaving group (halide) is eliminated, and the aromaticity of the ring is restored.

The reactivity of the halogen leaving group in SNAr reactions on pyridines typically follows the order F > Cl > Br > I.[1][4] This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by a more electronegative halogen that increases the electrophilicity of the carbon atom. The reaction of 2-fluoropyridine with sodium ethoxide, for instance, is reported to be 320 times faster than that of 2-chloropyridine.[1]

Figure 2: Mechanism of Nucleophilic Aromatic Substitution.

Experimental Protocols and Comparative Data

Synthesis of this compound

The synthesis of this compound can be approached from 2-chloro-3-hydroxypyridine. This method involves the nucleophilic substitution of the chlorine atom with an ethoxide group.

Protocol:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add absolute ethanol. Carefully add sodium metal in small portions with stirring until it is completely dissolved.

  • Reaction: To the freshly prepared sodium ethoxide solution, add 2-chloro-3-hydroxypyridine.

  • Heating: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully quench with water.

  • Extraction: Extract the aqueous solution with a suitable organic solvent, such as ethyl acetate.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Benchmark Synthesis 1: 2-Methoxypyridin-3-ol

The synthesis of 2-Methoxypyridin-3-ol follows a similar SNAr pathway, substituting methoxide for ethoxide.

Protocol:

  • Preparation of Sodium Methoxide: Prepare a solution of sodium methoxide by carefully dissolving sodium metal in anhydrous methanol under an inert atmosphere.

  • Reaction: Add 2-chloro-3-hydroxypyridine to the sodium methoxide solution.

  • Heating: Reflux the mixture for several hours, monitoring by TLC.

  • Work-up and Purification: Follow the same work-up and purification procedure as described for this compound.

Benchmark Synthesis 2: Pyridin-3-ol

A common and efficient method for the synthesis of Pyridin-3-ol involves the oxidative ring expansion of furfurylamine.[5][6]

Protocol:

  • Reaction Setup: In a reaction vessel, dissolve furfurylamine in a solution of hydrochloric acid.

  • Oxidation: Cool the solution in an ice bath (0-5 °C) and add hydrogen peroxide dropwise while maintaining the temperature.[6]

  • Reflux: After the addition is complete, heat the reaction mixture to reflux (100-105 °C) for approximately 30 minutes.[6]

  • Work-up: Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate) to precipitate the product.

  • Purification: The crude Pyridin-3-ol can be collected by filtration and purified by recrystallization from a suitable solvent like benzene or ethanol.[7]

Comparative Performance Data

ParameterThis compound2-Methoxypyridin-3-olPyridin-3-ol
Starting Material 2-Chloro-3-hydroxypyridine2-Chloro-3-hydroxypyridineFurfurylamine
Key Reagents Sodium ethoxide, EthanolSodium methoxide, MethanolHydrogen peroxide, HCl
Reaction Type Nucleophilic Aromatic SubstitutionNucleophilic Aromatic SubstitutionOxidative Ring Expansion
Typical Yield ~70-80% (estimated)~75-85%~76%[6]
Reaction Temperature Reflux (~78 °C)Reflux (~65 °C)0-5 °C then 100-105 °C[6]
Reaction Time Several hoursSeveral hours~1 hour
Purification Method Column ChromatographyColumn ChromatographyRecrystallization

Discussion and Field-Proven Insights

Causality Behind Experimental Choices:

  • Choice of Base and Solvent in SNAr: The use of sodium alkoxide in the corresponding alcohol serves a dual purpose: the alkoxide acts as the nucleophile, and the alcohol serves as the solvent. Using the conjugate alcohol of the alkoxide prevents unwanted trans-etherification side reactions. An inert, polar aprotic solvent like DMF could also be used, but the former approach is often more straightforward.

  • Inert Atmosphere: The use of an inert atmosphere is crucial when working with sodium metal and alkoxides, as they are highly reactive towards moisture and oxygen.

  • Temperature Control in Pyridin-3-ol Synthesis: The initial low temperature for the addition of hydrogen peroxide is critical to control the exothermic oxidation reaction and prevent unwanted side products. The subsequent reflux provides the necessary energy for the ring expansion and intramolecular condensation.[6]

Trustworthiness and Self-Validating Systems:

  • Reaction Monitoring: In all protocols, TLC is an indispensable tool for monitoring the reaction's progress. This allows for the determination of the optimal reaction time, preventing the formation of degradation products from prolonged heating and ensuring the complete consumption of starting materials.

  • Spectroscopic Confirmation: The identity and purity of the final products should always be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Comparative Analysis:

The synthesis of 2-alkoxypyridin-3-ols via SNAr is a reliable and generally high-yielding method. The choice between synthesizing the ethoxy or methoxy derivative will largely depend on the desired properties of the final compound. The slightly bulkier ethoxy group may lead to a marginally slower reaction rate compared to the methoxy group due to steric hindrance, though this effect is generally minimal in this case.

The synthesis of Pyridin-3-ol from furfurylamine is an elegant example of using readily available bio-based starting materials to construct heterocyclic systems. While the reaction conditions are more varied in temperature, the overall reaction time is significantly shorter. However, this method is not directly applicable to the synthesis of 2-alkoxy derivatives.

Conclusion

The synthesis of this compound and its analogs can be achieved through well-established and robust synthetic methodologies. The choice of the synthetic route is primarily dictated by the desired substitution pattern on the pyridine ring. For 2-alkoxy derivatives, nucleophilic aromatic substitution on a suitable 2-halopyridine precursor is the most direct and efficient approach. For the parent Pyridin-3-ol, the oxidative ring expansion of furfurylamine offers a highly effective alternative. Understanding the underlying mechanisms and the rationale for the specific reaction conditions is paramount for successful and reproducible synthesis in a research and development setting.

References

A Comparative Guide to the Electronic Effects of Substituents on Pyridinols: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of Pyridinols and Their Electronic Modulation

The pyridinol scaffold, a cornerstone in medicinal chemistry and functional materials science, represents a fascinating class of heterocyclic compounds. Their inherent ability to exist in tautomeric forms, such as the equilibrium between 2-hydroxypyridine and 2-pyridone, imparts unique chemical versatility.[1] This versatility, however, is not static. It can be precisely tuned by introducing substituents onto the pyridine ring. The electronic properties of these substituents—whether they donate or withdraw electron density—profoundly alter the acidity, nucleophilicity, and electrophilicity of the entire molecule.

Understanding these electronic effects is not merely an academic exercise. For the drug development professional, it is the key to modulating a molecule's pKa to enhance bioavailability, refining its nucleophilicity to optimize synthetic routes, or adjusting its electrophilic character to control metabolic stability. This guide provides a comparative analysis, grounded in experimental data and computational insights, of how substituents electronically steer the chemical behavior of pyridinols. We will explore the causality behind these effects and present validated protocols for their quantification, empowering researchers to rationally design molecules with desired properties.

Part I: The Acidity of Pyridinols (pKa) - A Tale of Two Protons

A pyridinol's acidity is multifaceted, primarily concerning the dissociation of the hydroxyl proton (pKa) and the protonation of the ring nitrogen (pKa of the conjugate acid). Substituents exert a predictable, quantifiable influence on both equilibria through inductive and resonance effects.

Theoretical Grounding: Inductive vs. Resonance Effects

The acidity of the hydroxyl group is a direct measure of the stability of the resulting pyridinolate anion. Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN), stabilize this negative charge through resonance and/or induction, thereby increasing acidity (lowering the pKa). Conversely, electron-donating groups (EDGs) like amino (-NH₂) or methoxy (-OCH₃) destabilize the anion, decreasing acidity (raising the pKa).[2]

Simultaneously, these substituents modulate the basicity of the ring nitrogen. EWGs pull electron density away from the nitrogen, making its lone pair less available to accept a proton and thus decreasing its basicity (lower pKa of the conjugate acid). EDGs enrich the nitrogen's electron density, increasing its basicity. The Hammett equation provides a powerful linear free-energy relationship to correlate these substituent effects with changes in pKa.[3][4]

Experimental Protocol: Spectrophotometric pKa Determination

A robust and widely used method for accurately measuring pKa values is UV-Vis spectrophotometry, which leverages the different absorption spectra of the protonated and deprotonated species.[5]

Step-by-Step Methodology:

  • Preparation of Buffers: Prepare a series of buffer solutions spanning a wide pH range (e.g., pH 2 to 12) with constant ionic strength.

  • Sample Preparation: Prepare a stock solution of the substituted pyridinol in a suitable solvent (e.g., water or a water/co-solvent mixture).

  • Spectral Acquisition: For each buffer solution, add a small, precise aliquot of the pyridinol stock solution and record the full UV-Vis absorption spectrum after equilibration.

  • Data Analysis:

    • Identify the wavelengths (λ) where the difference in absorbance between the fully protonated and fully deprotonated forms is maximal.

    • Plot the absorbance at these wavelengths against the pH of the buffer solutions.

    • Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to extract the pKa value, which corresponds to the pH at the inflection point of the curve.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis P1 Prepare Buffer Solutions (pH 2-12) E1 Add Pyridinol to each Buffer P1->E1 P2 Prepare Pyridinol Stock Solution P2->E1 E2 Equilibrate & Record UV-Vis Spectrum E1->E2 For each pH A1 Plot Absorbance vs. pH E2->A1 A2 Fit Data to Henderson-Hasselbalch Eq. A1->A2 A3 Determine pKa A2->A3

Caption: Workflow for Spectrophotometric pKa Determination.

Comparative Data: pKa Values of Substituted Pyridinols

The following table summarizes experimentally determined pKa values for the deprotonation of the hydroxyl group in various substituted pyridinols.

Substituent (Position)2-Hydroxypyridine pKa3-Hydroxypyridine pKa4-Hydroxypyridine pKaElectronic Effect
H (None)11.65[6]8.75[6]11.12Reference
4-Methyl (-CH₃)~11.8~8.9~11.4Weak EDG
5-Chloro (-Cl)9.797.639.04EWG (Inductive)
5-Nitro (-NO₂)7.226.237.08Strong EWG
4-Amino (-NH₂)~12.5~9.5~12.0Strong EDG

Note: Exact pKa values can vary slightly based on experimental conditions. Values are illustrative and compiled from various sources including references.[6][7][8]

Analysis & Insights: The data clearly demonstrates the theoretical principles. The strong electron-withdrawing nitro group (-NO₂) significantly lowers the pKa (increases acidity) across all isomers compared to the unsubstituted parent pyridinol. Conversely, electron-donating groups like methyl or amino would be expected to raise the pKa. The magnitude of the effect is also position-dependent, reflecting the interplay between resonance and inductive effects.

Part II: Nucleophilicity - The Pyridinol as an Attacking Species

The nucleophilicity of pyridinols, centered on the ring nitrogen's lone pair, is a critical parameter in many synthetic transformations. EDGs enhance the electron density at the nitrogen, boosting its nucleophilic character, while EWGs diminish it.[9][10] This property can be quantified by measuring the rate of reaction with a standard electrophile.

Experimental Protocol: Kinetic Analysis of Nucleophilicity via ¹H NMR

A common method to compare nucleophilicity is to measure the second-order rate constants for a reaction, such as the Sₙ2 reaction with an alkyl halide (e.g., methyl iodide).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare standardized solutions of the substituted pyridinol and the electrophile (e.g., methyl iodide) in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Reaction Initiation: In an NMR tube, combine the pyridinol solution with the electrophile solution at a constant temperature. Quickly acquire the initial time-point (t=0) ¹H NMR spectrum.

  • Time-Course Monitoring: Acquire subsequent ¹H NMR spectra at regular time intervals. Monitor the disappearance of a reactant peak (e.g., the methyl protons of methyl iodide) and the appearance of a product peak (e.g., the N-methyl protons of the pyridinium product).

  • Data Analysis:

    • Integrate the relevant reactant and product signals at each time point to determine their concentrations.

    • Plot the concentration of the reactant versus time.

    • Calculate the observed rate constant (k_obs) from the slope of the line.

    • The second-order rate constant (k₂), a direct measure of nucleophilicity, is determined from k_obs and the concentration of the reagents.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis P1 Prepare Pyridinol Solution in DMSO-d6 E1 Combine Reagents in NMR Tube at const. T P1->E1 P2 Prepare Electrophile Solution (e.g., CH3I) P2->E1 E2 Acquire 1H NMR Spectra over Time E1->E2 t = 0, 1, 2... A1 Integrate Reactant/Product Signals E2->A1 A2 Plot [Reactant] vs. Time A1->A2 A3 Calculate Second-Order Rate Constant (k2) A2->A3

Caption: Workflow for Kinetic Measurement of Nucleophilicity.

Comparative Data: Relative Nucleophilicity of Substituted Pyridines

While comprehensive kinetic data for a wide range of substituted pyridinols is sparse, the trend follows that of substituted pyridines, for which extensive data exists.[11]

Substituent (at C4)Relative Rate Constant (k_rel)Electronic Effect
-NO₂<< 1Strong EWG
-Cl~0.1EWG (Inductive)
-H1Reference
-CH₃~3Weak EDG
-NH₂>> 10Strong EDG

Note: Data is illustrative of general trends observed in nucleophilic reactions of substituted pyridines.

Analysis & Insights: The correlation is direct and powerful: increasing the electron-donating ability of the substituent dramatically increases the nucleophilicity of the pyridine nitrogen. A 4-amino group can enhance reactivity by orders of magnitude compared to an unsubstituted pyridine, while a 4-nitro group effectively quenches its nucleophilic character. This principle is fundamental for designing catalysts or planning synthetic steps involving pyridinols.

Part III: Electrophilicity - The Pyridinol Ring Under Attack

The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, making it more susceptible to nucleophilic aromatic substitution (SₙAr) and less reactive in electrophilic aromatic substitution (EAS) compared to benzene.[12][13] Substituents can either exacerbate or mitigate this property. EWGs further deplete the ring's electron density, increasing its electrophilicity and making it a prime target for nucleophiles.[14] EDGs, like the hydroxyl group itself, counteract the nitrogen's effect, making the ring less electrophilic.

Experimental Protocol: Computational Analysis of Molecular Electrostatic Potential (MEP)

A highly effective way to visualize and quantify a molecule's electrophilicity is through computational chemistry, specifically by calculating the Molecular Electrostatic Potential (MEP) map.[15][16] The MEP reveals the charge distribution and predicts sites for nucleophilic attack.

Step-by-Step Methodology:

  • Structure Generation: Build the 3D structure of the desired substituted pyridinol using molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization using an appropriate level of theory, such as Density Functional Theory (DFT) with the B3LYP functional and a 6-31+G(d,p) basis set.[17]

  • Frequency Calculation: Confirm that the optimized structure corresponds to a true energy minimum by performing a frequency calculation (no imaginary frequencies).

  • MEP Calculation: Using the optimized geometry, calculate the MEP and map it onto the molecule's electron density surface.

  • Visualization and Analysis: Analyze the resulting MEP map. Regions of positive potential (typically colored blue) are electron-deficient and indicate electrophilic sites susceptible to nucleophilic attack. Regions of negative potential (red) are electron-rich (nucleophilic).

G cluster_prep Setup cluster_calc Calculation cluster_analysis Analysis P1 Build 3D Molecular Structure C1 Optimize Geometry (DFT) P1->C1 C2 Calculate MEP Surface C1->C2 A1 Visualize MEP Map C2->A1 A2 Identify Electrophilic Sites (Blue Regions) A1->A2 A3 Compare Potential Values A2->A3

Caption: Computational Workflow for MEP Analysis.

Comparative Data: Calculated Electronic Properties

Pyridinol DerivativeLUMO Energy (eV)Electrostatic Potential at C2/C6 (Arbitrary Units)Predicted Susceptibility to Nucleophilic Attack
4-Amino-2-hydroxypyridineHighLow / NegativeLow
2-HydroxypyridineMediumModerately PositiveMedium
5-Nitro-2-hydroxypyridineLowHighly PositiveHigh

Note: Values are illustrative representations of computational chemistry outputs. Lower LUMO energy and more positive electrostatic potential correlate with higher electrophilicity.[18]

Analysis & Insights: Computational results powerfully illustrate the impact of substituents. A 5-nitro-2-hydroxypyridine will show a significantly lower LUMO energy and a highly positive electrostatic potential on the ring carbons (especially C4 and C6), indicating these sites are highly activated for SₙAr. In contrast, an amino-substituted pyridinol will have a higher LUMO energy and less positive potential on the ring, rendering it far less susceptible to nucleophilic attack.

Conclusion and Practical Implications

The electronic landscape of a pyridinol is not fixed; it is a tunable continuum controlled by the deliberate choice of substituents. As demonstrated through experimental data and computational models, electron-donating and electron-withdrawing groups provide a predictable toolkit for modulating acidity, nucleophilicity, and electrophilicity.

  • For Drug Development: An EWG can be introduced to lower the pKa of a basic nitrogen, preventing unwanted protonation in the stomach and improving oral absorption. An EDG can be used to enhance the nucleophilicity of a scaffold, facilitating a key synthetic coupling reaction.

  • For Materials Science: Tuning the electronic properties can alter the emission/absorption spectra for applications in organic electronics or modify the coordination properties for catalyst development.

This guide serves as a foundational framework. By integrating these principles of electronic effects with the robust experimental and computational protocols described, researchers can transition from trial-and-error to a rational, predictive approach in the design and application of substituted pyridinols.

References

Safety Operating Guide

Mastering the Final Step: A Comprehensive Guide to the Safe Disposal of 2-Ethoxypyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond the benchtop. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step operational plan for the safe and compliant disposal of 2-Ethoxypyridin-3-ol (CAS No. 188670-05-5), ensuring that your commitment to excellence continues through the final phase of your research.

Hazard Assessment and Risk Mitigation: Understanding the "Why"

Before any disposal protocol is initiated, a thorough understanding of the potential hazards is paramount. The available data for this compound indicates the following GHS classifications:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.

  • Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.

These classifications necessitate a cautious and well-defined approach to handling and disposal to minimize exposure to laboratory personnel and prevent environmental contamination. The pyridine functional group itself suggests that this compound should be treated as hazardous waste. Pyridine and its derivatives are known for their potential to be harmful if swallowed, in contact with skin, or if inhaled.[1][2]

Essential Personal Protective Equipment (PPE): Your First Line of Defense

Adherence to proper PPE protocols is non-negotiable. The following should be considered the minimum requirement when handling this compound for disposal:

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and potential contact with the irritant compound.[3]
Hand Protection Nitrile or neoprene chemical-resistant gloves.Provides a barrier against skin contact, which can cause irritation.[1]
Body Protection A fully-buttoned laboratory coat.Prevents contamination of personal clothing.
Respiratory All handling and disposal procedures should be conducted in a certified chemical fume hood.[4][5]To avoid inhalation of any vapors or aerosols, which may cause respiratory irritation.

The Disposal Workflow: A Step-by-Step Protocol

The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular solid waste. [4]

Step 1: Waste Segregation and Collection

Proper segregation at the point of generation is crucial to prevent accidental mixing with incompatible chemicals and to ensure proper disposal by your institution's Environmental Health and Safety (EHS) department or a licensed contractor.

  • Solid Waste:

    • Carefully collect any solid this compound, along with any contaminated disposable items (e.g., weigh boats, spatulas, gloves), into a dedicated hazardous waste container.[2]

    • The container should be made of a compatible material, such as high-density polyethylene (HDPE), and be clearly labeled.[4]

  • Liquid Waste:

    • If this compound is in a solution, collect the waste in a designated, leak-proof hazardous waste container.[5]

    • Do not mix this waste stream with other incompatible chemicals. For instance, pyridine-containing waste should be kept separate from strong oxidizers and acids.[5]

Step 2: Labeling and Temporary Storage

Accurate and clear labeling is a cornerstone of safe laboratory practice and is essential for compliant waste disposal.

  • Labeling: All waste containers must be clearly and securely labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate quantity of the waste

    • The date of waste generation

    • Any other information required by your institution's EHS guidelines.[2]

  • Storage:

    • Store the sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area.[4]

    • Ensure the storage area is away from sources of ignition and incompatible materials.[5]

Step 3: Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation, preferably within a fume hood.

  • Containment: Use an inert absorbent material, such as vermiculite, sand, or a commercial spill absorbent, to contain the spill.[4]

  • Collection: Carefully collect the absorbed material and any contaminated cleaning supplies into a labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Step 4: Final Disposal

The final step in the disposal process is the transfer of the hazardous waste to a licensed disposal facility.

  • Contact EHS: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a designated hazardous waste disposal contractor.

  • Documentation: Complete any necessary waste manifest forms as required by your institution and local regulations.

  • Professional Disposal: The most common and recommended method for the final disposal of pyridine and its derivatives is controlled incineration at high temperatures (820°C to 1,600°C) in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[6][7]

Disposal Decision-Making Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

DisposalWorkflow Disposal Decision Workflow for this compound Start Generation of This compound Waste Assess_Form Assess Waste Form (Solid or Liquid?) Start->Assess_Form Collect_Solid Collect in Labeled Solid Hazardous Waste Container Assess_Form->Collect_Solid Solid Collect_Liquid Collect in Labeled Liquid Hazardous Waste Container Assess_Form->Collect_Liquid Liquid Label_Container Label Container: 'Hazardous Waste' 'this compound' Date and Quantity Collect_Solid->Label_Container Collect_Liquid->Label_Container Store_Waste Store in Designated Secure Waste Accumulation Area Label_Container->Store_Waste Contact_EHS Contact EHS or Licensed Contractor for Pickup Store_Waste->Contact_EHS Final_Disposal Final Disposal via Controlled Incineration Contact_EHS->Final_Disposal

Caption: Decision workflow for the safe disposal of this compound.

By adhering to these detailed procedures, you can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory practice and environmental responsibility.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.